6-chloro-2-hydroxyquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLORNUIUVMGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501117 | |
| Record name | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-44-2 | |
| Record name | 6-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73568-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-chloro-2-hydroxyquinoline-3-carbaldehyde
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this versatile family of compounds, 6-chloro-2-hydroxyquinoline-3-carbaldehyde stands out as a pivotal intermediate. The presence of three distinct functional groups—a chloro substituent, a hydroxyl group (existing in tautomeric equilibrium with a quinolone), and a reactive carbaldehyde—renders it a highly valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of a robust and widely adopted two-step synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Vilsmeier-Haack Cyclization: The initial step involves the synthesis of the precursor, 2,6-dichloroquinoline-3-carbaldehyde, from commercially available 4-chloroacetanilide. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[3][4]
-
Hydrolysis: The subsequent step is the selective hydrolysis of the 2-chloro group of the precursor to a hydroxyl group, yielding the desired this compound. This transformation takes advantage of the greater reactivity of the chlorine atom at the 2-position of the quinoline ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,6-dichloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Mechanism and Rationale
The Vilsmeier-Haack reaction, in this context, is a one-pot cyclization and formylation process.[3] It proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of 4-chloroacetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the stable 2,6-dichloroquinoline-3-carbaldehyde.
The choice of 4-chloroacetanilide as the starting material directly introduces the chloro-substituent at the desired 6-position of the resulting quinoline ring system.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroacetanilide | 169.61 | 10.0 g | 0.059 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 45 mL | 0.48 |
| Crushed Ice | - | 500 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | For recrystallization | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-dimethylformamide (50 mL). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (45 mL, 0.48 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: Add 4-chloroacetanilide (10.0 g, 0.059 mol) portion-wise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 8-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached. A solid precipitate will form.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from ethyl acetate to yield pure 2,6-dichloroquinoline-3-carbaldehyde.[4]
Part 2: Hydrolysis of 2,6-dichloroquinoline-3-carbaldehyde
Mechanism and Rationale
The conversion of the 2-chloroquinoline precursor to the 2-hydroxyquinoline (which exists predominantly as the 2-quinolone tautomer) is achieved through nucleophilic aromatic substitution. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.
Recent studies have demonstrated that formic acid can effectively promote the hydrolysis of 2-chloroquinolines to their corresponding quinolones under relatively mild conditions.[5][6] This method is advantageous as it avoids the use of strong acids or bases that might lead to side reactions. The proposed mechanism involves the protonation of the quinoline nitrogen, which further enhances the electrophilicity of the C2 carbon, followed by the nucleophilic attack of a water molecule (present in the formic acid) and subsequent elimination of HCl.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloroquinoline-3-carbaldehyde | 226.05 | 5.0 g | 0.022 |
| Formic Acid (88%) | 46.03 | 40 mL | - |
| Toluene | - | 50 mL | - |
| Water | - | For work-up | - |
| Ethyl Acetate | - | For extraction | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroquinoline-3-carbaldehyde (5.0 g, 0.022 mol) in toluene (50 mL).
-
Add formic acid (40 mL) to the solution.
-
Hydrolysis: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization of this compound
The structure of the final product can be confirmed by standard spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring system. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically δ 9-11 ppm). A broad singlet corresponding to the N-H proton of the quinolone tautomer is also anticipated.
-
¹³C NMR: The spectrum should show the characteristic signal for the aldehyde carbonyl carbon (around δ 190 ppm) in addition to the signals for the aromatic carbons of the quinoline core.
-
IR Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the aldehyde carbonyl group (C=O) around 1670-1700 cm⁻¹. A broad absorption corresponding to the N-H stretch of the quinolone form may also be present.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₆ClNO₂), which is 207.61 g/mol .
Conclusion
The synthetic route detailed in this guide, employing a Vilsmeier-Haack cyclization followed by a formic acid-promoted hydrolysis, provides a reliable and efficient method for the preparation of this compound. This versatile intermediate serves as a valuable starting point for the development of novel quinoline-based compounds with potential therapeutic applications. The provided protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize and explore the chemical space of this important class of heterocyclic compounds.
References
-
Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]
-
Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. Retrieved from [Link]
-
Wang, M.-F., et al. (2025). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2022, January). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. Retrieved from [Link]
-
FEMS Microbiology Letters. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]
-
ResearchGate. (2025, August 5). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Retrieved from [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
-
IndianJournals.com. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
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A Technical Guide to the Vilsmeier-Haack Formylation of 6-Chloro-2-hydroxyquinoline: Mechanism, Protocol, and Applications
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 6-chloro-2-hydroxy-3-formylquinoline via the Vilsmeier-Haack reaction. The guide emphasizes the mechanistic rationale behind the synthetic strategy, offers a detailed experimental protocol, and explores the utility of the resulting product as a valuable intermediate in medicinal chemistry.
Strategic Overview: Synthesis via Cyclization
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Quinolines, as a class of compounds, are of immense interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4][5]
A direct formylation of 6-chloro-2-hydroxyquinoline at the C-3 position might seem intuitive. However, from an experimental and mechanistic standpoint, a more robust and regioselective approach is the Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide.[1][6] This strategy constructs the functionalized quinoline core in a single, efficient operation, providing superior control over the final product structure. This guide will focus on the synthesis of the target compound starting from N-(4-chlorophenyl)acetamide, a readily available precursor.
The Reaction Mechanism: A Stepwise Analysis
The overall transformation involves three critical stages: the formation of the electrophilic Vilsmeier reagent, the subsequent electrophilic attack and intramolecular cyclization of the acetanilide substrate, and a final hydrolysis to yield the desired product.
Part A: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2][7][8] This step is highly exothermic and requires careful temperature control.
Part B: Electrophilic Substitution and Intramolecular Cyclization
The electron-rich aromatic ring of N-(4-chlorophenyl)acetamide attacks the Vilsmeier reagent. The reaction proceeds through a double formylation and subsequent intramolecular cyclization, which is facilitated by the acetamido group.[1] This cyclization cascade is what ultimately forms the quinoline ring system.
Part C: Hydrolysis to the Final Product
The reaction is quenched by pouring the mixture into ice-cold water. This accomplishes two crucial transformations:
-
Hydrolysis of the iminium intermediate at the C-3 position to the final formyl (aldehyde) group.
-
Hydrolysis of the 2-chloro substituent, introduced during the cyclization, to a 2-hydroxy group.
The final product, 6-chloro-2-hydroxy-3-formylquinoline, exists in tautomeric equilibrium with its more stable keto form, 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[9][10][11]
Caption: Reaction mechanism for quinoline synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies.[6][12][13] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials
-
N-(4-chlorophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for recrystallization)
Workflow
Caption: General experimental workflow for synthesis.
Step-by-Step Procedure
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C. With constant stirring, slowly add freshly distilled phosphorus oxychloride (POCl₃) dropwise, ensuring the internal temperature does not exceed 5°C.[6] The formation of the Vilsmeier reagent as a solid precipitate may be observed.[14]
-
Substrate Addition: Once the addition of POCl₃ is complete, add N-(4-chlorophenyl)acetamide portion-wise to the stirred mixture, maintaining the low temperature.
-
Reaction: After the substrate is fully added, remove the ice bath and heat the reaction mixture in an oil bath to 80-90°C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6][12]
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice (~300-500g) with vigorous stirring.
-
Precipitation and Isolation: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate as a solid. Allow the suspension to stir in the cold for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a crystalline solid.[6]
Data Summary and Characterization
The following table summarizes the key quantitative parameters and expected analytical data for the synthesis.
| Parameter | Details | Reference |
| Starting Material | N-(4-chlorophenyl)acetamide | [6] |
| Key Reagents | DMF, POCl₃ | [13] |
| Initial Temperature | 0 - 5°C (Reagent formation) | [6] |
| Reaction Temperature | 80 - 90°C (Cyclization) | [6][12] |
| Reaction Time | 4 - 10 hours | [6] |
| Product | 6-chloro-2-hydroxy-3-formylquinoline | |
| Expected Yield | 60-80% (Varies with conditions) | [12] |
| ¹H NMR (Aldehyde) | Singlet, δ ≈ 10.5 ppm | [9][15] |
| IR (Aldehyde C=O) | Strong absorption, ≈ 1690 cm⁻¹ | [9] |
| IR (Quinolone C=O) | Strong absorption, ≈ 1650 cm⁻¹ | [9] |
Field-Proven Insights and Self-Validating Protocols
-
Rationale for Cyclization: The primary advantage of the acetanilide cyclization route is its exceptional regioselectivity. Attempting to directly formylate 6-chloro-2-hydroxyquinoline could lead to a mixture of products or reaction at other positions. Building the ring system with the substituents pre-positioned on the starting materials ensures the desired isomer is the major product.[6]
-
Criticality of Temperature Control: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature (0-5°C) during the formation of the Vilsmeier reagent is paramount for safety and to prevent degradation of the reagent, which could lead to lower yields and side product formation.[6][14]
-
Anhydrous Conditions: The Vilsmeier reagent and POCl₃ are sensitive to moisture. Ensuring anhydrous conditions until the final hydrolysis step is crucial for the reaction's success.
-
pH Control During Workup: The pH of the aqueous mixture during workup is a critical parameter. The hydrolysis of the intermediate iminium salt to the aldehyde and the precipitation of the final phenolic product are highly dependent on achieving a neutral to slightly basic pH.[6]
Applications in Drug Discovery and Development
The product, 6-chloro-2-hydroxy-3-formylquinoline, is not typically an end-product but rather a highly versatile synthetic intermediate.[1][6] The three functional handles—the chloro group, the formyl group, and the quinolone core—offer multiple avenues for further chemical modification.
-
Formyl Group Transformations: The aldehyde is a gateway to a vast array of functionalities. It can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be cyclized to create novel heterocyclic systems like azetidinones and thiazolidinones.[10][11] It can also be oxidized to a carboxylic acid or reduced to an alcohol.
-
Nucleophilic Substitution: The 2-hydroxy group (in its 2-oxo tautomeric form) can be re-chlorinated or otherwise modified. The 6-chloro substituent can also participate in nucleophilic aromatic substitution reactions under specific conditions.
-
Scaffold for Biologically Active Molecules: This intermediate serves as a foundational building block for synthesizing more complex fused heterocyclic systems, such as pyrazolopyrano-quinolinyl-pyrimidines and pyrazolo[3,4-b]quinolines, which have been investigated for various pharmacological activities.[11] The quinoline scaffold itself is a well-established pharmacophore, and derivatives are constantly being explored for novel therapeutic applications.[4][5]
References
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- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. (2001). ResearchGate.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Vilsmeier Reagent. (n.d.). Enamine.
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- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). Journal of Education and Science.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR).
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
- Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. (2023). ResearchGate.
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). ResearchGate.
- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. (n.d.). BenchChem.
- (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). ResearchGate.
- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate.
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A Senior Application Scientist's Technical Guide to 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
6-Chloro-2-hydroxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the versatile reactivity endowed by its three principal functional groups: a reactive carbaldehyde, a nucleophilically displaceable chlorine atom, and a quinolinone core. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, reactivity profile, and its applications as a precursor to novel chemical entities.
A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the more stable 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (amide/lactam) form. Throughout this guide, while the common name "2-hydroxyquinoline" is used, it is understood that the compound predominantly exists and reacts as its 2-oxo tautomer. This tautomerism governs the molecule's reactivity and spectroscopic characteristics.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in a research setting.
| Property | Value | Source |
| CAS Number | 73568-44-2 | |
| Molecular Formula | C₁₀H₆ClNO₂ | |
| Molecular Weight | 207.61 g/mol | |
| Appearance | Solid | |
| SMILES | Oc1nc2ccc(Cl)cc2cc1C=O | |
| InChI Key | CBLORNUIUVMGAS-UHFFFAOYSA-N |
Spectroscopic Signature Analysis
While a dedicated spectrum for this exact compound is not publicly available, analysis of its functional groups and data from closely related analogues allows for a reliable prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. A characteristic downfield singlet between δ 9-11 ppm, corresponding to the aldehyde proton (-CHO), is the most telling feature[1]. The N-H proton of the dominant 2-oxo tautomer would likely appear as a broad singlet at a very downfield shift.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 190 ppm. The C2 carbon, bonded to both oxygen and nitrogen, will also have a characteristic shift in the δ 160 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong absorption band around 1680-1715 cm⁻¹ would correspond to the C=O stretch of the aldehyde[1]. Another strong band for the amide C=O of the 2-oxo tautomer would be expected around 1650-1670 cm⁻¹. The N-H stretch would appear as a broad band in the 3100-3300 cm⁻¹ region. Two weaker bands for the aldehyde C-H stretch are anticipated around 2720 and 2820 cm⁻¹[1].
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 207, along with an isotopic peak (M+2) at m/z 209 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
Synthesis via Vilsmeier-Haack Formylation
The most reliable and widely documented method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction[1][2][3]. This reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems[4][5].
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[4].
-
Electrophilic Attack and Cyclization: The synthesis of the target quinoline core involves the reaction of this reagent with a suitable precursor, typically a substituted acetanilide. The Vilsmeier reagent facilitates a cyclization and formylation sequence to build the final heterocyclic system in a regioselective manner[2]. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.
Detailed Experimental Protocol
This protocol describes the synthesis of a 6-substituted-2-chloroquinoline-3-carbaldehyde from a corresponding substituted acetanilide, a common strategy for this molecular class[1][2].
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Substituted Acetanilide (e.g., 4-chloroacetanilide as the precursor)
-
Ice, deionized water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser under an inert atmosphere, cool anhydrous DMF (3-5 equivalents) to 0-5°C using an ice-salt bath[2].
-
Slowly add freshly distilled POCl₃ (5-12 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent[2].
-
Substrate Addition: Add the precursor, 4-chloroacetanilide (1 equivalent), portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Maintain this temperature for 4-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC)[2].
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 300 mL) with vigorous stirring[1].
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. This step is critical for the precipitation of the product[2].
-
Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product completely. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product[1][2].
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Vilsmeier-Haack synthesis and purification workflow.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its multiple reactive centers, which can be addressed with high selectivity. It is a key building block for constructing more complex fused or substituted heterocyclic systems[6][7].
-
Reactions at the Aldehyde Group: The aldehyde is a versatile handle for chain extension and functionalization. It readily undergoes condensation reactions with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines or semicarbazides to form hydrazones and semicarbazones, respectively. These derivatives are often investigated for their biological activities[8][9].
-
Nucleophilic Substitution at the C2-Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental for creating libraries of 2-substituted-quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery[7][10].
Reactivity Map
The following diagram illustrates the primary pathways for the synthetic transformation of this molecule.
Caption: Key reactive sites and synthetic transformations.
Applications in Research and Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[11]. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties[7][12].
This compound serves as an excellent starting point for accessing novel quinoline-based therapeutic agents. The chlorine atom at position 6 can significantly influence the electronic properties and lipophilicity of the final molecule, often enhancing biological activity[11]. Researchers have utilized this intermediate to synthesize novel hybrid molecules, such as quinoline-benzimidazole and quinoline-dihydropyrimidine systems, which have shown promising antimicrobial and other pharmacological activities[8][9].
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid (Storage Class 11).
Always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(5), 580. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7335. Retrieved from [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Retrieved from [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Retrieved from [Link]
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MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(11), 3236. Retrieved from [Link]
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Chemchart. (n.d.). 2-hydroxyquinoline-3-carbaldehyde (91301-03-0). Retrieved from [Link]
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ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
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Kumar, D., et al. (2013). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry, 10, S2232-S2239. Retrieved from [Link]
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Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-chloro-2-hydroxyquinoline-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectroscopic signature, grounded in fundamental principles and supported by comparative data from closely related analogues.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents. The biological activity of these compounds is profoundly influenced by their substitution patterns, making unambiguous structural elucidation a critical step in their development and synthesis. This compound, with its reactive aldehyde group and specific substitution on the quinoline ring, is a valuable intermediate for the synthesis of more complex heterocyclic systems. Accurate and detailed NMR data is paramount for its characterization and for ensuring the integrity of subsequent synthetic transformations.
¹H NMR Spectral Analysis of this compound
Key Predicted Resonances and Their Rationale:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| CHO | ~10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield singlet. For comparison, the aldehyde proton in 2-chloro-6-hydroxyquinoline-3-carbaldehyde appears at 10.57 ppm.[1] |
| H-4 | ~8.7 | Singlet (s) | This proton is situated peri to the aldehyde group and is significantly deshielded by its anisotropic effect. Its chemical shift is expected to be far downfield. In the 2-chloro-6-hydroxy isomer, H-4 resonates at 8.68 ppm.[1] |
| OH | Broad singlet | Broad Singlet (br s) | The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift can vary with concentration and solvent. |
| H-5 | ~7.8 | Doublet (d) | The presence of the chloro group at C-6 will deshield the adjacent H-5 proton. |
| H-7 | ~7.6 | Doublet of doublets (dd) | This proton will be coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| H-8 | ~8.0 | Doublet (d) | This proton is adjacent to the nitrogen-containing ring and will experience deshielding effects. |
Understanding Substituent Effects:
The electronic properties of the substituents play a crucial role in determining the chemical shifts of the aromatic protons.[2][3] The chlorine atom at the C-6 position is an electron-withdrawing group, which will generally deshield the protons on the carbocyclic ring (H-5, H-7, and H-8). The hydroxyl group at the C-2 position is an electron-donating group, which will have a more pronounced effect on the heterocyclic ring, influencing the chemical shift of H-4.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the analysis of similar quinoline derivatives and established substituent effects.
Key Predicted Resonances and Their Rationale:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (Aldehyde) | ~190 | The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in this downfield region. |
| C-2 | ~160 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| C-8a | ~148 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused ring system. |
| C-4 | ~140 | This carbon is deshielded by the adjacent aldehyde group and the nitrogen atom. |
| C-4a | ~138 | A quaternary carbon at the fusion of the two rings. |
| C-6 | ~130 | The carbon atom directly attached to the chlorine atom will be deshielded. |
| C-5 | ~128 | |
| C-7 | ~125 | |
| C-8 | ~120 | |
| C-3 | ~118 | This carbon is part of the double bond and is influenced by the adjacent aldehyde group. |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be employed.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of proton and carbon signals, respectively.[6][7]
Visualizing the Synthetic Pathway
The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[1][8][9] This reaction involves the formylation of an appropriate acetanilide derivative.
Caption: Vilsmeier-Haack synthesis of the target compound.
Logical Workflow for Spectral Assignment
The process of assigning the NMR signals involves a systematic approach, integrating different types of NMR data.
Caption: Workflow for NMR spectral assignment.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR data is indispensable for the structural verification of this compound. By leveraging data from closely related analogs and applying fundamental NMR principles, a reliable and detailed spectral assignment can be achieved. This guide provides the necessary framework for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.
References
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The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synfacts. Available at: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Figure S11. 1 H NMR spectrum of 3f . ResearchGate. Available at: [Link]
-
13C DEPT NMR 1D Spectrum. Utah Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Crystal Structure of 6-chloro-2-hydroxyquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives form the backbone of numerous pharmacologically active compounds, driving a continuous quest for novel structural and functional variants. This guide provides a comprehensive examination of the synthesis, spectroscopic characterization, and critically, the crystal structure of 6-chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives. We delve into the foundational Vilsmeier-Haack synthesis of the key precursor, 6-chloro-2-chloroquinoline-3-carbaldehyde, and its subsequent transformation. A pivotal aspect of this analysis is the exploration of the keto-enol tautomerism inherent to the 2-hydroxyquinoline scaffold, which dictates its solid-state architecture. While a definitive crystal structure for the title compound is not publicly available, this guide leverages crystallographic data from the closely related 2-chloro precursor and established principles of supramolecular chemistry in quinolone systems to build a robust, predictive model of its crystal packing and intermolecular interactions. This work aims to provide researchers with the foundational knowledge and detailed experimental protocols necessary to advance the study and application of this important class of molecules.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The substituent pattern on the quinoline core is a key determinant of its pharmacological profile, influencing factors such as target binding, solubility, and metabolic stability. The title compound, this compound, incorporates several key features: a chloro substituent at the 6-position, which can modulate electronic properties and provide a site for further functionalization; a versatile carbaldehyde group at the 3-position, ideal for derivatization into Schiff bases, hydrazones, and other functionalities; and a 2-hydroxy group, which introduces the fascinating element of tautomerism.
A critical feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone (2(1H)-quinolinone) form. This equilibrium is highly sensitive to the molecule's environment, but in the solid state, the keto (quinolone) form is often thermodynamically favored due to its ability to form stable, hydrogen-bonded dimers. Understanding this tautomerism is essential for predicting the three-dimensional structure and intermolecular interactions, which in turn govern the physicochemical properties and biological activity of these compounds.
Synthetic Pathways and Key Intermediates
The primary route to this compound derivatives begins with the synthesis of a key precursor, 6-chloro-2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by hydrolysis to replace the 2-chloro group with a hydroxyl group.
Vilsmeier-Haack Cyclization: Crafting the Quinoline Core
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of quinoline synthesis, it facilitates a one-pot chlorination, formylation, and cyclization of substituted acetanilides. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).
The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the activated aromatic ring of the acetanilide, leading to the formation of an iminium salt intermediate, which upon intramolecular cyclization and subsequent hydrolysis, yields the 2-chloroquinoline-3-carbaldehyde derivative.
Diagram: Vilsmeier-Haack Synthesis of 2,6-dichloroquinoline-3-carbaldehyde
Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.
Hydrolysis: From 2-Chloro to 2-Hydroxy
The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution. Acid-catalyzed hydrolysis provides a straightforward method to convert 2-chloroquinoline derivatives into their 2-hydroxy (or 2-quinolone) counterparts. This transformation is crucial for accessing the target scaffold and introducing the potential for strong hydrogen bonding in the crystal lattice.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound and its precursors relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. For the 2-chloro precursor, a strong carbonyl (C=O) stretching band is expected around 1690 cm⁻¹. For the 2-hydroxy/2-oxo tautomer, the position of the carbonyl stretch can provide insight into the dominant form. In the 2-quinolone (keto) form, the amide C=O stretch typically appears in the range of 1650-1670 cm⁻¹. The presence of a broad O-H or N-H stretching band in the region of 3000-3400 cm⁻¹ is also indicative of the hydroxy/amide functionality and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment. The aldehyde proton typically appears as a singlet in the downfield region (δ 9-11 ppm). The aromatic protons will exhibit a splitting pattern consistent with the substitution on the quinoline ring. In the case of the 2-hydroxy/2-oxo tautomer, a broad singlet corresponding to the N-H proton of the quinolone form may be observed, often in the range of δ 11-13 ppm.
¹³C NMR spectroscopy complements the proton data, with the aldehyde carbon resonating around 190 ppm and the carbonyl carbon of the quinolone form appearing in the 160-165 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For chlorine-containing compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed in the molecular ion peak, providing definitive evidence of the presence of a chlorine atom.
| Compound | Technique | Key Expected Signals |
| 6-chloro-2-chloroquinoline-3-carbaldehyde | IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1600-1450 (Aromatic C=C) |
| ¹H NMR (CDCl₃, ppm) | ~10.5 (s, 1H, CHO), 7.5-8.8 (m, Ar-H) | |
| MS (EI) | M⁺/M⁺+2 peaks corresponding to C₁₀H₅Cl₂NO | |
| This compound | IR (KBr, cm⁻¹) | ~3400-3000 (br, N-H/O-H), ~1660 (Amide C=O) |
| (2-quinolone form) | ¹H NMR (DMSO-d₆, ppm) | ~12.0 (br s, 1H, N-H), ~10.0 (s, 1H, CHO), 7.2-8.5 (m, Ar-H) |
| MS (EI) | M⁺/M⁺+2 peaks corresponding to C₁₀H₆ClNO₂ |
Crystal Structure Analysis
Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the intricate details of molecular packing and intermolecular interactions in the solid state.[1]
Crystal Structure of the Precursor: 2-chloroquinoline-3-carbaldehyde
While the crystal structure of the 6-chloro derivative is not available, the crystal structure of the parent 2-chloroquinoline-3-carbaldehyde has been reported and serves as an excellent model.
Crystallographic Data for 2-chloroquinoline-3-carbaldehyde
| Parameter | Value |
| Chemical Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8784 (9) |
| b (Å) | 3.9235 (3) |
| c (Å) | 18.1375 (12) |
| β (°) | 101.365 (4) |
| Volume (ų) | 828.72 (10) |
| Z | 4 |
The molecule is nearly planar, with the quinolinyl fused ring system being essentially flat. The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking interactions.[2] The absence of strong hydrogen bond donors results in a packing arrangement dominated by these weaker forces.
Predicted Crystal Structure of this compound
Upon hydrolysis of the 2-chloro group to a 2-hydroxy group, the molecule will exist predominantly in its 2-quinolone tautomeric form in the solid state. This introduces a strong hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (the amide C=O), which will dominate the crystal packing.
It is highly probable that the 2-quinolone molecules will form centrosymmetric dimers through strong N-H···O hydrogen bonds between the amide groups of two adjacent molecules. This is a very common and stable supramolecular synthon in the crystal structures of 2-quinolones.[3]
Diagram: Predicted Hydrogen Bonding and π-π Stacking
Caption: Predicted supramolecular interactions in the crystal structure.
These hydrogen-bonded dimers will then likely pack in a layered fashion, with π-π stacking interactions between the aromatic quinoline rings of adjacent dimers providing further stabilization to the crystal lattice.[4] The presence of the chloro substituent at the 6-position may also introduce weak C-H···Cl or Cl···Cl interactions, further influencing the overall packing arrangement. The interplay of these strong hydrogen bonds and weaker π-stacking and halogen interactions will ultimately define the three-dimensional architecture of the crystal.
Experimental Protocols
Synthesis of 6-chloro-2-chloroquinoline-3-carbaldehyde
-
Materials: 4-chloroacetanilide, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), crushed ice, ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, cool DMF (0.15 mol) to 0 °C in an ice bath.
-
Slowly add POCl₃ (0.35 mol) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add 4-chloroacetanilide (0.05 mol) portion-wise to the reaction mixture.
-
Heat the mixture at 75-80 °C for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate to obtain pure 6-chloro-2-chloroquinoline-3-carbaldehyde.[5][6]
-
Synthesis of this compound
-
Materials: 6-chloro-2-chloroquinoline-3-carbaldehyde, hydrochloric acid (e.g., 4M), ethanol.
-
Procedure:
-
Dissolve 6-chloro-2-chloroquinoline-3-carbaldehyde in a suitable solvent such as ethanol.
-
Add aqueous hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) will yield the pure product.
-
Single Crystal Growth
-
Technique: Slow evaporation is a common and effective method for growing single crystals suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, ethanol, chloroform/hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, crystals may form.
-
Conclusion and Future Directions
The synthesis of this compound and its derivatives is well-established, proceeding through the versatile Vilsmeier-Haack reaction followed by hydrolysis. While the definitive crystal structure of the title compound remains to be determined experimentally, a robust predictive model can be constructed based on the known crystal structure of its 2-chloro precursor and the well-documented tendency of 2-quinolones to form strong hydrogen-bonded dimers. This guide provides a solid foundation for researchers, offering detailed synthetic and analytical protocols.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This would validate the predicted packing model and provide precise details on the interplay of N-H···O hydrogen bonding, π-π stacking, and potential halogen interactions. Such data would be invaluable for computational studies, such as molecular docking, and for establishing clear structure-activity relationships, ultimately accelerating the development of novel quinoline-based therapeutics.
References
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
- Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
- MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(x), x.
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The stacking π-π interaction of pairs of the quinoline rings. Retrieved from [Link]
- Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(42), 19303-19313.
- MDPI. (n.d.).
-
ACS Publications. (n.d.). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. Retrieved from [Link]
- PMC. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5488.
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]
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Tautomeric Landscape of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The tautomeric nature of substituted hydroxyquinolines is a critical, yet often nuanced, parameter that dictates a molecule's physicochemical properties, target engagement, and ultimately its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of the tautomerism in 6-chloro-2-hydroxyquinoline-3-carbaldehyde, a compound of interest in drug discovery. While direct experimental data on this specific molecule is not extensively available, this guide synthesizes established principles of quinoline chemistry, the predictable electronic effects of its substituents, and robust analytical methodologies to construct a comprehensive understanding of its tautomeric behavior. We will delve into the anticipated tautomeric equilibria, the analytical workflows for their characterization, and the profound implications for drug development.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium can have a profound impact on a drug candidate's properties, including its solubility, lipophilicity, pKa, and hydrogen bonding capabilities.[1] Consequently, different tautomers can exhibit varied pharmacokinetic and pharmacodynamic profiles. For drug development professionals, a thorough understanding and characterization of the dominant tautomeric forms of a lead compound are paramount for establishing structure-activity relationships (SAR), ensuring consistent biological activity, and meeting regulatory requirements. The 2-hydroxyquinoline system is a classic example of lactam-lactim tautomerism, where the equilibrium between the keto (2-quinolone) and enol (2-hydroxyquinoline) forms is highly sensitive to electronic and environmental factors.[2]
Tautomeric Possibilities in this compound
The primary tautomeric equilibrium for this compound involves the interconversion between the enol-imine (hydroxyquinoline) and the keto-enamine (quinolone) forms. Additionally, the presence of the aldehyde group introduces the possibility of further tautomerism, such as the formation of an enol at the aldehyde position, although this is generally less favored.
Caption: Primary tautomeric equilibrium in this compound.
Based on extensive studies of 2-hydroxyquinoline and its derivatives, the equilibrium overwhelmingly favors the keto (2-quinolone) form.[2] This preference is attributed to the greater thermodynamic stability of the cyclic amide in the keto form compared to the aromatic enol form.
The Influence of Substituents: A Predictive Analysis
The electronic properties of the chloro and carbaldehyde substituents are expected to further influence the position of the tautomeric equilibrium.
-
6-Chloro Substituent: The chlorine atom at the 6-position is an electron-withdrawing group through induction, but a weak deactivator due to resonance. Its primary effect on the tautomeric equilibrium is to increase the acidity of the N-H proton in the keto form, thereby slightly favoring the enol form compared to the unsubstituted 2-quinolone. However, this effect is generally not strong enough to overcome the inherent stability of the keto tautomer.
-
3-Carbaldehyde Substituent: The aldehyde group at the 3-position is a strong electron-withdrawing group. This will significantly increase the acidity of the N-H proton in the keto form, potentially shifting the equilibrium more towards the enol form than the chloro substituent alone. Electron-withdrawing groups are known to stabilize the enolate anion, which can favor the enol tautomer.[3]
Despite these electronic influences, the inherent stability of the 2-quinolone scaffold suggests that the keto-enamine tautomer (6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) will remain the predominant form in most solvents.
Experimental Characterization of Tautomeric Equilibrium
A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium.
Synthesis
The target compound can be synthesized from a substituted acetanilide via the Vilsmeier-Haack reaction to yield 2,6-dichloroquinoline-3-carbaldehyde.[4] Subsequent hydrolysis of the 2-chloro group would provide the desired this compound, which would exist predominantly as its keto tautomer.
Caption: Proposed synthetic workflow for the target molecule.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[5]
-
¹H NMR: The keto and enol forms will exhibit distinct proton signals. The keto tautomer is expected to show an N-H proton signal, while the enol form will have an O-H signal. The chemical shifts of the aromatic and aldehydic protons will also differ between the two forms. For instance, the ¹H NMR spectrum of the closely related 2,6-dichloroquinoline-3-carbaldehyde in CDCl₃ shows the aldehydic proton at δ 10.58 ppm and the H-4 proton at δ 8.69 ppm.[4] Similar shifts would be expected for the keto form of the target molecule.
-
¹³C NMR: The most significant difference will be the chemical shift of C2. In the keto form, C2 will be a carbonyl carbon with a chemical shift typically in the range of 160-170 ppm. In the enol form, C2 will be an oxygen-bearing aromatic carbon with a chemical shift further downfield.
Experimental Protocol for NMR Analysis:
-
Dissolve a precisely weighed sample (5-10 mg) of the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.
-
Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
-
Integrate the signals corresponding to unique protons of each tautomer to determine their relative populations.
-
For more detailed analysis, perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.
UV-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers will have different chromophores and thus distinct UV-Vis absorption spectra.[6] The keto form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the enol form.
Experimental Protocol for UV-Vis Analysis:
-
Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Record the absorption spectra over a suitable wavelength range (e.g., 200-450 nm).
-
Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity to infer the relative stability of the tautomers.
Infrared (IR) Spectroscopy: IR spectroscopy can provide key information about the functional groups present in each tautomer.
-
Keto Form: A strong C=O stretching vibration for the cyclic amide is expected around 1650-1670 cm⁻¹. A C=O stretch for the aldehyde will also be present, typically around 1690-1710 cm⁻¹. An N-H stretching band may be observed around 3200-3400 cm⁻¹.
-
Enol Form: An O-H stretching vibration will be present around 3200-3600 cm⁻¹, and the C=O stretching band of the amide will be absent.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine which tautomer is present in the crystal lattice. Given the high propensity of 2-quinolones to exist in the keto form in the solid state, it is highly probable that 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde would be the structure observed.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[7] Calculations can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.
Computational Workflow:
-
Construct 3D models of both the keto and enol tautomers.
-
Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.
-
Incorporate solvent effects using a continuum solvation model (e.g., PCM, SMD) to predict the equilibrium in different solvents.
Data Summary and Interpretation
The following table summarizes the expected key analytical data for the predominant keto tautomer based on literature values for analogous compounds.
| Analytical Technique | Predicted Observation for 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
| ¹H NMR (in CDCl₃) | Aldehydic proton (CHO): ~δ 10.5 ppm; H-4 proton: ~δ 8.7 ppm; N-H proton: broad singlet |
| ¹³C NMR | C2 (C=O): ~160-170 ppm; C3: ~120-130 ppm; Aldehyde (C=O): ~190 ppm |
| IR Spectroscopy (KBr) | C=O (amide): ~1660 cm⁻¹; C=O (aldehyde): ~1700 cm⁻¹; N-H stretch: ~3200-3400 cm⁻¹ |
| UV-Vis (in Ethanol) | λmax expected to be in the range of 330-350 nm |
| Relative Stability | Predominant tautomer in both protic and aprotic solvents. |
Implications for Drug Development
The predominance of the keto-enamine tautomer of this compound has several important implications for its development as a potential drug candidate:
-
Hydrogen Bonding: The keto form possesses both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the amide and aldehyde carbonyl oxygens). This will govern its interactions with biological targets and its solubility characteristics.
-
pKa: The presence of the electron-withdrawing groups will lower the pKa of the N-H proton, making the molecule more acidic than the parent 2-quinolone. This will influence its ionization state at physiological pH and its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chemical Reactivity: The aldehyde group is a reactive handle for further chemical modification and potential covalent interactions with biological targets.
-
Intellectual Property: A thorough characterization of the tautomeric forms is crucial for securing robust patent protection.
Conclusion
While direct experimental investigation of this compound is warranted for definitive characterization, a comprehensive analysis of the established principles of 2-hydroxyquinoline chemistry and the electronic effects of its substituents provides a strong predictive framework for its tautomeric behavior. The available evidence overwhelmingly suggests that the keto-enamine tautomer, 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is the thermodynamically favored and, therefore, the predominant species in solution and the solid state. For researchers and drug development professionals, a proactive and thorough investigation of tautomerism using the analytical techniques outlined in this guide is a critical step in advancing quinoline-based compounds from discovery to clinical application.
References
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The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (URL: [Link])
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])
-
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (URL: [Link])
-
Transmission of substituent effects in quinoline. (URL: [Link])
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Acid-base behavior of quinolones in aqueous acetonitrile mixtures. - SciSpace. (URL: [Link])
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(PDF) Keto‐enol tautomerism from the electron delocalization perspective. (URL: [Link])
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. (URL: [Link])
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The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (URL: [Link])
-
Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate. (URL: [Link])
-
Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using... - ResearchGate. (URL: [Link])
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Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])
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What impact does tautomerism have on drug discovery and development? - PMC - NIH. (URL: [Link])
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Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (URL: [Link])
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Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - NIH. (URL: [Link])
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(PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. (URL: [Link])
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On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate. (URL: [Link])
-
Keto–Enol Tautomerism | Organic Chemistry Class Notes | Fiveable. (URL: [Link])
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Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
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Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B - RSC Publishing. (URL: [Link])
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Tautomerism Detected by NMR - Encyclopedia.pub. (URL: [Link])
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Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing). (URL: [Link])
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1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
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Quinolone antibiotic - Wikipedia. (URL: [Link])
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (URL: [Link])
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Tautomer Search - Rowan Scientific. (URL: [Link])
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Acid–base equilibrium of fluoroquinolones at basic pH. - ResearchGate. (URL: [Link])
-
Values of Hammett substituent constants and mass-loss obtained results... - ResearchGate. (URL: [Link])
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Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds - Pendidikan Kimia. (URL: [Link])
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Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. (URL: [Link])
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The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (URL: [Link])
-
β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR - Nanalysis. (URL: [Link])
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Tautomeric preferences of phthalones and related compounds | Request PDF - ResearchGate. (URL: [Link])
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Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC - NIH. (URL: [Link])
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UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (URL: [Link])
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New Classification and Update on the Quinolone Antibiotics - AAFP. (URL: [Link])
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Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - MDPI. (URL: [Link])
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Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution | bioRxiv. (URL: [Link])
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. (URL: [Link])
-
Tautomer, Protomer, and Conformer Prediction | by Sam - Medium. (URL: [Link])
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Discovery and history of quinoline-3-carbaldehydes
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Quinoline-3-Carbaldehydes
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery, synthesis, and profound impact of quinoline-3-carbaldehydes, a pivotal class of heterocyclic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document navigates the historical milestones and synthetic evolution of this scaffold, elucidating its role as a versatile building block in the creation of complex molecular architectures with significant therapeutic potential.
Introduction: The Quinoline Core and the Strategic Importance of the 3-Carbaldehyde
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives are abundant in natural alkaloids like quinine and are central to a multitude of synthetic drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin.[1][2] These compounds exhibit a vast spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][3]
Within this esteemed family of heterocycles, quinoline-3-carbaldehydes stand out as exceptionally valuable synthetic intermediates.[4][5] The strategic placement of the aldehyde group at the C3 position provides a reactive electrophilic site, or a "synthetic handle," that allows chemists to readily introduce molecular complexity. This functional group is a gateway to a vast array of chemical transformations, including condensations, cyclizations, and multicomponent reactions, making it a cornerstone for building diverse libraries of novel heterocyclic compounds for drug discovery and materials science.[5][6] This guide traces the history of these critical synthons, from their initial discovery through classical reactions to their modern applications.
Foundational Synthesis: The Vilsmeier-Haack Reaction
The history of quinoline-3-carbaldehydes is intrinsically linked to the development of powerful formylation techniques. The most prominent and historically significant method for their synthesis is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic substrate using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7][8]
The application of this reaction to acetanilides (N-phenylacetamides) proved to be a robust and widely adopted route to generate 2-chloroquinoline-3-carbaldehydes.[3][8] This specific substitution pattern (a chloro group at C2 and a carbaldehyde at C3) is a direct and predictable outcome of the reaction mechanism, yielding a bifunctional product that is primed for subsequent chemical elaboration. This approach is often referred to as the Meth-Cohn synthesis of quinolines.[3][8]
Causality in the Vilsmeier-Haack Synthesis
The choice of an acetanilide as the starting material is critical. The acetamido group directs the cyclization and dictates the final substitution pattern. The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. The acetanilide is converted into an enamine-like intermediate that attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by elimination and hydrolysis, ultimately yields the 2-chloroquinoline-3-carbaldehyde product. The presence of the chloro group at the C2 position is a consequence of the phosphorus oxychloride acting as both a dehydrating agent and a chlorine source during the cyclization cascade.
Diagram: Generalized Mechanism of the Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction pathway for quinoline-3-carbaldehyde synthesis.
Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol is a representative example of the Vilsmeier-Haack reaction applied to the synthesis of a substituted quinoline-3-carbaldehyde.[7][9]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 0.15 mol).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise with constant stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes to ensure complete formation of the reagent.
Step 2: Reaction with Acetanilide Derivative
-
To the freshly prepared Vilsmeier reagent, add 4'-methylacetanilide (0.05 mol) portion-wise, ensuring the temperature does not rise excessively.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto 300 mL of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold water and dry it under vacuum.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent, such as ethyl acetate or ethanol, to obtain the pure 2-chloro-6-methylquinoline-3-carbaldehyde.[9]
Self-Validation: The integrity of the protocol is validated by characterization of the final product. The formation of the aldehyde is confirmed by infrared (IR) spectroscopy showing a characteristic C=O stretch around 1700 cm⁻¹ and by ¹H NMR spectroscopy, which will show a distinct singlet for the aldehyde proton between δ 9-11 ppm.[7]
The Synthetic Evolution and Broadening Scope
While the Vilsmeier-Haack reaction remains a cornerstone, the field has evolved significantly. Research has focused on improving yields, expanding the substrate scope, and developing more environmentally benign methodologies.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of quinoline derivatives, including the hydrolysis of 2-chloro-3-formylquinolines to their 2-oxo analogues.[3][8]
-
Green Solvents: Recognizing the environmental impact of traditional solvents, researchers have explored greener alternatives. Ethanol, for instance, has been successfully used as a solvent for various transformations of quinoline-3-carbaldehydes, such as in Claisen-Schmidt condensations to form chalcones.[4]
-
Alternative Starting Materials: While acetanilides are common, other precursors like acetophenone oximes have also been effectively used in the Vilsmeier-Haack reaction to generate quinoline-3-carbaldehydes.[7]
-
Catalytic Systems: Modern organic synthesis has seen the introduction of transition-metal catalysts to further functionalize the quinoline scaffold. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on halogenated quinoline-3-carbaldehydes allow for the introduction of various aryl groups.[10]
Table: Comparison of Synthetic Approaches
| Method | Typical Substrate(s) | Reagents/Conditions | Key Advantages | Typical Yields | Reference(s) |
| Vilsmeier-Haack | Acetanilides, Oximes | DMF, POCl₃ or PCl₅, Heat | Robust, predictable, high functional group tolerance | Good to Excellent | [7][8] |
| Friedländer Synthesis | o-aminoaryl aldehydes/ketones, α-methylene ketones | Acid or Base catalyst | Convergent, builds quinoline ring directly | Variable | [2] |
| Microwave-Assisted Hydrolysis | 2-Chloroquinoline-3-carbaldehydes | Acetic acid, Sodium acetate, MW | Rapid reaction times, efficient | Good to Excellent | [3][8] |
| Suzuki-Miyaura Coupling | Halogenated quinoline-3-carbaldehydes, Boronic acids | Pd catalyst, Base, Solvent | C-C bond formation, high diversity | Good to Excellent | [10] |
A Versatile Scaffold for Drug Discovery
The true value of quinoline-3-carbaldehydes lies in their synthetic versatility. The aldehyde group is a powerful electrophile, and in concert with other functionalities like the C2-chloro group, it serves as a launchpad for constructing a vast array of more complex heterocyclic systems.
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. Reactions with primary amines or hydrazines yield Schiff bases and hydrazones, respectively, which are important pharmacophores in their own right and can serve as intermediates for further cyclization.[3][8]
-
Multicomponent Reactions (MCRs): Quinoline-3-carbaldehydes are excellent substrates for one-pot MCRs, which allow for the rapid assembly of complex molecules from three or more starting materials, enhancing synthetic efficiency.[11]
-
Cyclization Reactions: The aldehyde and an adjacent group (like the C2-chloro atom) can participate in tandem reactions to form fused ring systems. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, a scaffold with known biological activities.[3][8]
The derivatives synthesized from this core have shown significant promise in drug development. For instance, novel quinoline-carbaldehyde derivatives were identified as specific inhibitors of Leishmanial Methionine Aminopeptidase 1, a potential target for treating leishmaniasis.[12] Similarly, a fragment-based screening led to the discovery of quinoline-3-carboxamides (derived from the corresponding aldehydes) as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a target for anti-inflammatory drugs.[13]
Diagram: Synthetic Utility of Quinoline-3-Carbaldehyde
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- 13. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Chemistry of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde: A Gateway to Novel Heterocycles
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[2] Within this esteemed family of heterocycles, 6-chloro-2-hydroxyquinoline-3-carbaldehyde emerges as a particularly valuable and versatile building block.
This bifunctional molecule, featuring a reactive aldehyde group and a quinolone core, serves as an ideal starting point for the synthesis of complex, fused heterocyclic systems. The presence of the electron-withdrawing chlorine atom at the 6-position and the hydroxyl group at the 2-position (existing in tautomeric equilibrium with its keto form, 2-quinolone) further modulates the electronic properties and reactivity of the scaffold, opening avenues for diverse chemical transformations.
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the key reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, provide field-proven laboratory protocols, and showcase its utility in constructing novel molecular frameworks with significant therapeutic potential.
Synthesis of the Core Synthon: A Two-Step Approach
The primary route to obtaining this compound involves a two-step process, beginning with the well-established Vilsmeier-Haack reaction, followed by a hydrolysis step. This method is reliable and provides the precursor, 6-chloro-2-chloroquinoline-3-carbaldehyde, in good yields, which is then readily converted to the target hydroxy-quinoline.
Step 1: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful formylation method that, in the case of substituted acetanilides, proceeds via a cyclization to form the quinoline ring system.[1][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as both a formylating and chlorinating agent.
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 6-Chloro-2-chloroquinoline-3-carbaldehyde [4]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 34.65 mmol) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for 5 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction Initiation: Add 4-chloroacetanilide (10.37 mmol) portion-wise to the flask.
-
Reaction Progression: Heat the resulting solution at 75-80 °C for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Isolation: A pale yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 6-chloro-2-chloroquinoline-3-carbaldehyde.
Part B: Hydrolysis to this compound [5]
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-chloroquinoline-3-carbaldehyde (0.01 mol) in a suitable solvent like aqueous hydrochloric acid.
-
Microwave-Assisted Hydrolysis (Recommended): Place the flask in a microwave reactor and irradiate at a suitable power (e.g., 160 W) for a short duration (typically 2-5 minutes). This method is significantly faster and often provides higher yields compared to conventional heating.[5]
-
Conventional Hydrolysis (Alternative): Alternatively, reflux the solution for several hours until TLC indicates the complete consumption of the starting material.
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like DMF or ethanol to obtain pure this compound.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 6-Chloro-2-chloroquinoline-3-carbaldehyde | C₁₀H₅Cl₂NO | 226.06 | Pale yellow solid |
| This compound | C₁₀H₆ClNO₂ | 207.62 | Solid |
Key Reactions and Applications
The aldehyde functionality at the C3 position is the primary site of reactivity, readily participating in condensation reactions with a variety of nucleophiles. These reactions provide a powerful platform for synthesizing a diverse library of fused heterocyclic compounds.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction transforms the formyl group of this compound into an α,β-unsaturated system, a key pharmacophore and a versatile intermediate for further cyclization reactions.[6][7]
Mechanistic Insight: The base (e.g., piperidine, triethylamine) deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration to yield the thermodynamically stable conjugated product.
Caption: Multicomponent Biginelli reaction scheme.
Protocol 3: Synthesis of Dihydropyrimidinone Derivatives
[5] Method A: Conventional Heating
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (0.01 mol), ethyl acetoacetate (0.012 mol), urea (0.01 mol), and DMF (10 mL).
-
Catalyst Addition: Add two drops of concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Reflux the mixture in an oil bath. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with ethanol, and dried.
-
Purification: Recrystallize the crude product from DMF to yield the pure dihydropyrimidinone derivative.
Method B: Microwave Irradiation
-
Reaction Setup: In a 100 mL beaker suitable for microwave synthesis, mix this compound (0.005 mol), ethyl acetoacetate (0.005 mol), urea (0.005 mol), and DMF (5 mL).
-
Catalyst Addition: Add two drops of concentrated H₂SO₄.
-
Reaction Conditions: Irradiate the mixture in a microwave reactor (e.g., at 160 W). The reaction is typically complete within minutes.
-
Work-up and Purification: Follow steps 4 and 5 from the conventional method.
| Parameter | Conventional Method | Microwave Method | Reference |
| Reaction Time | Several Hours | 2-5 Minutes | [5] |
| Yield | Good | Excellent | [5] |
| Conditions | Reflux in DMF | 160 W in DMF | [5] |
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and possess a wide range of biological activities. [8]They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. [9]this compound serves as the aldehyde component, reacting with various substituted acetophenones to produce quinoline-containing chalcones. These chalcones are, in turn, valuable precursors for synthesizing other heterocyclic systems like pyrazolines and isoxazoles.
Mechanistic Insight: The reaction begins with the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the conjugated enone system of the chalcone. [8]
Protocol 4: General Procedure for Chalcone Synthesis
[9]
-
Reaction Setup: Dissolve this compound (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 50%, 1 mL) to the mixture with constant stirring.
-
Reaction Conditions: Heat the reaction mixture at 70 °C for 3-5 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid (10%).
-
Extraction & Isolation: Extract the product with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a methanol/water mixture to obtain the pure quinolinyl chalcone.
Conclusion and Future Outlook
This compound has unequivocally established its role as a high-value synthetic intermediate. Its facile synthesis and inherent reactivity make it an attractive starting point for generating molecular diversity. The condensation reactions highlighted in this guide—Knoevenagel, Biginelli, and Claisen-Schmidt—are robust, efficient, and provide access to a vast chemical space of fused heterocyclic systems and other complex molecules.
The derivatives synthesized from this scaffold have shown significant promise in antimicrobial and antioxidant screening programs. [5]Future research will undoubtedly continue to uncover new transformations and applications for this versatile building block, further solidifying the importance of the quinoline core in the ongoing quest for novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to explore the rich chemistry of this compound and to accelerate the discovery of next-generation pharmaceuticals.
References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. Available at: [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PMC. Available at: [Link]
-
Synthesis, reactions, and applications of chalcones: A review. ResearchGate. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ResearchGate. Available at: [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]
-
2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]
-
SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS MAR. CORE. Available at: [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
-
SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Europe PMC. Available at: [Link]
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A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at: [Link]
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Topic: Synthesis of Schiff Bases from 6-chloro-2-hydroxyquinoline-3-carbaldehyde
An Application and Protocol Guide for Researchers
Abstract
This document provides a detailed guide for the synthesis, purification, and characterization of novel Schiff bases derived from 6-chloro-2-hydroxyquinoline-3-carbaldehyde. Quinoline scaffolds are privileged structures in medicinal chemistry, and their derivatization into Schiff bases via the versatile azomethine linkage often enhances their biological potency. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, characterization, and troubleshooting. The protocols described herein are self-validating, with clear benchmarks for spectroscopic analysis to confirm product formation.
Scientific Rationale & Background
The strategic combination of a quinoline core with a Schiff base linker creates molecules of significant interest for pharmacological screening and materials science.
The this compound Precursor
The starting aldehyde is not merely a passive scaffold; its inherent electronic and structural features are critical. The quinoline ring system, a fusion of benzene and pyridine rings, is a common feature in a wide array of bioactive compounds.[1] The electron-withdrawing nature of the chlorine atom at the 6-position and the tautomeric 2-hydroxy group (which exists in equilibrium with its 2-quinolone form) can modulate the reactivity of the aldehyde at the 3-position. This substitution pattern provides a unique electronic environment that influences the biological activity of the resulting Schiff base derivatives.
The Schiff Base (Azomethine) Linkage: A Versatile Pharmacophore
A Schiff base is a compound containing a carbon-nitrogen double bond (C=N), also known as an azomethine or imine group.[2][3] This functional group is not just a simple linker; it is a critical pharmacophore in its own right. The electrophilic carbon and nucleophilic nitrogen in the imine bond provide excellent opportunities for binding with biological targets.[4] Furthermore, Schiff bases are highly valuable as ligands in coordination chemistry, readily forming stable complexes with various metal ions, which can introduce or enhance therapeutic properties.[4][5][6]
The Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[1][7] The process is typically catalyzed by a small amount of acid, which is crucial for activating the carbonyl group and facilitating the final dehydration step.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[7]
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This intermediate is often unstable.
-
Dehydration: The hydroxyl group of the hemiaminal is protonated (if acid is present), turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base) product.[7][8]
Controlling the pH is essential; at a very low pH, the amine reactant becomes protonated and non-nucleophilic, while at a high pH, there isn't enough acid to protonate the hydroxyl group for removal as water.[8]
Experimental Protocols
Materials and Reagents
-
Aldehyde: this compound
-
Primary Amines: Various substituted anilines, aliphatic amines, or heterocyclic amines (e.g., aniline, 4-chloroaniline, 2-aminophenol, sulfanilamide).
-
Solvent: Absolute Ethanol (preferred for solubility of reactants), Methanol.
-
Catalyst: Glacial Acetic Acid.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, Buchner funnel, filtration flask, beakers, TLC plates.
General Protocol for Schiff Base Synthesis
This protocol describes a general method adaptable for various primary amines.[2][3][9]
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the selected primary amine (1.0 - 1.1 eq) in absolute ethanol.
-
Reaction Setup: Add the amine solution to the aldehyde solution in the round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. The reaction progress should be monitored.
-
Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the spots for the starting materials should diminish.
-
Precipitation: Reaction times can vary from 2 to 8 hours. Often, a solid precipitate forms directly in the reaction flask upon heating or after cooling to room temperature.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Work-up and Purification: Recrystallization
For products requiring higher purity, recrystallization is necessary.
-
Dissolve the crude Schiff base in a suitable hot solvent (e.g., ethanol, DMF, or an ethanol/DMF mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystals by suction filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Characterization of Synthesized Schiff Bases
Proper characterization is essential to confirm the structure and purity of the synthesized compounds.[2][10][11] The disappearance of reactant signals and the appearance of new, characteristic product signals are key indicators of a successful reaction.
| Technique | Purpose | Key Observations / Expected Data |
| Melting Point | Assess purity. | A sharp and distinct melting point indicates a pure compound. |
| FT-IR Spectroscopy | Confirm functional group transformation. | - Disappearance of aldehyde C=O stretch (approx. 1650-1700 cm⁻¹).- Disappearance of primary amine N-H stretch (approx. 3300-3500 cm⁻¹).- Appearance of the characteristic azomethine C=N stretch (approx. 1600-1625 cm⁻¹).[1][12] |
| ¹H NMR Spectroscopy | Confirm structural integrity. | - Appearance of a singlet for the azomethine proton (-CH=N- ) typically in the range of δ 8.0-9.5 ppm .[13]- Signals corresponding to the quinoline and amine aromatic protons. |
| ¹³C NMR Spectroscopy | Confirm carbon framework. | - Appearance of the azomethine carbon (-C=N- ) signal, typically in the range of δ 150-165 ppm . |
| Mass Spectrometry | Determine molecular weight. | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base. |
Potential Applications and Future Directions
Schiff bases derived from quinoline are a class of compounds with immense potential. The synthesized molecules can be explored for a variety of applications:
-
Antimicrobial and Anticancer Agents: Many quinoline-based Schiff bases and their metal complexes have demonstrated significant activity against various bacterial, fungal, and cancer cell lines.[1][4][14][15][16]
-
Coordination Chemistry: These compounds are excellent polydentate ligands for synthesizing novel metal complexes with unique catalytic, magnetic, or biological properties.[5][17]
-
Fluorescent Sensors: The extended π-conjugation in these molecules can impart fluorescent properties, making them candidates for chemosensors capable of detecting specific metal ions or anions.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient reflux time.- Amine is deactivated (e.g., protonated by strong acid).- Steric hindrance from a bulky amine. | - Increase reflux time and monitor by TLC.- Use only a catalytic amount of weak acid (e.g., acetic acid).- Consider a higher boiling point solvent or microwave-assisted synthesis.[18] |
| Oily Product / Fails to Solidify | - Impurities present.- Product is inherently low-melting or an oil. | - Try to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify using column chromatography instead of recrystallization. |
| Product is Difficult to Purify | - Unreacted starting materials co-crystallize with the product. | - Ensure a 1:1 molar ratio of reactants or a slight excess of the amine.- Wash the crude product thoroughly with cold solvent.- Choose a different recrystallization solvent system. |
| Reaction Does Not Start (TLC) | - Inactive starting materials.- No catalyst used. | - Check the purity of the aldehyde and amine.- Add 2-3 drops of glacial acetic acid. |
References
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Schiff's bases mechanism: Significance and symbolism. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
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Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Schiff base. (2023). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. (2022). Egyptian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Quinolines and Schiff Bases. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What are the conditions used for schiff base reaction? (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved January 21, 2026, from [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
schiff-base complex synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its Cd(II) and Cu(II) complexes. (2020). Algerian Journal of Engineering and Technology. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). SciRP.org. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal. Retrieved January 21, 2026, from [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.org. Retrieved January 21, 2026, from [Link]
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Preparation of metal complexes with 6-chloro-2-hydroxyquinoline-3-carbaldehyde derivatives
An Application Guide for the Synthesis and Characterization of Bioactive Metal Complexes with 6-Chloro-2-hydroxyquinoline-3-carbaldehyde Schiff Base Derivatives
Introduction: The Convergence of Quinoline Chemistry and Medicinal Inorganic Chemistry
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The unique electronic and structural characteristics of the quinoline ring system make it an exceptional ligand for coordinating with transition metal ions.[3] The introduction of a 6-chloro substituent can enhance lipophilicity and biological activity, while the 2-hydroxy and 3-carbaldehyde groups provide ideal anchor points for chelation and further chemical modification.
This guide focuses on the preparation of metal complexes derived from this compound, with a particular emphasis on its Schiff base derivatives. The condensation of the carbaldehyde group with various primary amines yields a versatile library of Schiff base ligands.[2] These ligands, which possess an additional imine nitrogen donor site, can form stable, multidentate chelate complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).
The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon sometimes explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its penetration through the lipid membranes of microorganisms.[4] This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and characterization methodologies for researchers in inorganic chemistry, medicinal chemistry, and drug development.
Section 1: Ligand System Design and Synthesis
The strategic foundation for preparing these metal complexes lies in the synthesis of the Schiff base ligands. The reaction involves the condensation of this compound with a primary amine. The choice of the primary amine is a critical step as it allows for the systematic modification of the ligand's steric and electronic properties, which in turn influences the geometry and bioactivity of the final metal complex.
Causality of Amine Selection:
-
Aromatic Amines (e.g., aniline, 2-aminophenol): Introduce additional aromatic rings, which can enhance bioactivity through π-π stacking interactions with biological targets like DNA.
-
Aliphatic Amines (e.g., ethanolamine): Increase the flexibility and solubility of the resulting ligand and its complexes.[5]
-
Amino Acids: Impart chirality and biocompatibility, opening avenues for stereospecific interactions.
Protocol 1: Synthesis of a Representative Schiff Base Ligand
(E)-3-(((4-hydroxyphenyl)imino)methyl)-6-chloroquinolin-2-ol
This protocol details the synthesis of a Schiff base ligand derived from this compound and 4-aminophenol.
Materials:
-
This compound (1 mmol, 207.6 mg)
-
4-aminophenol (1 mmol, 109.1 mg)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol. Gentle warming on a hot plate may be necessary to achieve complete dissolution.
-
Dissolution of Amine: In a separate beaker, dissolve 1 mmol of 4-aminophenol in 10 mL of absolute ethanol.
-
Reaction Initiation: Add the ethanolic solution of 4-aminophenol to the flask containing the aldehyde solution. Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[6]
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting colored precipitate (typically yellow or orange) is collected by suction filtration.
-
Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.
Section 2: Principles and Protocols for Metal Complexation
The coordination of the Schiff base ligand to a metal ion typically occurs through the deprotonated phenolic oxygen of the quinoline ring and the nitrogen atom of the azomethine (imine) group.[7] This forms a stable five or six-membered chelate ring, which is entropically favored. The quinoline nitrogen may also participate in coordination depending on the metal ion and reaction conditions.
Rationale for Metal Selection:
-
Copper(II): Often exhibits potent antimicrobial and anticancer activity and can adopt various coordination geometries (e.g., square planar, distorted octahedral).[1]
-
Zinc(II): A diamagnetic d¹⁰ ion, essential for creating complexes that can be characterized by NMR spectroscopy. Zn(II) complexes are also explored for their biological properties.[5]
-
Cobalt(II) & Nickel(II): These ions are known for their interesting magnetic and electronic properties and their ability to form complexes with diverse geometries.[8]
Protocol 2: General Synthesis of Metal(II) Schiff Base Complexes
This protocol describes a general method for synthesizing divalent metal complexes with the previously prepared Schiff base ligand.[9]
Materials:
-
Schiff Base Ligand (from Protocol 1) (2 mmol)
-
Metal(II) Chloride Hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) or Acetate salt (1 mmol)
-
Methanol or Ethanol (50 mL)
-
0.1 M Methanolic NaOH or Triethylamine
Procedure:
-
Ligand Solution Preparation: Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.[10]
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of the same solvent.[10]
-
Complexation Reaction: Slowly add the metal salt solution to the hot ligand solution with continuous stirring. A color change or the formation of a precipitate is typically observed.
-
pH Adjustment: The deprotonation of the phenolic hydroxyl group is crucial for coordination. Add a dilute methanolic solution of a base (e.g., NaOH or triethylamine) dropwise until the pH is slightly basic (pH 7-8).[9][10] This step facilitates the formation of the stable metal-oxygen bond.
-
Reflux: Reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.[11]
-
Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Purification: Wash the solid with the reaction solvent, followed by a non-polar solvent like diethyl ether, to remove impurities. The complex can be further purified by recrystallization if necessary.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).[1]
Section 3: Workflow and Characterization
A systematic characterization is essential to confirm the successful synthesis of the ligand and its metal complex and to elucidate the structure of the final product.
Caption: Experimental workflow for synthesis and validation.
Key Characterization Techniques:
-
FT-IR Spectroscopy: Crucial for confirming coordination. Key indicators include:
-
The disappearance of the broad ν(O-H) band from the ligand spectrum.
-
A shift of the azomethine ν(C=N) band to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion.[7]
-
The appearance of new bands at lower frequencies corresponding to ν(M-N) and ν(M-O) vibrations.
-
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help infer its geometry. Ligand field transitions (d-d) are often observed for complexes of metals like Cu(II), Co(II), and Ni(II).
-
¹H-NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)): Confirms the structure of the ligand and its complex. The disappearance of the phenolic -OH proton signal upon complexation is a key piece of evidence.
-
Elemental Analysis (CHN): Determines the empirical formula of the complex, allowing for the verification of the ligand-to-metal stoichiometry.[1]
-
Molar Conductance: Measured in a suitable solvent (like DMF) to determine if the complex is an electrolyte or non-electrolyte. Low values typically suggest a non-electrolytic nature, indicating that anions (e.g., chloride) are coordinated to the metal.
-
Magnetic Susceptibility: Used to determine the magnetic moment of paramagnetic complexes, which helps in proposing the geometry (e.g., distinguishing between square planar and octahedral Ni(II) complexes).[7]
Caption: Bidentate coordination of Schiff base ligands.
Section 4: Data Summary and Applications
The synthesis typically yields stable, colored powders with moderate to high yields. The specific properties depend heavily on the metal ion used.
Table 1: Representative Physicochemical Data for M(L)₂ Complexes
| Metal Ion (M) | Complex Formula (Example) | Color | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Proposed Geometry |
|---|---|---|---|---|---|
| Cu(II) | [Cu(L)₂] | Green | ~60-70 | < 20 | Distorted Octahedral / Square Planar |
| Ni(II) | [Ni(L)₂] | Orange/Green | ~65-75 | < 20 | Octahedral / Square Planar |
| Co(II) | [Co(L)₂] | Brown/Green | ~60-70 | < 20 | Octahedral |
| Zn(II) | [Zn(L)₂] | Yellow | ~70-85 | < 20 | Tetrahedral / Octahedral |
(Note: L represents the deprotonated Schiff base ligand. Data is generalized from typical results reported for similar complexes.[1][12])
Applications in Drug Development: These metal complexes are primarily investigated for their potential as antimicrobial and anticancer agents.
-
Antimicrobial Activity: The complexes are often screened against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria and fungal strains (e.g., Candida albicans).[4] The chelation to the metal ion is often found to enhance the antimicrobial efficacy of the parent ligand.[13]
-
Anticancer Activity: Certain complexes, particularly those of copper, have shown promising in vitro cytotoxicity against various human cancer cell lines.[1] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) or inhibition of key cellular enzymes like topoisomerase.
References
-
Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University Research Portal. Retrieved from [Link]
-
Al-Najjar, L., S. Majed, et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. MDPI. Retrieved from [Link]
-
Jain, P., & Singh, P. (2022). Synthesis and Antimicrobial Screening of Metal-ligand Complexes Derivative from (2-chloroquinolin-3-yl)methylene)hydrazine) and their Biological Studies. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]
-
Abdullahi, S., et al. (2022). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. Retrieved from [Link]
-
Gondaliya, N. R., & Baldaniya, S. D. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2025). The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction. Iraqi High Journal of Pharmaceutical and Applied Sciences, 38(1). Retrieved from [Link]
-
Al-Najjar, L., S. Majed, et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. Retrieved from [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Scientific Research Publishing Inc. Retrieved from [Link]
-
Al-Masoudi, E. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega. ACS Publications. Retrieved from [Link]
-
Farokhi, A., et al. (2018). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, E. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. National Institutes of Health (NIH). Retrieved from [Link]
-
Annunziata, F., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Inorganics, 11(8), 329. MDPI. Retrieved from [Link]
-
Anouar, E. H., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. ACS Publications. Retrieved from [Link]
-
Annunziata, F., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. IRIS Unibas. Retrieved from [Link]
-
Kumar, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab. Retrieved from [Link]
-
Chen, C., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. ACS Publications. Retrieved from [Link]
-
Al-Bayati, R. I. H., & Radi, M. F. (2012). Preparation and Characterization of some Transition Metal Complexes with di - 2-Quinolinone Dibenzylidine Ligand and their Adducts with 1,10 - Phenanthroline. ResearchGate. Retrieved from [Link]
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Application of 6-chloro-2-hydroxyquinoline-3-carbaldehyde in medicinal chemistry
An Application Guide to 6-Chloro-2-hydroxyquinoline-3-carbaldehyde and its Analogs in Medicinal Chemistry
Foreword: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to intercalate with biomacromolecules have made it a "privileged scaffold," appearing in a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory domains.[1][2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. Among the most versatile intermediates for this purpose are the 2-chloroquinoline-3-carbaldehydes.
This guide focuses on the 6-chloro substituted variant. While often referred to by its 2-hydroxy tautomer, the more synthetically accessible and reactive form is 2,6-dichloroquinoline-3-carbaldehyde . The presence of a chlorine atom at the 2-position provides an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the carbaldehyde at the 3-position serves as a versatile handle for condensation and derivatization reactions. The additional chloro group at the 6-position often enhances the biological potency of the final compounds, a phenomenon frequently observed in medicinal chemistry where halogens can increase lipophilicity and modulate electronic properties.[3][5]
This document serves as a comprehensive technical guide for researchers, providing not only the synthetic protocols but also the underlying chemical logic and strategic considerations for utilizing this powerful scaffold in drug discovery.
Part 1: Synthesis of the Core Scaffold: 2,6-Dichloroquinoline-3-carbaldehyde
The most efficient and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[2][6] This one-pot reaction transforms an N-substituted acetanilide into the desired quinoline derivative through formylation and cyclization.
Mechanistic Rationale
The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃). This electrophilic species attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization, dehydration, and tautomerization cascade leads to the formation of the quinoline ring system. The use of POCl₃ not only facilitates the formation of the Vilsmeier reagent but also chlorinates the 2-position of the newly formed quinoline ring.
Workflow for Vilsmeier-Haack Synthesis
The following diagram illustrates the high-level workflow for the synthesis of the target scaffold.
Caption: High-level workflow for the synthesis of 2,6-dichloroquinoline-3-carbaldehyde.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.[2][7]
Materials:
-
4-Chloroacetanilide (1 mmol)
-
N,N-Dimethylformamide (DMF) (3 mmol)
-
Phosphoryl chloride (POCl₃) (15 mmol)
-
Crushed ice
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 4-chloroacetanilide (1 mmol). Place the flask in an ice bath to cool.
-
Formation of Vilsmeier Reagent Precursor: Slowly add DMF (3 mmol) to the cooled 4-chloroacetanilide. Stir the mixture in the ice bath for 20 minutes.
-
Causality Note: Pre-mixing the acetanilide and DMF in a cooled environment ensures a homogenous mixture before the addition of the highly reactive POCl₃, allowing for better reaction control.
-
-
Vilsmeier-Haack Reaction: Attach a dropping funnel containing POCl₃ (15 mmol) to the flask. Add the POCl₃ dropwise to the stirred mixture while maintaining the temperature in the ice bath.
-
Causality Note: The reaction is highly exothermic. Slow, dropwise addition is critical to prevent a runaway reaction and the formation of side products.
-
-
Cyclization: After the addition of POCl₃ is complete, remove the ice bath and allow the reaction mixture to come to room temperature. Then, heat the mixture to 80-90°C for 7-10 hours under a reflux condenser.[7]
-
Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps that form the quinoline ring.
-
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mass onto a generous amount of crushed ice with stirring.[7]
-
Causality Note: This step quenches the reaction by hydrolyzing any remaining Vilsmeier reagent and POCl₃, and it precipitates the solid organic product.
-
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from ethanol to yield pure 2,6-dichloroquinoline-3-carbaldehyde.[7]
Part 2: Application in Lead Generation and Optimization
The true utility of 2,6-dichloroquinoline-3-carbaldehyde lies in its dual reactivity, making it an ideal scaffold for generating diverse chemical libraries for biological screening.
Strategic Derivatization Pathways
The two primary reactive sites allow for orthogonal chemical modifications:
-
C3-Carbaldehyde: This aldehyde is a classic electrophile for condensation reactions with various nucleophiles (e.g., primary amines, hydrazines, hydroxylamines) to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are typically high-yielding and procedurally simple.
-
C2-Chloro Group: This position is activated towards SNAr. The chlorine can be displaced by N-nucleophiles (amines, azoles), O-nucleophiles (alcohols, phenols), or S-nucleophiles (thiols), allowing for the introduction of a wide range of substituents.[8]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 6-Chloro-2-hydroxyquinoline-3-carbaldehyde Derivatives as High-Performance Fluorescent Probes
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a foundational structure in medicinal chemistry and materials science.[1][2][3] Its derivatives are known for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] Beyond its pharmacological significance, the quinoline framework possesses intrinsic fluorescence properties that make it an excellent scaffold for the development of molecular probes and chemosensors.[1][2][3] These probes are indispensable tools in molecular biology and medicine, enabling the visualization and quantification of specific analytes within complex biological systems.[1][2]
The strategic functionalization of the quinoline core allows for the rational design of probes with tailored photophysical properties and selective analyte recognition capabilities.[4] The 6-chloro-2-hydroxyquinoline-3-carbaldehyde scaffold, in particular, serves as a versatile starting material. The aldehyde group at the 3-position is a reactive handle for synthesizing a variety of derivatives, most commonly through the formation of Schiff bases.[5][6] These Schiff base derivatives often exhibit significant changes in their fluorescence upon coordinating with specific metal ions, making them powerful "turn-on" or "turn-off" fluorescent sensors.[6][7]
This guide provides detailed application notes and protocols for two exemplary fluorescent probes derived from this compound, demonstrating their utility in the selective detection of biologically important metal ions, namely Aluminum (Al³⁺) and Zinc (Zn²⁺).
Core Sensing Mechanisms
The functionality of these quinoline-based probes typically relies on well-understood photophysical mechanisms. Understanding these principles is crucial for experimental design and data interpretation.
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have low fluorescence due to intramolecular rotations or vibrations that provide non-radiative pathways for the excited state to decay. Upon binding a metal ion, a rigid complex is formed, restricting these motions and causing a significant increase in fluorescence intensity.[6][8]
-
Photoinduced Electron Transfer (PET): The probe is designed with a fluorophore (the quinoline unit) and a receptor (the ion-binding site) that has an electron-donating group. In the absence of the target ion, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the target ion binds to the receptor, it lowers the energy level of the electron-donating orbital, inhibiting the PET process and "turning on" the fluorescence.[8][9]
-
Intramolecular Charge Transfer (ICT): The probe consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The emission wavelength and intensity are highly sensitive to the local environment and binding events that affect the efficiency of this charge transfer.[10]
Application Note 1: Selective "Turn-On" Detection of Aluminum (Al³⁺)
Overview and Rationale
Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is widely used in daily life.[11] However, its over-accumulation in the human body is linked to several neurological disorders.[11][12] Therefore, developing sensitive and selective probes for Al³⁺ detection in environmental and biological systems is of great importance. This protocol describes the use of a Schiff base derivative of this compound as a "turn-on" fluorescent probe for Al³⁺.
The probe's design leverages the CHEF and PET inhibition mechanisms. The coordination of Al³⁺ with the oxygen and nitrogen atoms of the Schiff base ligand forms a rigid 1:1 complex.[9] This complexation restricts C=N isomerization and inhibits the PET process, leading to a significant enhancement in fluorescence emission.[9]
Probe Synthesis and Characterization
The probe is synthesized via a one-step condensation reaction between this compound and a suitable amine, such as 2-aminophenol. The resulting Schiff base structure is confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~370 nm | [9] |
| Emission Wavelength (λem) | ~470-522 nm | [9][12] |
| Analyte | Al³⁺ | [9][12][13] |
| Sensing Mechanism | CHEF, PET Inhibition | [9][13] |
| Stoichiometry (Probe:Al³⁺) | 1:1 or 1:2 | [9][11] |
| Limit of Detection (LOD) | 36.6 nM to 0.70 µM | [9][13][14] |
| Solvent System | Semi-aqueous (e.g., EtOH/H₂O or CH₃CN/H₂O) | [9][13][14] |
| pH | ~5.0 - 5.3 (HEPES or Hexamethylenetetramine-HCl buffer) | [9][14] |
Experimental Workflow Diagram
Caption: Experimental workflow for Al³⁺ detection using a quinoline-based probe.
Detailed Protocol: Fluorometric Titration of Al³⁺
Causality: This protocol aims to quantify the relationship between Al³⁺ concentration and the probe's fluorescence response. A semi-aqueous solvent system is used because many organic probes have limited solubility in pure water, while the HEPES buffer maintains a slightly acidic pH optimal for Al³⁺ sensing and biological relevance.[9][14]
Materials:
-
Probe Stock Solution: 1.0 mM in DMSO.
-
Al³⁺ Standard Stock Solution: 1.0 mM AlCl₃ in deionized water.
-
Buffer: 100 mM HEPES, pH adjusted to 5.0.
-
Solvent: Ethanol (EtOH) or Acetonitrile (CH₃CN), spectroscopic grade.
-
Deionized Water (dH₂O).
-
96-well microplate or quartz cuvettes.
-
Spectrofluorometer.
Procedure:
-
Prepare Working Solutions:
-
Prepare a 100 µM probe working solution by diluting the 1.0 mM stock in EtOH or CH₃CN.
-
Prepare a series of Al³⁺ working standards by serial dilution of the 1.0 mM stock in dH₂O.
-
-
Assay Setup:
-
To a series of test tubes or microplate wells, add the appropriate volume of HEPES buffer and dH₂O to achieve a final buffer concentration of 10 mM in the desired solvent/water ratio (e.g., 2:3 v/v EtOH/H₂O).[9]
-
Add 20 µL of the 100 µM probe working solution to each tube/well for a final concentration of 10 µM.
-
Add increasing volumes of the Al³⁺ standard solutions to achieve a final concentration range (e.g., 0 to 50 µM).
-
Adjust the final volume to 2.0 mL with the EtOH/H₂O mixture.
-
-
Incubation and Measurement:
-
Mix the solutions thoroughly and incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence emission spectrum (e.g., 450-600 nm) with an excitation wavelength of 370 nm.[9] Record the peak emission intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the peak emission wavelength against the concentration of Al³⁺.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe only) and k is the slope of the linear portion of the calibration curve.[6]
-
Self-Validation: Run a parallel experiment for selectivity. Prepare solutions of the probe with a variety of other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺) at a concentration significantly higher than that of Al³⁺ (e.g., 5-10 fold excess) and verify that no significant fluorescence enhancement occurs.[12]
Application Note 2: Selective Detection of Zinc (Zn²⁺) in Biological Systems
Overview and Rationale
Zinc (Zn²⁺) is an essential trace element crucial for numerous physiological processes. Aberrant Zn²⁺ levels are implicated in various diseases, making its detection in living cells a key area of research.[15] Schiff base probes derived from this compound have shown high sensitivity and selectivity for Zn²⁺.[6]
The sensing mechanism for Zn²⁺ is similar to that for Al³⁺, primarily involving CHEF. The probe is designed to form a stable complex with Zn²⁺, leading to a "turn-on" fluorescence response. The choice of the amine component in the Schiff base synthesis is critical for tuning the selectivity towards Zn²⁺ over other biologically relevant divalent cations like Ca²⁺ and Mg²⁺.[6]
Probe Synthesis and Characterization
A representative probe can be synthesized by condensing this compound with 2-amino-4-methylphenol.[6] The resulting ligand effectively anchors Zn²⁺ via its two hydroxyl groups and the imine nitrogen, restricting free rotation and enhancing fluorescence.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~380-400 nm | [6] |
| Emission Wavelength (λem) | ~490-510 nm | [6] |
| Analyte | Zn²⁺ | [6][15] |
| Sensing Mechanism | CHEF, C=N isomerization restriction | [6] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [15] |
| Limit of Detection (LOD) | 16.4 nM to 48.1 nM | [15] |
| Solvent System | Aqueous buffer (e.g., DMSO/HEPES) | [15] |
| Application | Live Cell Imaging | [6][15] |
Sensing Mechanism Diagram
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.
Detailed Protocol: Live Cell Imaging of Intracellular Zn²⁺
Causality: This protocol applies the Zn²⁺ probe to visualize changes in intracellular zinc levels. A cell-permeable probe is required, and low cytotoxicity is paramount to ensure that observations are not artifacts of a toxic response.[6][7] The use of a zinc ionophore (pyrithione) and a chelator (TPEN) serves as a self-validating system of positive and negative controls.
Materials:
-
Probe Stock Solution: 1.0 mM in DMSO.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Zinc Pyrithione (or ZnSO₄): To increase intracellular Zn²⁺.
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine): A heavy metal chelator to decrease intracellular Zn²⁺.
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom).
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa or PC-3) on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the probe stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.
-
Incubate the cells with the probe loading solution for 30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging - Basal Level:
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the dish.
-
Image the cells using a fluorescence microscope. Capture the basal fluorescence intensity of the cells.
-
-
Positive Control (Increased Zn²⁺):
-
Treat a separate dish of probe-loaded cells with a solution containing Zn²⁺ (e.g., 50 µM ZnSO₄) for 15-30 minutes.
-
Wash and image the cells as in step 3. A significant increase in intracellular fluorescence is expected.
-
-
Negative Control (Decreased Zn²⁺):
-
After imaging the positive control, add a chelator like TPEN (e.g., 100 µM) to the same cells.
-
Incubate for 15 minutes and re-image. The fluorescence intensity should decrease significantly, demonstrating the reversibility and specificity of the probe for Zn²⁺.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the cells in each condition using image analysis software (e.g., ImageJ/Fiji).
-
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). DOI: 10.31031/COJBSR.2023.02.000537. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Chen, D., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. DOI: 10.1016/bs.mie.2020.04.060. [Link]
-
Taylor & Francis Group. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. [Link]
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MDPI. (n.d.). A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Fluorescence and molecular docking studies of some new Schiff bases of this compound. [Link]
-
Wang, J., et al. (2022). A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants. Analytical Methods, 14(3), 226-233. DOI: 10.1039/D1AY01918A. [Link]
-
ResearchGate. (2021). A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. Journal of Molecular Structure. [Link]
-
Kumar, S., et al. (2020). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 12(30), 3821-3828. DOI: 10.1039/D0AY01083A. [Link]
-
MDPI. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. [Link]
-
Frontiers. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
PubMed Central (PMC). (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]
-
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 865-896. DOI: 10.1039/D3SD00110E. [Link]
-
ResearchGate. (2021). fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. [Link]
-
MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. [Link]
-
Seventh Sense Research Group. (2022). Fluorescent Probe for Al3+ Based on Naphthalene Derivative. SSRG International Journal of Applied Chemistry, 9(1), 29-32. [Link]
-
Royal Society of Chemistry. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. [Link]
-
National Institutes of Health (NIH). (2016). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules. [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
PDEA :: AMC College, Hadapsar, Pune. (n.d.). Chalcogenated Schiff base ligands utilized for metal ion detection. [Link]
-
MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
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Application Notes and Protocols for Cyclization Reactions of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
Introduction: The Versatile Scaffold of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
In the landscape of medicinal chemistry and drug development, the quinoline core stands as a "privileged scaffold," a framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] Among the vast family of quinoline derivatives, this compound emerges as a particularly valuable and versatile building block.
This compound is not merely a simple aromatic aldehyde; its true synthetic potential lies in its unique electronic and structural features. It exists in a tautomeric equilibrium with its quinolin-2(1H)-one form, presenting multiple reactive sites. The aldehyde group at the C3 position is a classic electrophilic center, ripe for condensation reactions. The 2-hydroxy group (or its 2-oxo tautomer) provides a nucleophilic site for intramolecular cyclizations, while the chloro-substituted benzene ring allows for further functionalization. This confluence of reactivity makes it an ideal precursor for the construction of complex, fused heterocyclic systems—molecules often sought after in high-throughput screening for novel therapeutic agents.[6]
This guide provides an in-depth exploration of key cyclization strategies involving this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering detailed, field-proven protocols and mechanistic insights for researchers aiming to leverage this potent scaffold in their synthetic endeavors.
I. Synthesis of the Core Scaffold: this compound
The journey into the cyclization chemistry of our target scaffold begins with its synthesis. The most robust and widely adopted method for constructing the 2-chloroquinoline-3-carbaldehyde core is the Vilsmeier-Haack reaction .[7] This reaction accomplishes formylation, chlorination, and cyclization of an appropriate acetanilide in a one-pot procedure. The subsequent step involves the selective hydrolysis of the highly reactive 2-chloro group to the desired 2-hydroxy (quinolin-2-one) functionality.
Protocol 1: Two-Step Synthesis of this compound
Step A: Vilsmeier-Haack Synthesis of 6-Chloro-2-chloroquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 eq.) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.
-
Substrate Addition: Add 4-chloroacetanilide (1 eq.) portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. The crude 6-chloro-2-chloroquinoline-3-carbaldehyde will precipitate.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the purified product.
Step B: Selective Hydrolysis to this compound
-
Reaction Setup: Dissolve the 6-chloro-2-chloroquinoline-3-carbaldehyde (1 eq.) obtained from Step A in a mixture of acetic acid and water (e.g., 2:1 v/v).
-
Hydrolysis: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The 2-chloro group is significantly more labile than the 6-chloro group and will undergo selective hydrolysis.[8]
-
Isolation: Upon cooling, the this compound product will precipitate.
-
Purification: Filter the solid, wash with cold water, and then with a small amount of cold ethanol to remove impurities. Dry under vacuum to yield the final product.
II. Annulation Strategy A: Synthesis of Pyrano[3,2-c]quinolines
One of the most powerful applications of this compound is the construction of the pyrano[3,2-c]quinoline core. This fused system is found in numerous natural products and synthetic compounds with potent biological activities.[9] The synthesis typically proceeds via a domino Knoevenagel condensation-intramolecular O-cyclization sequence.
Mechanistic Rationale
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde group of the quinoline and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[10] This step forms a highly electrophilic α,β-unsaturated intermediate. The proximate 2-hydroxy group of the quinolone ring then acts as an intramolecular nucleophile, attacking the β-position of the newly formed double bond (a Michael addition). This is followed by tautomerization to yield the stable, fused pyrano[3,2-c]quinoline system. The choice of catalyst (often a mild base like piperidine or L-proline) is critical to promote the initial condensation without inducing self-condensation of the aldehyde.[8]
Caption: Domino Knoevenagel-Michael Addition Workflow.
Protocol 2: Synthesis of 2-Amino-7-chloro-4-cyano-5H-pyrano[3,2-c]quinolin-5-one
-
Setup: In a 100 mL round-bottom flask, suspend this compound (10 mmol) and malononitrile (11 mmol, 1.1 eq.) in absolute ethanol (40 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5-10 mol%).
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will typically precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
| Reactant 2 (Active Methylene) | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 4 | ~90% |
| Ethyl Cyanoacetate | L-Proline | Ethanol | 6 | ~85% |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 8 | ~70% |
| 4-Hydroxycoumarin | L-Proline | Water | 5 | ~88%[8] |
Table 1: Representative conditions for Pyrano[3,2-c]quinoline synthesis.
III. Annulation Strategy B: Synthesis of Pyrazolo[4,3-c]quinolines
The fusion of a pyrazole ring onto the quinoline core generates pyrazoloquinoline isomers, a class of compounds investigated for potent anti-inflammatory and anticancer activities.[4][11] The reaction of this compound with hydrazine derivatives provides a direct route to the pyrazolo[4,3-c]quinoline scaffold.
Mechanistic Rationale
This transformation is a classic example of heterocyclic synthesis via condensation and cyclization. The reaction begins with the nucleophilic attack of the hydrazine on the aldehyde carbonyl group, forming a hydrazone intermediate.[8] Under heating, an intramolecular nucleophilic substitution occurs. The second nitrogen atom of the hydrazone attacks the C2 carbon of the quinoline ring. Given the 2-hydroxy (quinolin-2-one) tautomer, this step is facilitated by the enamine-like character of the quinolone ring, leading to the elimination of a water molecule and the formation of the fused aromatic pyrazole ring.
Caption: Reaction pathway for Pyrazolo[4,3-c]quinoline synthesis.
Protocol 3: Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
-
Setup: To a solution of this compound (10 mmol) in glacial acetic acid (30 mL), add hydrazine hydrate (15 mmol, 1.5 eq.).
-
Reaction: Heat the mixture to reflux for 6-8 hours. The solution will typically change color. Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker of ice-cold water (200 mL).
-
Precipitation: Stir the aqueous mixture for 15-20 minutes. The crude product will precipitate as a solid.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with water to remove acetic acid, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure pyrazoloquinoline.
| Hydrazine Derivative | Reaction Time (h) | Notes | Potential Product |
| Hydrazine Hydrate | 6-8 | Forms the unsubstituted pyrazoloquinoline. | 7-Chloro-1H-pyrazolo[4,3-c]quinolin-4(5H)-one |
| Phenylhydrazine | 8-10 | Yields the N-phenyl substituted analogue. | 7-Chloro-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one |
| Semicarbazide HCl | 12-16 | Requires a basic workup to neutralize HCl. | 7-Chloro-4-oxo-4,5-dihydropyrazolo[4,3-c]quinoline-1-carboxamide |
Table 2: Reagents for Pyrazolo[4,3-c]quinoline Synthesis.
IV. Knoevenagel Condensation: Gateway to Further Functionalization
The Knoevenagel condensation is not only a part of a domino sequence but also a valuable reaction in its own right, converting the aldehyde into a versatile α,β-unsaturated system.[12] This intermediate is a Michael acceptor and a dienophile, opening doors to a myriad of subsequent cyclization and addition reactions.
Mechanistic Rationale
The mechanism is a classic base-catalyzed condensation. A weak base deprotonates the active methylene compound, creating a carbanion.[13] This nucleophile then attacks the aldehyde carbonyl. The resulting aldol-type adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system.[10][14]
Protocol 4: General Procedure for Knoevenagel Condensation
-
Setup: Dissolve this compound (10 mmol) and the active methylene compound (10.5 mmol, 1.05 eq.) in an appropriate solvent (e.g., ethanol, toluene, or solvent-free).
-
Catalyst: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or an ionic liquid).[8]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. For less reactive methylene compounds, a Dean-Stark apparatus can be used with toluene to remove the water formed and drive the reaction to completion.
-
Work-up: Once the reaction is complete, the work-up procedure will vary. If the product precipitates upon cooling, it can be filtered. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Conclusion
This compound is a testament to the power of a well-designed molecular scaffold. Its strategically placed functional groups—the reactive aldehyde, the nucleophilic hydroxy/amide system, and the chloro-substituent—provide a toolkit for constructing a diverse array of complex fused heterocycles. The cyclization reactions detailed herein, leading to pyranoquinolines and pyrazoloquinolines, represent robust and reproducible pathways to novel chemical entities. By understanding the underlying mechanisms and optimizing the provided protocols, researchers in synthetic and medicinal chemistry can effectively harness the potential of this scaffold to build libraries of compounds for drug discovery and materials science applications.
References
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
He, L., et al. (2020). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]
-
Abdelhafeez, E., et al. (2023). New synthetic chitosan Schiff bases bearing pyranoquinolinone or benzonaphthyridine and their silver nanoparticles derivatives with potential activity as antioxidant and molecular docking study for EGFR inhibitors. ResearchGate. [Link]
-
Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]
-
El-Remaily, M. A. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Al-Ostath, A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
ResearchGate. Synthesis of pyrano[3,2-c]quinoline-3-carbaldehyde (31). [Link]
-
Rusin, K., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Zahra, S., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Organic Chemistry. [Link]
-
da Silva, J. V., et al. (2022). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. [Link]
-
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Taylor & Francis Online. A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Chen, Y., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. [Link]
-
Nawrot-Modranka, J., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]
-
Čakurda, M., et al. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. ResearchGate. [Link]
-
Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Application Notes and Protocols: Condensation Reactions of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde with Active Methylene Compounds
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinoline scaffold is a critical strategy in the development of novel therapeutic agents with enhanced efficacy and specificity.[5][6][7] Among the various synthetic precursors, 6-chloro-2-hydroxyquinoline-3-carbaldehyde stands out as a versatile building block. Its aldehyde group is primed for condensation reactions, particularly with active methylene compounds, leading to the synthesis of diverse and complex heterocyclic systems.
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting condensation reactions between this compound and various active methylene compounds. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the significance of the resulting products in the landscape of modern drug discovery.
The core of these syntheses often revolves around the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[8][9] The reactivity of the active methylene compound is dictated by the presence of electron-withdrawing groups, which facilitate the formation of a carbanion intermediate.[10]
Significance and Applications
The condensation of this compound with active methylene compounds is a gateway to a variety of fused heterocyclic systems, most notably pyrano[3,2-c]quinoline derivatives.[11][12] These scaffolds are of significant interest due to their presence in natural products and their wide range of biological activities.[12][13] The resulting compounds have shown promise as:
-
Anticancer Agents: By inducing apoptosis, inhibiting cell migration, and acting as angiogenesis inhibitors.[3][14]
-
Anti-inflammatory Agents: Through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
Antibacterial Agents: Exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15]
-
Antiviral and Antifungal Agents: Demonstrating potential in combating various microbial infections.[2]
The versatility of this reaction allows for the introduction of diverse substituents, enabling the fine-tuning of the pharmacological profile of the synthesized molecules.
Reaction Mechanisms and Key Considerations
The condensation reaction typically proceeds via a Knoevenagel-type mechanism. The choice of catalyst, solvent, and reaction temperature are critical parameters that can significantly influence the reaction rate and yield.
General Reaction Scheme
The overall transformation involves the reaction of this compound with an active methylene compound in the presence of a basic catalyst.
Caption: General workflow for the condensation reaction.
Mechanism of Knoevenagel Condensation
-
Deprotonation: A weak base catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). The presence of electron-withdrawing groups (Z, Z') is crucial for stabilizing this intermediate.[8]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group on the quinoline ring.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy adduct.
-
Dehydration: This adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to form the final α,β-unsaturated product.
Caption: Simplified Knoevenagel condensation mechanism.
Choice of Active Methylene Compounds
A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of products. Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Meldrum's acid
-
Barbituric acid and thiobarbituric acid
-
1,3-Diketones (e.g., acetylacetone, dimedone)
The choice of the active methylene compound will determine the nature of the resulting heterocyclic ring system. For instance, reaction with malononitrile or ethyl cyanoacetate often leads to the formation of a pyran ring fused to the quinoline core.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific active methylene compound used and the desired product.
Protocol 1: Synthesis of 2-Amino-7-chloro-4-(substituted)-4H-pyrano[3,2-c]quinolin-5(6H)-one derivatives
This protocol describes a one-pot, multi-component reaction for the synthesis of pyrano[3,2-c]quinoline derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrano[3,2-c]quinoline derivative.
-
Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
Rationale for Experimental Choices:
-
One-pot synthesis: This approach is efficient and reduces waste by combining multiple reaction steps without isolating intermediates.
-
Piperidine as a catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehydes.[8]
-
Ethanol as a solvent: Ethanol is a good solvent for the reactants and facilitates the precipitation of the product upon cooling.
-
Reflux conditions: Heating the reaction mixture increases the reaction rate and helps to drive the dehydration step to completion.
Protocol 2: Synthesis of Ethyl 7-chloro-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-4-carboxylate derivatives
This protocol is a variation using ethyl cyanoacetate as the active methylene compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Triethylamine (Et₃N) or another suitable base (catalyst)
-
Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and ethyl cyanoacetate (1.1 mmol) in DMF (15 mL).
-
Add triethylamine (1.5 mmol) to the solution.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration and washed thoroughly with water.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization.
-
Confirm the structure of the purified product by spectroscopic analysis.
Causality behind Experimental Choices:
-
Triethylamine as a catalyst: Provides a slightly stronger basic environment compared to piperidine, which can be beneficial for less reactive active methylene compounds.
-
DMF as a solvent: Its high boiling point allows for higher reaction temperatures, which can be necessary for certain substrates. Its polar aprotic nature also helps in dissolving the reactants and stabilizing charged intermediates.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Table 1: Representative Reaction Conditions and Yields
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 3 | 85 |
| 2 | Ethyl Cyanoacetate | Triethylamine | DMF | 5 | 78 |
| 3 | Barbituric Acid | Piperidine | Ethanol | 4 | 82 |
| 4 | Dimedone | L-proline | Acetonitrile | 6 | 75 |
Note: Yields are for isolated, purified products.
Spectroscopic Data
-
¹H NMR: Provides information about the number and types of protons in the molecule, confirming the formation of the new heterocyclic ring and the disappearance of the aldehyde proton.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Mass Spectrometry: Determines the molecular weight of the compound, confirming the expected product formation.
-
IR Spectroscopy: Shows characteristic peaks for functional groups, such as the disappearance of the aldehyde C-H stretch and the appearance of new C=C and C-O stretches.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of catalyst. |
| Low reaction temperature | Increase the reaction temperature or use a higher boiling point solvent. | |
| Steric hindrance from substrates | Increase reaction time or use a more potent catalyst. | |
| Formation of side products | Catalyst is too strong | Use a weaker base like piperidine or L-proline. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction closely. | |
| Difficulty in product isolation | Product is soluble in the solvent | After cooling, try adding a non-solvent (e.g., water) to induce precipitation, or remove the solvent under reduced pressure and purify by column chromatography. |
Conclusion
The condensation reactions of this compound with active methylene compounds represent a powerful and versatile strategy for the synthesis of a wide array of biologically active heterocyclic compounds. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical steps to successfully synthesize and explore the potential of these valuable molecules in the pursuit of new therapeutic agents. The straightforward nature of these reactions, coupled with the potential for generating molecular diversity, makes this an attractive area for further investigation in medicinal chemistry and drug discovery.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Quinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for optimizing the Vilsmeier-Haack reaction for quinoline synthesis. This powerful reaction serves as a cornerstone for creating functionalized quinolines, particularly 2-chloro-3-formylquinolines, which are invaluable precursors in pharmaceutical development and materials science.[1][2] This guide is structured to address the common practical challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemistry that governs success.
Our approach focuses on the cyclization of N-arylacetamides, a robust and highly regioselective method for building the quinoline core.[3] We will explore the critical parameters, from reagent preparation to final product purification, to empower you to troubleshoot effectively and optimize your yields.
Reaction Overview: The Mechanism
The synthesis proceeds in two distinct stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution and cyclization of an N-arylacetamide substrate.[1] Understanding this flow is critical for diagnosing issues during the reaction.
-
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), acting as a nucleophile, attacks the electrophilic phosphorus oxychloride (POCl₃). A subsequent rearrangement and loss of a phosphate species generates the highly electrophilic chloroiminium salt, the active Vilsmeier reagent.
-
Cyclization Cascade: The N-arylacetamide substrate undergoes a double formylation and intramolecular cyclization, driven by the electrophilic Vilsmeier reagent. This cascade ultimately yields the stable 2-chloro-3-formylquinoline aromatic system after hydrolysis.[1]
Caption: High-level overview of the two-stage Vilsmeier-Haack quinoline synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a question-and-answer format, providing both the cause and the corrective action.
Q1: My reaction yield is very low or the reaction failed completely. What are the primary causes?
This is the most common issue and can almost always be traced back to one of five key areas: reagent quality, stoichiometry, substrate reactivity, reaction conditions, or the work-up procedure.
Root Cause Analysis: Low/No Yield
-
Reagent Integrity: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent.[4]
-
Problem: The presence of moisture or impurities in your starting materials can inhibit or react with the Vilsmeier reagent. DMF is hygroscopic and can degrade over time to form dimethylamine, which quenches the reagent.[4][5]
-
Solution: Always use fresh, anhydrous DMF from a recently opened bottle or freshly distilled. Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions.[4]
-
-
Stoichiometry: The molar ratio of the reagents is a crucial parameter that dictates reaction efficiency.
-
Problem: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: An excess of the Vilsmeier reagent is almost always required. Optimization studies have demonstrated that a high molar ratio of POCl₃ to the acetanilide substrate (e.g., 12:1) can maximize the yield.[3] You must optimize this for your specific substrate.
-
-
Substrate Reactivity: This is an electrophilic aromatic substitution reaction, making it highly sensitive to the electronic nature of the N-arylacetamide.
-
Problem: Electron-withdrawing groups (EWGs) on the aromatic ring of the acetanilide deactivate it towards electrophilic attack, leading to poor yields and requiring harsher conditions.[4]
-
Solution: Substrates with electron-donating groups (EDGs), such as methoxy or methyl groups, are highly favored as they activate the ring and facilitate cyclization.[1] If your substrate is deactivated, you will need to increase the temperature, reaction time, and molar ratio of the Vilsmeier reagent.
-
-
Reaction Conditions: Temperature and time are codependent variables that must be carefully controlled.
-
Problem: Insufficient heating or time will result in an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products.[1]
-
Solution: For activated substrates, temperatures of 80-90°C for 4-10 hours are a good starting point.[3][6] For deactivated substrates, longer times may be necessary. The most reliable method is to monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][7]
-
-
Work-up Procedure: The final hydrolysis step is not trivial; improper execution can lead to significant product loss.
-
Problem: The reaction mixture is highly acidic and the quinoline product, being basic, can exist as a protonated quinolinium salt, which is water-soluble.[8] Failure to properly neutralize the mixture will prevent your product from precipitating.
-
Solution: The work-up must involve pouring the cooled reaction mixture into crushed ice, followed by careful neutralization with a base (e.g., sodium carbonate, sodium hydroxide) to a pH of 7-8.[3][4] This hydrolyzes the reaction intermediate and deprotonates the product, allowing it to precipitate. Pouring the hot reaction mixture directly onto ice can sometimes induce immediate precipitation, but cooling it first is a more controlled approach.[8]
-
Caption: A logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions.
Q2: I'm observing significant side product formation. How can I minimize this?
Side reactions can complicate purification and reduce the yield of your target quinoline.
-
Problem: If your substrate contains other nucleophilic groups, such as phenols (-OH) or anilines (-NH₂), they can compete with the intended reaction by reacting with POCl₃ or the Vilsmeier reagent itself.[4]
-
Solution: Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl ethers for hydroxyls and amides or carbamates for amines.[4]
-
Problem: Under harsh conditions, diformylation can occur, leading to undesired products.[4]
-
Solution: To minimize diformylation, employ milder reaction conditions. This can include lowering the reaction temperature, shortening the reaction time, and reducing the molar excess of the Vilsmeier reagent.[4]
-
Problem: During a strongly alkaline work-up, the 2-chloro group of the product can be susceptible to nucleophilic substitution by hydroxide, forming the 2-hydroxy-3-formylquinoline.[8]
-
Solution: During neutralization, avoid excessively high pH or prolonged exposure to strong bases. Using a milder base like sodium bicarbonate or carefully controlling the addition of sodium hydroxide to maintain a pH of 7-8 is advisable.
Q3: I'm having difficulty purifying my final product. What are the best practices?
-
Problem: The crude product may be an oil or fail to precipitate cleanly, or it may be contaminated with colored impurities.
-
Solution:
-
Precipitation: Ensure the aqueous mixture is sufficiently cold (use plenty of ice) and that the pH is neutral to slightly basic to maximize the precipitation of the neutral product.[8] Vigorous stirring during quenching and neutralization is essential.
-
Extraction: If the product does not precipitate or separates as an oil, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[4]
-
Purification: The most common method for purification is recrystallization from a suitable solvent, frequently ethyl acetate or aqueous ethanol.[3][6] If recrystallization fails to remove impurities, column chromatography on silica gel is the next logical step.[1][9]
-
Quantitative Data for Optimization
The following tables summarize key quantitative data from literature to guide your optimization efforts.
Table 1: Effect of POCl₃ Molar Ratio and Temperature on Product Yield Data for the synthesis of 2-chloro-7-methoxy-3-formylquinoline from m-methoxyacetanilide.
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3 | 80 | 8 | 45 |
| 6 | 80 | 6 | 62 |
| 9 | 90 | 5 | 78 |
| 12 | 90 | 5 | 85 |
| 15 | 90 | 5 | 85 |
Analysis: This data clearly shows that increasing the molar ratio of POCl₃ significantly improves the yield, with the optimal point being around 12 equivalents at 90°C. Further increasing the excess provides no additional benefit.
Table 2: Effect of Substituents on N-Arylacetamide on Reaction Time and Yield Reaction conditions: 12 eq. POCl₃, 90°C.
| Substituent on Acetanilide | Position | Reaction Time (h) | Yield (%) |
| Methoxy (-OCH₃) | meta | 5 | 85 |
| Methoxy (-OCH₃) | para | 8 | 75 |
| Methoxy (-OCH₃) | ortho | 8 | 70 |
| Methyl (-CH₃) | meta | 6 | 82 |
| Chloro (-Cl) | meta | 10 | 65 |
| Nitro (-NO₂) | meta | 12 | 35 |
Analysis: Electron-donating groups (EDGs) like methoxy and methyl give good to excellent yields. The meta-position appears to be most favorable for cyclization. In contrast, the electron-withdrawing nitro group significantly reduces the yield and requires a longer reaction time.
Experimental Protocols
The following protocols are provided as a validated starting point and may require optimization for your specific substrate.
Protocol 1: General Synthesis of 2-Chloro-3-formylquinolines
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[1][6]
Caption: Standard experimental workflow for the Vilsmeier-Haack synthesis of quinolines.
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. With vigorous stirring, add phosphorus oxychloride (POCl₃, 3 to 12 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10°C.[3] After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1][4]
-
Reaction: To the freshly prepared Vilsmeier reagent, add the corresponding N-arylacetamide substrate (1 equivalent) in small portions, maintaining the low temperature. Once the addition is complete, equip the flask with a reflux condenser and heat the mixture in a water or oil bath to 80-90°C.[6]
-
Monitoring: Monitor the reaction's progress by TLC until the starting acetanilide spot is no longer visible (typically 4-12 hours).[3]
-
Work-up: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[3]
-
Neutralization: Neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or another suitable base until the pH reaches 7-8 and product precipitation is complete.[1][2]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water and dry it.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate.[6]
Protocol 2: Preparation of N-Arylacetamide Precursor
-
In a conical flask, combine the desired substituted aniline (1 eq.), acetic anhydride (1.1 eq.), and a catalytic amount of glacial acetic acid.[6]
-
Gently heat the reaction mixture to 80-90°C for 60 minutes.
-
After cooling, slowly pour the reaction mixture into a beaker of ice-cold water with continuous stirring to precipitate the acetanilide.
-
Filter the product, wash with cold water, and recrystallize from hot water or dilute acetic acid to obtain the pure N-arylacetamide precursor.[6]
References
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. Benchchem.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry.
- Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate.
- How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-chloro-2-hydroxyquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this valuable synthetic route. We will delve into the critical parameters of the two main stages of the synthesis: the Vilsmeier-Haack cyclization to form the 2-chloro precursor, and the subsequent hydrolysis to the final 2-hydroxy product. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you enhance yield, improve purity, and achieve consistent results.
Section 1: Troubleshooting Guide - Low Yield & Impurities
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Stage 1: Vilsmeier-Haack Cyclization (Formation of 2,6-dichloroquinoline-3-carbaldehyde)
The synthesis of the precursor, 2,6-dichloroquinoline-3-carbaldehyde, from 4-chloroacetanilide is the most yield-critical step. Success here is paramount.
Q1: My yield of 2,6-dichloroquinoline-3-carbaldehyde is very low. What are the most critical parameters to check?
A1: Low yield in this Vilsmeier-Haack cyclization almost always points to issues with one of three areas: reagent stoichiometry, temperature control, or reaction time.
-
Reagent Stoichiometry (POCl₃:Substrate Ratio): The molar ratio of phosphorus oxychloride (POCl₃) to your starting acetanilide is the most influential factor. POCl₃ reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[1][2] An insufficient amount of POCl₃ leads to incomplete formation of this reagent and, consequently, an incomplete reaction. Conversely, a massive excess can complicate the work-up and purification.
-
Causality: The reaction requires enough Vilsmeier reagent to drive the electrophilic attack on the acetanilide and facilitate the subsequent cyclization. Research indicates that for many acetanilides, an optimal ratio is around 12 equivalents of POCl₃ per equivalent of acetanilide.[3] Ratios below 5 equivalents often result in significantly diminished yields.
-
-
Temperature Control: This reaction has two distinct temperature phases, and failure to control either can drastically reduce your yield.
-
Vilsmeier Reagent Formation (0-5 °C): The initial reaction between POCl₃ and DMF is highly exothermic. This addition must be done slowly, dropwise, to a cooled DMF solution (0-5 °C) to prevent thermal decomposition of the Vilsmeier reagent.[4][5] The reagent is known to be thermally unstable.[6][7]
-
Cyclization (70-90 °C): After adding the acetanilide, the mixture must be heated to provide the activation energy for the cyclization step.[8][9] Temperatures below 70 °C may lead to a stalled or sluggish reaction. However, exceeding 100 °C can promote side reactions and decomposition.[10]
-
-
Reaction Time & Monitoring: This is not a "set it and forget it" reaction. The required reflux time can vary from 4 to 16 hours depending on the scale and specific conditions.[4][11][12] The only reliable way to know when the reaction is complete is to monitor its progress using Thin Layer Chromatography (TLC).[3][13] Continuing to heat the mixture long after the starting material is consumed will only increase the formation of impurities.
Q2: I'm observing a complex mixture of side products. What are the likely impurities and how can I minimize them?
A2: Impurity formation is typically linked to poor temperature control, moisture in the reaction, or an improper work-up procedure.
-
Likely Impurities: The primary impurities are often partially reacted intermediates or products from the decomposition of the Vilsmeier reagent. If the starting 4-chloroacetanilide has an electron-donating group at the meta-position, you might see regioisomers, although this is not a concern for your specific substrate.
-
Minimizing Side Reactions:
-
Strict Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Ensure your DMF is anhydrous and the reaction is protected from atmospheric moisture (e.g., using a drying tube).[4] Water will quench the reagent and halt the reaction.
-
Controlled Heating: As mentioned, overheating can cause decomposition. Maintain a stable temperature within the optimal 70-90 °C range.[5]
-
Proper Work-up: The work-up procedure is critical for clean product isolation. The reaction mixture must be quenched by pouring it slowly and carefully onto a large volume of crushed ice with vigorous stirring.[5][11][12] This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any remaining reactive species.[14][15] Insufficient quenching can lead to a tarry, intractable mixture.
-
Q3: The reaction seems to stall and doesn't go to completion, even with extended heating. What could be the cause?
A3: A stalled reaction, where TLC analysis shows persistent starting material, usually points back to reagent issues.
-
Reagent Quality:
-
POCl₃: Use freshly distilled or a newly opened bottle of phosphorus oxychloride. Over time, it can hydrolyze to phosphoric acid and HCl, rendering it ineffective.
-
DMF: While often used as a solvent, the quality of DMF is crucial. Use an anhydrous grade. The presence of dimethylamine (a common impurity in older DMF) can interfere with the reaction.
-
-
Insufficient Vilsmeier Reagent: This is the most common cause. Re-evaluate your stoichiometry. If you used a low POCl₃:substrate ratio, the reaction will stop once the limiting reagent (the Vilsmeier complex) is consumed. Increasing the molar ratio of POCl₃ is the most effective way to drive the reaction to completion.[3]
Stage 2: Hydrolysis to this compound
This step converts the 2-chloro group to a 2-hydroxy group (which exists as its more stable 2-quinolone tautomer).
Q4: The hydrolysis of the 2-chloro group is incomplete. How can I drive the reaction to completion?
A4: Incomplete hydrolysis is a matter of reaction conditions. The C2-Cl bond in this quinoline system is activated towards nucleophilic substitution, but it still requires sufficient energy and acidic conditions.
-
Reaction Conditions: Simple heating in aqueous acid may be slow. A reported effective method involves using 4M HCl and microwave irradiation (e.g., at 120 W for 6 minutes) .[16] The microwave provides rapid and efficient heating to overcome the activation energy.
-
Alternative Thermal Conditions: If a microwave reactor is unavailable, refluxing in a mixture of glacial acetic acid and water can also effect the hydrolysis, though it may require longer reaction times.[17] Monitor by TLC until the starting 2,6-dichloroquinoline-3-carbaldehyde is fully consumed.
Q5: I'm getting degradation of my product during hydrolysis. How can I prevent this?
A5: The aldehyde functional group can be sensitive to prolonged exposure to harsh acidic conditions and high temperatures.
-
Minimize Reaction Time: The key is to achieve complete hydrolysis in the shortest time possible. Microwave synthesis is highly advantageous here.[16] If using conventional heating, monitor the reaction closely by TLC and stop the reaction as soon as the starting material is gone.
-
Control Temperature: Avoid excessive temperatures. If using conventional reflux, maintain a gentle, controlled reflux rather than vigorous boiling.
-
Work-up: Once the reaction is complete, cool the mixture promptly. Pouring it into ice water will precipitate the product and halt any potential degradation.[16]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack cyclization for this synthesis?
A1: The reaction proceeds in several key steps:
-
Formation of the Vilsmeier Reagent: DMF (a substituted amide) attacks the electrophilic phosphorus of POCl₃. A subsequent elimination of a chlorophosphate species generates the highly electrophilic (chloromethylene)dimethyliminium ion, which is the active Vilsmeier reagent.[2][18]
-
Electrophilic Attack: The electron-rich aromatic ring of the 4-chloroacetanilide attacks the electrophilic carbon of the Vilsmeier reagent.
-
Cyclization: The amide oxygen attacks the newly formed iminium carbon, initiating the cyclization process.
-
Dehydration & Rearomatization: A series of steps involving dehydration and elimination leads to the formation of the chlorinated quinoline ring system.
-
Hydrolysis: During the aqueous work-up, the iminium salt at the 3-position is hydrolyzed to the final carbaldehyde.[15]
Q2: How critical is the purity of the starting materials?
A2: Extremely critical. The Vilsmeier-Haack reaction is sensitive to impurities.
-
4-Chloroacetanilide: The starting material should be pure and dry. It can be easily prepared by acetylating 4-chloroaniline and should be recrystallized to ensure high purity.[8][9]
-
POCl₃ and DMF: As discussed in the troubleshooting section, these reagents must be of high quality and anhydrous to ensure the efficient formation of the Vilsmeier reagent.[4][19]
Q3: Are there alternative, higher-yielding methods for the hydrolysis step?
A3: The microwave-assisted acidic hydrolysis is generally efficient and high-yielding.[16] Other methods, such as heating with a mixture of acetic acid and sodium acetate, have also been reported for converting 2-chloroquinolines to 2-quinolones, which may offer milder conditions.[17] The choice depends on available equipment and substrate tolerance.
Q4: What are the best practices for purification of the final product?
A4: The crude this compound obtained after hydrolysis and filtration can be effectively purified by recrystallization from glacial acetic acid or DMF .[16] This method is effective at removing any unreacted starting material and minor impurities, typically yielding the product as a clean, yellow solid.
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloroquinoline-3-carbaldehyde
This protocol is adapted from established procedures for Vilsmeier-Haack cyclization of substituted acetanilides.[4][9][12]
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (DMF) (0.125 mol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (0.35 mol, ~7 equivalents relative to acetanilide) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 20 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 4-chloroacetanilide (0.05 mol) portion-wise to the flask, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath, and fit the flask with a reflux condenser.
-
Heat the reaction mixture in an oil bath to 80-90 °C for 6-10 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice (~500 g).
-
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A yellow precipitate will form.
-
Continue stirring for 30 minutes to ensure complete hydrolysis and precipitation.
-
Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product. For further purification, recrystallize from ethyl acetate.[5][12]
Protocol 2: Synthesis of this compound
This protocol is based on the microwave-assisted hydrolysis method.[16]
-
Place 2,6-dichloroquinoline-3-carbaldehyde (0.01 mol) and 4M hydrochloric acid (35 mL) into a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 W for approximately 6 minutes. Monitor pressure and temperature to ensure they remain within the vessel's limits.
-
After the irradiation is complete, allow the vessel to cool to room temperature. A yellow solid should precipitate.
-
Pour the contents of the vessel into a beaker containing crushed ice (~100 g).
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from glacial acetic acid to yield pure this compound.[16]
Data Presentation
Table 1: Optimized Reaction Conditions for Vilsmeier-Haack Cyclization
| Parameter | Recommended Range | Optimal Value | Rationale & Notes |
| Molar Ratio (POCl₃:Substrate) | 5 - 15 equivalents | ~7-12 equivalents | Ensures complete formation of the Vilsmeier reagent to drive the reaction to completion.[3] |
| Vilsmeier Reagent Formation Temp. | 0 - 10 °C | 0 - 5 °C | Prevents thermal decomposition of the unstable Vilsmeier reagent.[6][7] |
| Cyclization Reaction Temp. | 70 - 100 °C | 80 - 90 °C | Provides sufficient activation energy for cyclization without causing product degradation.[9] |
| Reaction Time | 4 - 16 hours | Monitor by TLC | Varies with substrate and scale; TLC is essential to avoid over-heating and impurity formation.[3][13] |
| Work-up Quenching | Ice Water | Crushed Ice | Rapidly hydrolyzes the intermediate and quenches reactive species, ensuring clean precipitation.[11][12] |
Section 4: Visual Guides
Diagram 1: Vilsmeier-Haack Cyclization Mechanism
Caption: Key stages in the synthesis of the quinoline core via Vilsmeier-Haack reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of 6-chloro-2-hydroxyquinoline-3-carbaldehyde
Welcome to the technical support resource for the purification of 6-chloro-2-hydroxyquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. The following content is structured in a problem-oriented, question-and-answer format to directly address common issues observed during post-synthesis workup and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude product from the Vilsmeier-Haack synthesis is a discolored, sticky solid. What is the standard initial purification protocol?
This is a very common starting point. The Vilsmeier-Haack reaction, while effective for synthesizing 2-chloroquinoline-3-carbaldehydes, often results in a crude product containing residual reagents and byproducts.[1][2][3] The typical workup involves quenching the reaction mixture in ice-cold water, which precipitates the crude product.[4][5][6] The primary and most effective method for initial purification is recrystallization .
Recommended Protocol: Recrystallization from Ethyl Acetate
-
Dissolution: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The product should begin to crystallize. For maximum yield, you can then place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum.
This procedure is well-documented for yielding the target compound as a clean solid.[4][6][7][8]
Question 2: I'm having trouble with recrystallization. My product either "oils out" or the purity, checked by TLC/NMR, doesn't improve. What should I do?
This indicates that either the solvent system is not optimal or the impurities have very similar solubility profiles to your product. Here is a troubleshooting workflow to address this.
Caption: Troubleshooting workflow for purification challenges.
Pathway 1: Optimize Recrystallization
-
For "Oiling Out": This happens when the solution is supersaturated or cools too quickly. Try using a more dilute solution or a mixed solvent system. A good option is a mixture of ethyl acetate and a non-polar "anti-solvent" like petroleum ether or hexanes.[5] Dissolve the compound in a minimum of hot ethyl acetate, then slowly add the anti-solvent until the solution becomes slightly turbid. Upon cooling, crystals should form instead of oil. Inducing crystallization by scratching the flask or adding a seed crystal can also help.[9]
Pathway 2: Column Chromatography
If impurities are of different polarity, column chromatography is an excellent option.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is a standard choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The aldehyde is moderately polar and should elute effectively. This method has been successfully used for purifying related Vilsmeier-Haack products.[10]
Pathway 3: Purification via Bisulfite Adduct (Highly Selective for Aldehydes)
This is a powerful chemical method to isolate aldehydes from mixtures.[11][12] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase.
Caption: Workflow for aldehyde purification via bisulfite adduct.
Protocol: Bisulfite Adduct Formation
-
Dissolve the crude product in a suitable solvent (e.g., methanol, ether).[11][13]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for several hours. The reaction progress can be monitored by TLC.
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the impurities.
-
Isolate the aqueous layer containing the adduct.
-
To regenerate the aldehyde, add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) to the aqueous layer until the solution is basic.[11][12]
-
Extract the liberated pure aldehyde with fresh ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Question 3: My NMR shows a persistent impurity corresponding to the carboxylic acid (6-chloro-2-hydroxyquinoline-3-carboxylic acid). How can I remove it?
Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid, which is a very common impurity.[14] This acidic impurity can be easily removed with a simple acid-base extraction.
Protocol: Mild Base Wash
-
Dissolve the impure product in a generous amount of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe some gas evolution (CO₂) as the acid is neutralized. Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Causality: The sodium bicarbonate is a weak base that deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while the neutral aldehyde remains in the organic layer.[13][14]
Summary of Purification Parameters
| Method | Principle | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility at different temperatures | Large amounts of impurities with different solubility profiles | Choice of solvent is critical; slow cooling improves crystal quality. |
| Column Chromatography | Differential adsorption to a stationary phase | Impurities with different polarities | Can be time-consuming and requires larger solvent volumes. |
| Base Wash (LLE) | Acid-base chemistry | Acidic impurities (e.g., carboxylic acid byproduct) | Fast, simple, and highly effective for acidic contaminants. |
| Bisulfite Adduct | Reversible chemical reaction | All non-aldehydic impurities (ketones may react) | Highly selective for aldehydes; requires a regeneration step.[11][12] |
References
-
Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR Source: International Journal for Multidisciplinary Research URL: [Link]
-
Title: Quinoline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Purifying aldehydes? : r/chemistry Source: Reddit URL: [Link]
-
Title: Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents Source: SciSpace URL: [Link]
-
Title: synthesis of quinoline derivatives and its applications | PPTX Source: Slideshare URL: [Link]
-
Title: The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction Source: International Journal of Science and Research (IJSR) URL: [Link]
-
Title: Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde Source: ResearchGate URL: [Link]
-
Title: General procedures for the purification of Aldehydes Source: Chempedia - LookChem URL: [Link]
-
Title: Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives Source: International Journal of Chemical Studies URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: PharmaTutor URL: [Link]
-
Title: 2-Chloro-6-methylquinoline-3-carbaldehyde Source: PMC - NIH URL: [Link]
-
Title: A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit Source: The Royal Society of Chemistry URL: [Link]
-
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]
-
Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]
-
Title: How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijsr.net [ijsr.net]
- 5. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Technical Support Center: Formylation of 6-Chloro-2-hydroxyquinoline
Welcome to the technical support center for the formylation of 6-chloro-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired 3-formyl product. As a Senior Application Scientist, I will provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction: The Chemistry of 6-Chloro-2-hydroxyquinoline Formylation
6-Chloro-2-hydroxyquinoline exists in tautomeric equilibrium with its more stable 6-chloro-2(1H)-quinolone form. This tautomerism is a critical consideration in its formylation, as the electron-donating nature of the lactam group in the quinolone form activates the ring towards electrophilic substitution, primarily at the 3-position.
The Vilsmeier-Haack reaction is a widely employed method for this transformation, utilizing a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto an electron-rich aromatic ring.[1][2] While effective, this reaction is not without its challenges. Understanding the potential for side reactions is paramount to achieving a high yield of the desired 6-chloro-2-hydroxy-3-quinolinecarboxaldehyde.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the formylation of 6-chloro-2-hydroxyquinoline in a question-and-answer format.
Question 1: Low yield of the desired 3-formyl product and a significant amount of unreacted starting material.
Possible Cause: Incomplete reaction due to insufficient activation of the substrate or deactivation by the chloro substituent. The chloro group at the 6-position is electron-withdrawing, which can deactivate the benzene ring towards electrophilic attack.[3]
Troubleshooting Steps:
-
Reaction Temperature and Time: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonging the reaction time at a moderate temperature may also improve conversion.[4]
-
Stoichiometry of Vilsmeier Reagent: Ensure an adequate excess of the Vilsmeier reagent is used. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the quinolone substrate is a good starting point.
-
Solvent Choice: Ensure the use of an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to facilitate the reaction.
Question 2: Formation of a di-formylated byproduct.
Possible Cause: Over-activation of the quinolone ring or harsh reaction conditions can lead to a second formylation, typically at the 5- or 7-position of the benzene ring.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating. The Vilsmeier-Haack reaction is often exothermic, and maintaining a controlled temperature (e.g., 0-10°C during reagent addition, followed by a moderate temperature for the reaction) can minimize over-reaction.[5]
-
Stoichiometry of Vilsmeier Reagent: Reduce the molar equivalents of the Vilsmeier reagent. A 1:1 or 1.2:1 ratio of the Vilsmeier reagent to the substrate can favor mono-formylation.[6]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired mono-formylated product is maximized to prevent further reaction.
Question 3: Observation of N-formylation or O-formylation byproducts.
Possible Cause: The lactam nitrogen and the hydroxyl group of the tautomeric form are nucleophilic and can react with the Vilsmeier reagent, leading to the formation of N-formyl or O-formyl byproducts.[7]
Troubleshooting Steps:
-
Work-up Procedure: The iminium salt intermediate formed during the Vilsmeier-Haack reaction is hydrolyzed to the aldehyde during work-up.[8] Ensure complete hydrolysis by treating the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) followed by acidification if necessary. This will also hydrolyze any N-formyl or O-formyl esters.
-
Purification: These byproducts can often be separated from the desired aldehyde by column chromatography.
Question 4: Significant resin/polymer formation in the reaction mixture.
Possible Cause: Phenolic compounds are susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack and Duff reactions.[6]
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest effective temperature for the formylation reaction to minimize polymerization.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.
-
Alternative Formylation Methods: If resinification is persistent, consider alternative, milder formylation methods such as the Reimer-Tiemann reaction, which is carried out under basic conditions.[9]
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for 6-chloro-2-hydroxyquinoline?
The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of electron-rich heterocyclic compounds like 2-quinolones. It offers good regioselectivity for the 3-position. The Reimer-Tiemann reaction is a viable alternative, particularly if acidic conditions are problematic.[10] The Duff reaction, which also uses acidic conditions, is another option but may be less regioselective.[11]
Q2: How can I confirm the structure of my formylated product and identify any byproducts?
A combination of spectroscopic techniques is essential:
-
¹H NMR: The aldehyde proton will show a characteristic singlet peak around δ 9-11 ppm. The coupling patterns of the aromatic protons will help confirm the position of formylation.
-
¹³C NMR: The aldehyde carbon will appear at around δ 190 ppm.
-
FT-IR: A strong carbonyl (C=O) stretching band for the aldehyde will be present around 1680-1700 cm⁻¹.
-
Mass Spectrometry: Will confirm the molecular weight of the product and any byproducts.
Q3: What is the expected regioselectivity for the formylation of 6-chloro-2-hydroxyquinoline?
The primary site of formylation is the 3-position. This is due to the strong activating effect of the lactam group in the 2-quinolone tautomer, which directs electrophilic substitution to the adjacent 3-position.[12] The chloro group at the 6-position has a deactivating, ortho-, para-directing effect on the benzene ring, but this is generally overcome by the stronger activation from the lactam.
Q4: Can the Cannizzaro reaction be a side reaction?
The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[13] While the desired 3-formyl product does not have an α-hydrogen, this reaction is typically observed under strongly basic work-up conditions or if the aldehyde is subjected to a subsequent reaction under strong base.[14] To avoid this, use milder basic conditions during work-up and avoid prolonged exposure of the aldehyde to strong bases.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 6-Chloro-2-hydroxyquinoline
This protocol is a general guideline and may require optimization.
Materials:
-
6-Chloro-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5-2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Reaction: Dissolve 6-chloro-2-hydroxyquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.
Visualizations
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Troubleshooting workflow for low product yield.
Data Summary
| Formylation Method | Typical Conditions | Common Side Reactions | Mitigation Strategies |
| Vilsmeier-Haack | POCl₃, DMF, 0°C to 60°C | Di-formylation, N/O-formylation, Polymerization | Control stoichiometry and temperature, proper work-up |
| Reimer-Tiemann | CHCl₃, NaOH, heat | Ortho/para isomers, low yield | Use of phase-transfer catalysts, optimization of base |
| Duff | Hexamethylenetetramine, acid, heat | Di-formylation, Polymerization, low yield | Control stoichiometry, lower temperature |
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000 , 49, 1–330. [Link]
-
El Faydy, M.; et al. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules2022 , 27(19), 6285. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Klasinc, L.; et al. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. J. Org. Chem.2003 , 68(2), 432-437. [Link]
-
Szymańska, E.; et al. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules2021 , 26(3), 564. [Link]
- Katritzky, A. R.; et al.
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
Wikipedia. Formylation. [Link]
- Ali, M. A.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2007, 46B(6), 1013-1018.
-
Kaspady, M.; et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules2020 , 25(9), 2054. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
ResearchGate. (PDF) Synthesis and transformations of novel formyl-substituted quinolines. [Link]
-
Taylor & Francis Online. Formylation – Knowledge and References. [Link]
-
Royal Society of Chemistry. Regioselective formylation of rhenium-oxo and gold corroles: substituent effects on optical spectra and redox potentials. [Link]
-
ResearchGate. Formylation of 8-hydroxyquinoline (1c). | Download Scientific Diagram. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
ResearchGate. (PDF) Synthesis of 2-chloro-3-formylquinolines and their utility in the synthesis of some new heterocyclic compounds. [Link]
-
Kaspady, M.; et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC2020 , 25(9), 2054. [Link]
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective formylation of rhenium-oxo and gold corroles: substituent effects on optical spectra and redox potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-chloro-2-hydroxyquinoline-3-carbaldehyde under acidic conditions
Introduction
Welcome to the technical support guide for 6-chloro-2-hydroxyquinoline-3-carbaldehyde. This molecule, existing in tautomeric equilibrium with 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a valuable intermediate in medicinal chemistry and drug discovery, serving as a scaffold for a wide range of biologically active compounds.[1] Its synthesis is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic systems.[2][3]
However, the very conditions of its synthesis—highly acidic and electrophilic—and its subsequent use in acidic reaction media present significant challenges regarding its stability. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers navigate the complexities of handling this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound via the Vilsmeier-Haack reaction gives a low yield. Is the acidic work-up causing degradation?
A1: This is a very common issue. The stability of the quinoline core is intrinsically linked to the pH of the medium, especially during the work-up phase of the Vilsmeier-Haack synthesis.
-
Causality: The Vilsmeier-Haack reaction itself uses a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), generated in situ from DMF and POCl₃.[4][5] This creates a strongly acidic and harsh environment required for the cyclization and formylation of the acetanilide precursor.[6] After the reaction is complete, the mixture is highly acidic. Quenching this mixture in ice water is the first step, but the subsequent neutralization is the most critical stage for product stability and yield.
-
Expert Insight: If the pH is not carefully controlled during neutralization, two problems can arise. First, incomplete precipitation will leave the product dissolved in the acidic aqueous layer, leading to significant loss. Second, prolonged exposure to the highly acidic solution, especially if heated, can promote side reactions or degradation. The final work-up pH should be precisely controlled to be near neutral (pH 6-8) to ensure maximum precipitation of the product while minimizing acid-catalyzed degradation.[6]
Q2: What is the primary degradation pathway for this compound in a stored acidic solution?
A2: While specific forced degradation studies on this exact molecule are not widely published, we can infer the most probable degradation pathways based on the known chemistry of aromatic aldehydes and quinoline systems.[7]
The two primary sites of acid-catalyzed instability are the aldehyde group and the quinoline ring itself.
-
Reversible Hydration of the Aldehyde: The most likely and immediate reaction under acidic conditions is the protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a geminal diol hydrate.[8] This is typically a reversible equilibrium, but it alters the compound's structure and reactivity.
-
Protonation of Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen is basic and will be protonated in acidic media. This alters the electron density across the entire heterocyclic system, which can affect the stability and reactivity of the substituents.
-
Further Degradation: Under more forcing conditions (e.g., strong acid and elevated temperature), more complex and irreversible degradation pathways can occur, potentially leading to cleavage of the quinoline ring system.[9]
The diagram below illustrates the initial, reversible acid-catalyzed reactions.
Caption: Initial reversible acid-catalyzed reactions.
Q3: I suspect my compound is degrading during an acidic reaction. How can I confirm this and what should I look for?
A3: The best way to monitor stability is through a time-course analysis using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Procedure:
-
Prepare a stock solution of your this compound in a suitable organic solvent.
-
Add an aliquot of this stock solution to your acidic reaction medium (without other reactants) at the target temperature.
-
Immediately withdraw a sample (t=0), quench it by neutralizing with a suitable base (e.g., saturated sodium bicarbonate), and dilute for HPLC analysis.
-
Withdraw and process subsequent samples at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
-
Analysis:
-
Main Peak: Track the peak area of the parent compound. A decrease in its area over time is a direct indicator of degradation.
-
New Peaks: Look for the appearance of new peaks in the chromatogram. These represent degradation products. A well-designed stability-indicating method should be able to resolve the parent peak from all major degradants.[7]
-
Mass Balance: Ideally, the sum of the peak areas (parent + degradants) should remain constant, indicating that all species are being detected.
-
Q4: How should I properly store this compound to ensure long-term stability?
A4: The compound is most stable as a solid. Solutions, particularly acidic or basic ones, should be avoided for long-term storage.[8]
-
Solid Storage: Store the purified, dry solid in a tightly sealed, opaque container in a cool, dry, and dark place. For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solution Storage: If you must store a solution, prepare it fresh whenever possible. If short-term storage is necessary, use a neutral, aprotic solvent and store it at low temperatures (e.g., -20°C) in a sealed vial, protected from light.
Troubleshooting Guide
This table summarizes common issues encountered when working with this compound in acidic environments.
| Observation | Potential Cause | Recommended Solution |
| Low yield from Vilsmeier-Haack synthesis | Improper pH during work-up and precipitation. | Carefully monitor and adjust the pH to 6-8 using a saturated solution of NaHCO₃ or NaOH. Ensure complete precipitation by stirring in an ice bath.[6] |
| Product appears oily or fails to crystallize | Presence of impurities or residual acid. | Wash the crude product thoroughly with cold water. Consider recrystallization from a suitable solvent like ethyl acetate to purify the compound.[6] |
| Inconsistent results in subsequent acidic reactions | Degradation of the starting material in the reaction medium. | Perform a stability check of the compound under your reaction conditions (acid, solvent, temp) using HPLC before adding other reagents. |
| Appearance of new spots on TLC or peaks in HPLC | Formation of degradation products. | Isolate and characterize the new species using LC-MS to identify their molecular weights and guide structural elucidation. Refer to the acid-catalyzed degradation pathway. |
| Discoloration of the solid compound upon storage | Slow decomposition due to exposure to light, air, or moisture. | Ensure storage conditions are optimal: cool, dry, dark, and preferably under an inert atmosphere. |
Experimental Protocols
Protocol 1: Optimized Synthesis via Vilsmeier-Haack Reaction
This protocol is based on established methods for synthesizing 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[6][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Stability of 6-chloro-2-hydroxyquinoline-3-carbaldehyde under basic conditions
Welcome to the technical support center for 6-chloro-2-hydroxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound, particularly concerning its stability and reactivity under basic conditions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested insights to ensure the success and integrity of your research.
Understanding the Molecule: Tautomerism and Reactivity
This compound is a unique molecule that exists in a tautomeric equilibrium between its enol form (2-hydroxyquinoline) and its more stable keto form, 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (also known as 6-chloro-2-quinolone-3-carbaldehyde). In most environments, the keto (lactam) form is heavily favored due to the thermodynamic stability of the cyclic amide structure.[1] This equilibrium is a critical consideration as the dominant tautomer dictates the molecule's reactivity.
The presence of an aldehyde group at the 3-position, which lacks α-hydrogens, and a chloro group at the 2-position on the quinoline ring system, makes this compound susceptible to specific transformations in the presence of a base. This guide will primarily address the challenges arising from these structural features.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered when working with this compound in basic media.
Question 1: My reaction in a basic solution is not yielding the expected product. Instead, I'm observing multiple unexpected products or complete degradation of my starting material. What could be happening?
Answer:
Under basic conditions, this compound is susceptible to two primary degradation pathways, often occurring concurrently:
-
The Cannizzaro Reaction: Since the carbaldehyde group lacks α-hydrogens, it cannot undergo an aldol condensation. Instead, in the presence of a strong base (e.g., NaOH, KOH), it can undergo a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol (6-chloro-2-hydroxy-3-(hydroxymethyl)quinoline) and a carboxylic acid (6-chloro-2-hydroxyquinoline-3-carboxylic acid).[2][3]
-
Hydrolysis of the 2-Chloro Group: The chloro group at the C2 position of the quinoline ring is susceptible to nucleophilic substitution. In an aqueous basic solution, the hydroxide ion (OH⁻) can act as a nucleophile, displacing the chloride ion to form a 2-hydroxy (or 2-oxo) derivative. Studies on analogous 2-chloro-3-formylquinolines have shown that in the presence of a nucleophilic solvent like methanol and a base, substitution at the 2-position occurs.[2]
The combination of these reactions can lead to a complex mixture of products, significantly reducing the yield of your desired compound.
Question 2: I'm observing a change in the color or UV-Vis spectrum of my solution over time when I add a base. What does this indicate?
Answer:
A change in the UV-Vis spectrum upon the addition of a base is expected and can be attributed to the deprotonation of the molecule, likely at the nitrogen of the quinolone ring, which alters the electronic structure and thus the chromophore. However, a continuous change in the spectrum over time is a strong indicator of chemical degradation. You are likely observing the formation of the Cannizzaro reaction products and/or the hydrolyzed product, which will have different absorption maxima compared to the starting material. A time-course UV-Vis spectrophotometric analysis can be an excellent way to monitor the rate of degradation under your specific reaction conditions.
Question 3: How can I minimize the degradation of this compound in my base-catalyzed reaction?
Answer:
Minimizing degradation requires careful control of the reaction conditions. Here are several strategies:
-
Choice of Base: Use the mildest base possible that can still effectively catalyze your desired reaction. Strong bases like NaOH and KOH are known to promote the Cannizzaro reaction.[2][3] Consider using weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU) if your reaction chemistry allows.
-
Temperature Control: The rates of both the Cannizzaro reaction and hydrolysis increase with temperature. Running your reaction at a lower temperature will help to minimize these side reactions.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to prevent further degradation of the starting material and product.
-
Solvent Choice: If your reaction can be performed in a non-nucleophilic, aprotic solvent, you may be able to suppress the hydrolysis of the 2-chloro group. However, the Cannizzaro reaction can still proceed in the presence of a strong base.
Question 4: I suspect a Cannizzaro reaction is occurring. How can I confirm this?
Answer:
To confirm a Cannizzaro reaction, you would need to identify the characteristic alcohol and carboxylic acid products. This can be achieved using analytical techniques such as:
-
Mass Spectrometry (MS): Look for the molecular ions corresponding to the expected masses of the alcohol and carboxylic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the alcohol product would show a characteristic signal for the -CH₂OH group, while the carboxylic acid would show the disappearance of the aldehyde proton signal.
-
High-Performance Liquid Chromatography (HPLC): Compare the retention times of the peaks in your reaction mixture with those of authentic standards of the potential products, if available.
Potential Degradation Pathways Under Basic Conditions
The following diagram illustrates the two main degradation pathways for this compound in a basic aqueous medium.
Caption: Potential degradation pathways of this compound in basic media.
Experimental Protocols
Protocol 1: Time-Course Stability Analysis by UV-Vis Spectrophotometry
This protocol allows for a rapid assessment of the stability of this compound under your specific basic conditions.
Materials:
-
This compound
-
Solvent (e.g., ethanol, methanol, DMSO)
-
Aqueous basic solution of known concentration (e.g., 1 M NaOH)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
In a quartz cuvette, combine a specific volume of the stock solution with your solvent and the basic solution to achieve the desired final concentrations.
-
Immediately place the cuvette in the spectrophotometer and record a full UV-Vis spectrum (e.g., 200-600 nm) at time t=0.
-
Continue to record spectra at regular intervals (e.g., every 5, 10, or 30 minutes) for the duration of your typical reaction time.
-
Analyze the spectral data by monitoring the decrease in absorbance at the λmax of the starting material and the appearance of new peaks corresponding to degradation products.
Protocol 2: Monitoring Stability by HPLC
For a more quantitative analysis and to identify specific degradation products, HPLC is the recommended method.
Materials:
-
This compound
-
Reaction solvent and base
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, water, formic acid or other buffer)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Set up your reaction under the desired basic conditions.
-
At specified time points (e.g., t=0, 15 min, 30 min, 1 hr, etc.), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid to neutralize the base).
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatograms to determine the percentage of remaining starting material and the formation of new peaks corresponding to degradation products. The peak area can be used for quantification.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Note: This is a generic method and should be optimized for your specific application.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
By understanding the inherent reactivity of this compound and employing systematic troubleshooting and stability analysis, you can significantly improve the outcome of your experiments. For further assistance, please do not hesitate to contact our technical support team.
References
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, [Link]
-
Cannizzaro Reaction. Chemistry LibreTexts, [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI, [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate, [https://www.researchgate.net/publication/6347355_Development_of_a_SPHPLC DAD_method_for_the_determination_of_antileishmanial_2-substituted_quinolines_and_metabolites_in_rat_plasma]([Link] DAD_method_for_the_determination_of_antileishmanial_2-substituted_quinolines_and_metabolites_in_rat_plasma)
Sources
Technical Support Center: Overcoming Low Reactivity of 6-chloro-2-hydroxyquinoline-3-carbaldehyde in Condensation Reactions
Welcome to our dedicated technical support center. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the low reactivity of 6-chloro-2-hydroxyquinoline-3-carbaldehyde in various condensation reactions. As a key building block in the synthesis of novel therapeutics and functional materials, successfully employing this substrate is often critical. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the use of this compound in condensation reactions.
Q1: Why is my this compound showing such low reactivity in Knoevenagel/Claisen-Schmidt condensations?
A1: The diminished reactivity of this substrate can be attributed to a combination of electronic and structural factors. The chlorine atom at the 6-position acts as an electron-withdrawing group, which deactivates the quinoline ring system and, consequently, reduces the electrophilicity of the aldehyde group at the 3-position. Additionally, the hydroxyl group at the 2-position can engage in intramolecular hydrogen bonding, which may further stabilize the starting material and increase the activation energy required for the reaction to proceed.
Q2: I'm observing incomplete conversion and the formation of multiple byproducts. What are the likely causes?
A2: Incomplete conversion is a direct consequence of the low reactivity mentioned above. The formation of byproducts can stem from several sources. Under forcing reaction conditions (e.g., high temperatures), self-condensation of the active methylene compound or decomposition of the starting materials can occur. In some cases, side reactions involving the 2-hydroxy group of the quinoline are also possible. Optimizing the reaction conditions, including the choice of catalyst and solvent, is crucial to minimize these issues.
Q3: Can I use standard condensation reaction protocols for this substrate?
A3: While standard protocols provide a good starting point, they often require significant modification for this specific substrate. The reduced reactivity necessitates more potent catalytic systems, and in some cases, higher reaction temperatures or longer reaction times. It is advisable to begin with a systematic optimization of the reaction conditions rather than relying on generic procedures.
Q4: What is the role of the solvent in these reactions?
A4: The solvent plays a critical role in influencing reaction rates and outcomes. Polar aprotic solvents like DMF or DMSO can help to solubilize the starting materials and facilitate the reaction. In some cases, the use of a Dean-Stark trap with a solvent like toluene can be effective for removing water and driving the reaction equilibrium towards the product side, particularly in reactions that generate water as a byproduct.
Troubleshooting Guide: A Systematic Approach to Overcoming Low Reactivity
This section provides a structured approach to troubleshooting and optimizing your condensation reactions involving this compound.
Problem 1: Low or No Product Yield
When faced with a low yield, a systematic optimization of the reaction parameters is the most effective strategy. The following workflow can guide your efforts.
Caption: Decision-making process for addressing byproduct formation.
Strategies to Minimize Byproducts
-
Lowering Reaction Temperature: Often, byproduct formation is accelerated at higher temperatures. Once you have identified a suitable catalyst and solvent system, try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choice of a Milder Catalyst: If strong bases or acids are causing decomposition, switching to a milder catalyst can be beneficial. For example, if DBU is causing issues, piperidine or even a weaker base might be more appropriate.
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants can also minimize byproducts. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to unwanted side reactions.
-
Protecting Group Strategy: If side reactions involving the 2-hydroxy group are suspected, a protecting group strategy may be necessary. Protecting the hydroxyl group as an acetate or a silyl ether, performing the condensation, and then deprotecting can be an effective, albeit longer, route.
Data Summary for Optimization
The following table provides a starting point for your optimization experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Piperidine (0.1 eq) | DBU (0.2 eq) | p-TSA (0.1 eq) | Acetic Acid (1.0 eq) |
| Solvent | Ethanol | DMF | Toluene | Methanol |
| Temperature | Reflux | 80 °C | Reflux (Dean-Stark) | 50 °C |
| Typical Outcome | Moderate yield, clean reaction | Higher yield, potential byproducts | Good for water-sensitive reactions | Slower reaction, good for sensitive substrates |
Conclusion
Overcoming the low reactivity of this compound in condensation reactions requires a systematic and informed approach. By carefully considering the electronic nature of the substrate and methodically optimizing the catalyst, solvent, and temperature, high yields of the desired products can be achieved. This guide provides a framework for your troubleshooting efforts, and we encourage you to adapt these strategies to your specific synthetic challenges. For further assistance, please do not hesitate to contact our technical support team.
References
- Synthesis and biological activity of novel quinoline derivatives.Journal of Heterocyclic Chemistry.
- Knoevenagel Condensation in Organic Synthesis.Organic Reactions.
- The role of catalysts in the Claisen-Schmidt condensation.Tetrahedron Letters.
Preventing byproduct formation in Schiff base synthesis with 6-chloro-2-hydroxyquinoline-3-carbaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Schiff bases using 6-chloro-2-hydroxyquinoline-3-carbaldehyde. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and prevent the formation of unwanted byproducts in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of Schiff bases from this compound. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: Why is the yield of my Schiff base unexpectedly low?
A low yield can be attributed to several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction: The condensation reaction between the aldehyde and the primary amine is a reversible equilibrium.[1] To drive the reaction towards the product, it's crucial to remove the water formed during the reaction.
-
Solution:
-
Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene or benzene), use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Drying Agents: For reactions in non-azeotropic solvents like ethanol or methanol, consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a critical role in reaction kinetics.
-
Solution:
-
Temperature: While many Schiff base syntheses proceed at room temperature, heating the reaction mixture can significantly increase the reaction rate.[2] Refluxing in a suitable solvent like ethanol is a common practice.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot disappears. Insufficient reaction time will lead to a mixture of starting materials and product.
-
-
-
Product Solubility and Precipitation: The desired Schiff base might have some solubility in the reaction solvent, leading to losses during filtration.
-
Solution: After completing the reaction, cool the mixture in an ice bath to minimize the solubility of your product and maximize precipitation before filtration.[4]
-
-
Side Reactions: The formation of byproducts will consume your starting materials and consequently lower the yield of the desired Schiff base. Refer to the detailed discussion on byproduct formation below.
Question 2: I've observed an unexpected byproduct in my reaction. What could it be and how can I prevent it?
The structure of this compound presents possibilities for side reactions, primarily the Knoevenagel condensation and self-condensation (aldol-type) reactions.
-
Knoevenagel Condensation Byproduct: This is a likely side reaction if your primary amine contains an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). The active methylene group can be deprotonated and act as a nucleophile, attacking the aldehyde.
-
Identification: The Knoevenagel product will have a carbon-carbon double bond in place of the carbon-nitrogen double bond of the Schiff base. This can be distinguished by:
-
Prevention:
-
Choice of Amine: If possible, use an amine that does not contain an active methylene group.
-
Reaction Conditions: Use milder reaction conditions. Avoid strong bases that can deprotonate the active methylene group. A catalytic amount of a weak acid (e.g., acetic acid) is often sufficient to promote Schiff base formation without catalyzing the Knoevenagel condensation.[7]
-
-
-
Self-Condensation (Aldol-type) Byproduct: The aldehyde itself can undergo a self-condensation reaction, particularly in the presence of a base. The proton at the C4 position of the quinoline ring is adjacent to the aldehyde group and the aromatic system, which could potentially be acidic enough to be removed by a strong base, leading to a self-condensation product.
-
Identification: This byproduct will be a larger molecule, and its structure can be complex. Mass spectrometry would be the most definitive method for identification. ¹H NMR would also show a more complex aromatic region and the absence of the aldehyde proton signal (around δ 10.0 ppm).
-
Prevention:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium carbonate as catalysts.
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine to favor the Schiff base formation over self-condensation.
-
-
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the mechanistic pathways.
Caption: Reaction pathways for Schiff base synthesis and potential Knoevenagel byproduct formation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Schiff bases with this compound.
Q1: What is the optimal solvent for this reaction?
The choice of solvent is crucial for achieving a good yield and purity.
-
Protic Solvents: Ethanol and methanol are the most commonly used solvents for Schiff base synthesis.[2] They are good at dissolving both the aldehyde and many primary amines, and they are relatively easy to remove after the reaction.
-
Aprotic Solvents: Toluene or benzene can be used, especially when azeotropic removal of water with a Dean-Stark apparatus is desired.
-
Green Solvents: For a more environmentally friendly approach, water or solvent-free conditions with microwave irradiation have been successfully employed for the synthesis of similar Schiff bases.[8][9]
| Solvent | Advantages | Disadvantages |
| Ethanol/Methanol | Good solubility for reactants, easy to remove. | Water removal can be less efficient without a drying agent. |
| Toluene/Benzene | Allows for azeotropic removal of water. | Higher boiling points, more toxic. |
| Water | Environmentally friendly, inexpensive. | Reactant solubility may be an issue. |
Q2: Do I need a catalyst for this reaction?
While the reaction can proceed without a catalyst, using a catalytic amount of a weak acid can significantly increase the reaction rate.
-
Recommended Catalysts: A few drops of glacial acetic acid are often sufficient to catalyze the reaction without promoting side reactions.[7]
-
Catalysts to Avoid: Strong acids can protonate the amine, making it non-nucleophilic. Strong bases can promote aldol-type self-condensation of the aldehyde.
Q3: How can I effectively purify my Schiff base product?
Purification is essential to remove unreacted starting materials and any byproducts.
-
Recrystallization: This is the most common and often sufficient method for purifying Schiff bases.[2]
-
Solvent Selection: Choose a solvent in which your Schiff base is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or a mixture of solvents like ethanol/water are good starting points.
-
-
Washing: Before recrystallization, wash the crude product with a solvent in which the starting materials are soluble but the product is not. This can help to remove a significant amount of impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography can be used. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the Schiff base from byproducts.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude Schiff base in a minimum amount of a hot solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Logical Troubleshooting Workflow
The following diagram provides a step-by-step workflow for troubleshooting common issues in your Schiff base synthesis.
Caption: A troubleshooting workflow for Schiff base synthesis.
References
- Abdel-Wahab, B. F., et al. (2018).
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
- Patel, K. D., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(7), 1628-1631.
- Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases?
- Abdel-Wahab, B. F., et al. (2018).
- Pasha, M. A., & Jayashankara, V. P. (2007). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). IJRAR.
- Mixed Aldol Reactions. (2023). Chemistry LibreTexts.
- Al-Amiery, A. A., et al. (2012). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 1(1), 43-57.
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
- Facile preparation of the new organic ligands, schiff bases and metal complexes in well. (2022). PMC.
- Heravi, M. M., et al. (2019). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.
- Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media -Characteriz
- Green Chemistry Approaches for the Synthesis of Schiff Base Deriv
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). PubMed Central.
- Green Chemistry approach for synthesis of Schiff bases and their applications. (2023). Iraqi Academic Scientific Journals.
- Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. (2024). Koya University Eprints.
- Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. (2023). PMC.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.
- 2-Chloroquinoline-3-carbaldehyde. (2009).
- Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. (n.d.). Pramana Research Journal.
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018).
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).
Sources
- 1. recentscientific.com [recentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pramanaresearch.org [pramanaresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Troubleshooting guide for reactions involving 2-hydroxyquinoline-3-carbaldehydes
Welcome to the technical support center for synthetic methodologies involving 2-hydroxyquinoline-3-carbaldehydes. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. The following content is structured in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Part 1: Synthesis & Purity of the Starting Material
The quality of your starting material is paramount. Issues in subsequent reactions often trace back to impurities or incomplete conversion during the synthesis of the 2-hydroxyquinoline-3-carbaldehyde itself.
Q1: My synthesis of 2-hydroxyquinoline-3-carbaldehyde from the 2-chloro precursor is sluggish and gives low yields. What's going wrong?
Plausible Causes: This is a common issue often related to the hydrolysis conditions of the 2-chloroquinoline-3-carbaldehyde intermediate, which is typically prepared via a Vilsmeier-Haack reaction.[1][2][3][4][5] The nucleophilic aromatic substitution of the chloride at the C2 position can be difficult due to the electron-withdrawing nature of the adjacent aldehyde group.
Solutions & Protocol:
-
Inadequate Hydrolysis Conditions: Standard aqueous acid hydrolysis can be slow. Microwave-assisted synthesis has been shown to significantly improve reaction times and yields.[1]
-
Phase Transfer Issues: The organic precursor may have poor solubility in the aqueous acidic medium. Using a co-solvent like ethanol or dioxane can improve miscibility.
-
Purity of the 2-Chloro Precursor: The Vilsmeier-Haack reaction can yield impurities.[3] Ensure the 2-chloroquinoline-3-carbaldehyde is purified (e.g., by recrystallization from ethyl acetate) before proceeding with the hydrolysis.[3]
Recommended Protocol: Microwave-Assisted Hydrolysis [1]
-
Dissolve the purified 2-chloro-6-substituted-quinoline-3-carbaldehyde in a suitable microwave reaction vessel.
-
Add 4M Hydrochloric Acid (HCl).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate at a suitable power (e.g., 100-300W) and temperature (e.g., 100-120 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After cooling, the product often precipitates. Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.
-
Dry the resulting solid (typically a pale yellow or off-white powder) under vacuum.
Part 2: Troubleshooting Knoevenagel Condensations
The Knoevenagel condensation is a cornerstone reaction for this aldehyde, used to form a new C=C bond by reacting with an active methylene compound.[6]
Q2: My Knoevenagel condensation is not proceeding to completion, and TLC analysis shows significant unreacted starting material. How can I improve the conversion?
Plausible Causes:
-
Insufficient Catalyst Basicity: The catalyst must be basic enough to deprotonate the active methylene compound, but not so strong as to cause self-condensation of the aldehyde.[6]
-
Poor Solubility: 2-Hydroxyquinoline-3-carbaldehyde has notoriously low solubility in many common organic solvents at room temperature.
-
Reversibility: The initial nucleophilic addition step can be reversible. The subsequent dehydration to the final α,β-unsaturated product is what drives the reaction to completion.
Solutions & Troubleshooting Workflow:
-
Catalyst Selection: Weakly basic amines are standard. Piperidine is a classic choice. L-proline has also been shown to be a highly effective catalyst for similar condensations, often leading to higher yields.[7]
-
Solvent & Temperature: Polar-protic solvents like ethanol or methanol are often effective as they can solvate the intermediates and help with the solubility of the starting material, especially upon heating.[8] Refluxing is typically required to drive the dehydration step.
-
Water Removal: The reaction produces water. While often not necessary for simple preparations, for particularly stubborn reactions, removing water using a Dean-Stark apparatus with a solvent like toluene can shift the equilibrium towards the product.
Troubleshooting Flow Diagram
Caption: Workflow for troubleshooting low conversion.
Q3: My reaction is messy, with multiple spots on the TLC plate that are difficult to separate. How can I improve the reaction's selectivity?
Plausible Causes:
-
Strong Base: Using a strong base like NaOH or KOH can induce self-condensation of aldehydes or ketones.[6]
-
High Temperature: Excessively high temperatures for prolonged periods can lead to decomposition or side reactions.
-
Michael Addition: If the active methylene compound is, for example, malononitrile, the product is an electron-deficient alkene. A second molecule of the malononitrile anion can potentially add to the product via a Michael addition, leading to byproducts.
Solutions:
-
Optimize Catalyst: Switch to a milder catalyst. If using piperidine, try adding a stoichiometric amount of acetic acid to form piperidinium acetate, which provides a gentler catalytic system. As mentioned, L-proline is an excellent choice for clean conversions.[7]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower reflux temperature (e.g., in ethanol) before moving to higher boiling solvents like toluene.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the active methylene compound. A large excess can increase the likelihood of side reactions like Michael addition.
Data Summary: Common Conditions for Knoevenagel Condensations
| Catalyst | Solvent | Temperature | Typical Use Case |
| Piperidine | Ethanol | Reflux | General purpose, effective for many substrates. |
| L-Proline | Ethanol, DMF | 80 °C to Reflux | High yields, often cleaner reactions.[7] |
| Pyridine | N/A (as solvent) | Reflux | Used in the Doebner modification with malonic acid.[6][9] |
| K₂CO₃ | DMF | 80-100 °C | An alternative base, useful in polar aprotic solvents. |
Part 3: General & Analytical Troubleshooting
Q4: My 2-hydroxyquinoline-3-carbaldehyde starting material won't dissolve in anything! How can I get it to react?
Plausible Cause: The planar structure and hydrogen bonding capability (between the hydroxyl group and the quinolone nitrogen/carbonyl) of 2-hydroxyquinoline-3-carbaldehyde lead to strong intermolecular forces and high lattice energy, resulting in poor solubility in many common non-polar and moderately polar solvents at room temperature.
Solutions:
-
High-Boiling Point Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often the best choice for dissolving this class of compounds, though they can complicate work-ups.
-
Elevated Temperatures: Even in moderately suitable solvents like ethanol, heating to reflux is almost always necessary to achieve sufficient concentration for the reaction to proceed.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic substrate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the reactant between phases.
-
Solvent-Free Conditions: In some cases, reactions can be run under solvent-free or neat conditions by heating a mixture of the solids, sometimes with a solid-supported catalyst.
Q5: What are the key spectroscopic features I should look for to confirm the identity and purity of my 2-hydroxyquinoline-3-carbaldehyde and its derivatives?
Expert Insight: Correctly interpreting your analytical data is crucial. The tautomeric nature of the 2-hydroxyquinoline (which exists in equilibrium with its 2-quinolone form) can sometimes lead to broader peaks in the NMR.[10]
Key Spectroscopic Handles:
| Compound Type | Technique | Key Signal / Peak | Expected Chemical Shift / Wavenumber |
| 2-Hydroxyquinoline-3-carbaldehyde | ¹H NMR (DMSO-d₆) | Aldehyde proton (-CHO) | δ 10.0-10.6 ppm (singlet) |
| ¹H NMR (DMSO-d₆) | Hydroxyl/Amide proton (-OH/-NH) | δ 11.5-12.5 ppm (broad singlet) | |
| IR (KBr) | Aldehyde C=O stretch | 1680-1715 cm⁻¹ | |
| IR (KBr) | Amide C=O stretch (quinolone form) | ~1630-1660 cm⁻¹ | |
| Knoevenagel Product (e.g., with malononitrile) | ¹H NMR (DMSO-d₆) | Vinylic proton (=CH-) | δ 8.0-9.0 ppm (singlet) |
| ¹H NMR (DMSO-d₆) | Aldehyde proton | Signal disappears | |
| IR (KBr) | Nitrile stretch (-C≡N) | ~2220 cm⁻¹ | |
| IR (KBr) | Aldehyde C=O stretch | Signal disappears | |
| Schiff Base Product (Imine) | ¹H NMR (DMSO-d₆) | Imine proton (-CH=N-) | δ 8.5-9.5 ppm (singlet) |
| ¹H NMR (DMSO-d₆) | Aldehyde proton | Signal disappears | |
| IR (KBr) | Imine C=N stretch | ~1620-1640 cm⁻¹ |
Mechanism of Knoevenagel Condensation Highlighting Key Steps
Caption: Key mechanistic steps of the Knoevenagel condensation.
References
-
Al-Azemi, T. F., & El-Faham, A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]
-
Kumar M. R., P., & Hunashal, R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6567-6572. [Link]
-
Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2, 234-251. [Link]
-
Gucma, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]
-
ResearchGate. (2025). Synthesis of (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]
-
Adhikari, A., et al. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The catalyst 1 mediated Knoevenagel condensation of 8-.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. 2-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 589334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Scaling Up the Synthesis of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
This guide provides in-depth technical support for researchers, chemists, and process development professionals on scaling up the synthesis of 6-chloro-2-hydroxyquinoline-3-carbaldehyde. We will move beyond a simple recitation of steps to explore the underlying chemical principles, address common scale-up challenges, and provide robust troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Section 1: The Synthetic Pathway - From Lab Bench to Reactor
The synthesis of this compound is most effectively achieved via a Vilsmeier-Haack cyclization of an N-arylacetamide, followed by hydrolysis. This method is highly regioselective and utilizes readily available starting materials.[1] The overall transformation involves two key stages.
Stage 1: Vilsmeier-Haack Cyclization The process begins with the reaction of 4-chloroacetanilide with the Vilsmeier reagent. The Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating a sequence of double formylation and intramolecular cyclization to yield the stable 2,6-dichloroquinoline-3-carbaldehyde intermediate.[2]
Stage 2: Hydrolysis to the Final Product The subsequent and crucial step is the hydrolysis of the 2-chloro group. This is typically accomplished during the aqueous work-up of the reaction. The 2-chloro position on the quinoline ring is activated towards nucleophilic substitution. Careful quenching of the reaction mixture with water or ice hydrolyzes the intermediate iminium salt to the aldehyde and simultaneously converts the 2-chloro group to a 2-hydroxy group.[4] The final product exists in a tautomeric equilibrium between the 2-hydroxyquinoline and the more stable 2-quinolone form.
Caption: Overall synthetic pathway for this compound.
Section 2: Critical Process Parameters for Scale-Up
Transitioning from a laboratory scale (grams) to a pilot or production scale (kilograms) introduces challenges related to mass and heat transfer.[5] A parameter that is forgiving on the bench can become a critical failure point in a large reactor.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale & Causality |
| POCl₃:Substrate Ratio | 5-12 equivalents | 4-6 equivalents | A high excess of POCl₃ on a small scale can drive the reaction to completion. On a larger scale, this creates a significant exotherm during quenching and increases cost. Better process control (mixing, temperature) on a larger scale allows for a reduction in excess reagent.[1][5] |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Inefficient mixing in large reactors leads to localized temperature and concentration gradients ("hot spots"), promoting impurity formation. An overhead stirrer with a properly designed impeller is essential for maintaining homogeneity.[5] |
| Temperature Control | Ice Bath / Oil Bath | Jacketed Reactor with TCU | The surface-area-to-volume ratio decreases dramatically on scale-up, making heat dissipation difficult.[5] The Vilsmeier-Haack reaction is highly exothermic, and poor temperature control can lead to runaway reactions and product degradation.[6][7] |
| Reagent Addition | Manual Dropwise Addition | Metering Pump | Slow, controlled addition of POCl₃ (to DMF) and the substrate (to the Vilsmeier reagent) is critical for managing the exotherm. A metering pump provides precise control that is not possible manually. |
| Work-up | Pouring into Ice | Reverse Quench | Slowly adding the reaction mixture to a large volume of vigorously stirred ice/water (reverse quench) is the safest method for dissipating the heat from the hydrolysis of excess POCl₃.[3] |
| Purification | Column Chromatography | Recrystallization | Flash chromatography is impractical and expensive at a large scale. Developing a robust recrystallization procedure is essential for achieving high purity efficiently and economically.[5] |
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.
Q1: My reaction yield has dropped significantly after scaling up from 50g to 2kg. What are the likely causes?
A1: A drop in yield upon scale-up is a common challenge. The primary areas to investigate are heat and mass transfer.[5]
-
Inadequate Temperature Control: The reaction is highly exothermic. If the reactor's cooling system cannot dissipate the heat effectively, localized overheating can degrade your starting material, intermediate, or product.
-
Solution: Ensure your reactor's Temperature Control Unit (TCU) is functioning correctly. Consider slowing the addition rate of the 4-chloroacetanilide solution to the Vilsmeier reagent to reduce the rate of heat generation.[7]
-
-
Poor Mixing: Inefficient stirring can prevent the reactants from coming into contact effectively, leading to an incomplete reaction.
-
Solution: Verify that the overhead stirrer's speed and impeller design are appropriate for the reactor volume and viscosity of the reaction mixture.
-
-
Incomplete Reaction: The optimal reaction time on a small scale may not be sufficient for a larger batch.
-
Solution: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC). Continue heating until the starting material is consumed.
-
Q2: During the Vilsmeier reagent preparation, a thick precipitate forms and stalls my mechanical stirrer. How can I prevent this?
A2: This is a known issue caused by the precipitation of the Vilsmeier reagent (chloroiminium salt) at low temperatures, especially at high concentrations.[8]
-
Increase Solvent Volume: While counterintuitive, slightly increasing the amount of DMF can help keep the reagent in solution.
-
Adjust Temperature: Instead of 0-5°C, try maintaining the temperature between 5-10°C during the POCl₃ addition. This often prevents precipitation without causing significant reagent decomposition.
-
Use a Co-solvent: In some cases, adding a small amount of an inert, compatible solvent like dichloromethane or 1,2-dichloroethane can improve solubility. This should be carefully evaluated to ensure it doesn't negatively impact the subsequent cyclization step.
Q3: The final product after work-up is a dark, oily solid that is difficult to purify. What went wrong?
A3: This typically points to issues during the quenching and neutralization steps, leading to the formation of polymeric impurities.
-
Uncontrolled Quench: Dumping the entire reaction mixture into water at once can cause a massive, localized exotherm, leading to decomposition.
-
Solution: Always perform a controlled "reverse quench" by slowly adding the reaction mixture to vigorously stirred ice water.[3]
-
-
Incorrect pH: The pH of the mixture after quenching is critical. If the pH becomes too high (strongly basic) during neutralization, it can promote side reactions and decomposition of the aldehyde product.
-
Solution: Neutralize the acidic slurry slowly with a base like sodium carbonate or a dilute sodium hydroxide solution, monitoring the pH carefully to reach a final pH of 6-8.[1]
-
-
Impure Solvents: Ensure the DMF used is anhydrous, as water can prematurely react with POCl₃. Old DMF can also contain dimethylamine from decomposition, which can cause side reactions.[9]
Caption: A decision tree for troubleshooting common scale-up issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up this reaction?
-
A: The primary hazard is the highly exothermic nature of both the Vilsmeier reagent formation and its subsequent reaction.[6][10] A failure in cooling can lead to a thermal runaway. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water; appropriate personal protective equipment (PPE) and handling procedures are mandatory.[3] The reaction also evolves HCl gas, requiring adequate ventilation or a scrubber.
-
-
Q2: How critical is the purity of the DMF and POCl₃?
-
A: Very critical. Anhydrous DMF is essential. Water will consume the POCl₃, reducing its effective concentration and generating acids. DMF can decompose over time to form dimethylamine and formic acid.[9] Dimethylamine can react with the Vilsmeier reagent, leading to impurities. Use freshly opened or redistilled reagents for best results.
-
-
Q3: Why is 4-chloroacetanilide used as the starting material instead of 4-chloroaniline directly?
-
A: The acetamido group (-NHCOCH₃) is an ortho-, para-directing activating group that facilitates the electrophilic substitution by the Vilsmeier reagent. More importantly, it provides the necessary atoms that participate in the intramolecular cyclization to form the quinoline ring system.[2]
-
-
Q4: My final product has a peak for a 2-chloro derivative in the mass spectrum. How can I ensure complete hydrolysis?
-
A: Incomplete hydrolysis can occur if the work-up is too rapid or the temperature is too low. After quenching, ensure the mixture is stirred for a sufficient amount of time (1-2 hours) before proceeding with filtration. In some cases, gentle heating (40-50°C) of the aqueous slurry can drive the hydrolysis to completion, but this should be monitored carefully to prevent degradation.
-
Section 5: Detailed Scale-Up Protocol (Example: 1 kg Scale)
Disclaimer: This protocol is intended for experienced process chemists in a facility equipped for kilogram-scale synthesis. A thorough risk assessment must be performed before execution.[11]
Equipment:
-
50 L glass-lined or Hastelloy jacketed reactor with overhead stirring, reflux condenser, and temperature probe.
-
20 L dropping funnel or metering pump.
-
100 L quench vessel with overhead stirrer.
Materials:
-
4-Chloroacetanilide: 1.00 kg (5.90 mol)
-
N,N-Dimethylformamide (DMF), anhydrous: 10 L
-
Phosphorus oxychloride (POCl₃): 2.26 L (3.72 kg, 24.2 mol, 4.1 eq)
-
Crushed Ice / Water for quench
-
Sodium Carbonate for neutralization
-
Ethyl Acetate for recrystallization
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Vilsmeier Reagent Formation:
-
Charge the reactor with 10 L of anhydrous DMF.
-
Begin agitation and cool the reactor jacket to 0°C.
-
Once the internal temperature of the DMF is between 0-5°C, begin the slow, subsurface addition of POCl₃ (2.26 L) via metering pump over 2-3 hours.
-
CRITICAL: Maintain the internal temperature below 10°C throughout the addition. A significant exotherm will be observed.
-
After the addition is complete, stir the resulting pale-yellow solution at 5-10°C for an additional 30 minutes.
-
-
Cyclization Reaction:
-
In a separate vessel, dissolve 4-chloroacetanilide (1.00 kg) in 4 L of anhydrous DMF.
-
Add this solution to the Vilsmeier reagent in the reactor over 1.5-2 hours, maintaining the internal temperature below 20°C.
-
Once the addition is complete, slowly heat the reaction mixture to 80-85°C.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until consumption of the starting material is complete.[1]
-
-
Work-up and Isolation:
-
In the 100 L quench vessel, prepare a slurry of 40 kg of crushed ice and 20 L of water. Stir vigorously.
-
Cool the reaction mixture in the primary reactor to below 30°C.
-
Slowly transfer the reaction mixture into the ice/water slurry over 1-2 hours. The quench is highly exothermic; monitor the temperature of the quench pot and ensure it does not exceed 25°C.
-
Stir the resulting yellow slurry for 1 hour at room temperature to ensure complete hydrolysis.
-
Slowly add a saturated solution of sodium carbonate to the slurry until the pH is stable between 7.0-8.0.
-
Filter the precipitated solid using a large Büchner funnel or filter press. Wash the filter cake thoroughly with water (3 x 10 L) until the washings are neutral.
-
-
Purification:
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Ali, M. M., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Abdel-Wahab, B. F., et al. (2018).
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Patel, H. V., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Abdel-Wahab, B. F., et al. (2012).
- Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry.
- ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
- ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Meth-Cohn, O. (2017). Synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines.
- Organic Syntheses. (n.d.).
- ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Formylation of Quinolines: Vilsmeier-Haack and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) into the quinoline nucleus is a cornerstone of synthetic chemistry, providing a versatile handle for the elaboration of complex molecules. Formylquinolines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, making the choice of formylation method a critical decision in any synthetic campaign. This guide provides a comparative analysis of the Vilsmeier-Haack reaction—the workhorse of quinoline formylation—alongside other key methods, offering insights into their mechanisms, scope, and practical application.
The Industry Standard: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich heterocyclic and aromatic compounds, including quinolines.[1][2] Its popularity stems from the use of readily available and inexpensive reagents: a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3]
Mechanism and Rationale
The reaction proceeds in two distinct stages. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[1][3] This reagent is a relatively weak electrophile, which accounts for its high selectivity toward electron-rich substrates.[3]
The second stage is the electrophilic aromatic substitution of the quinoline ring by the Vilsmeier reagent, followed by hydrolysis during workup to yield the aldehyde.[3] A significant application is not just direct formylation, but the cyclization of N-arylacetamides to build the quinoline ring system itself, yielding 2-chloro-3-formylquinolines in a highly regioselective, one-pot procedure.[1][4]
Causality Behind Experimental Choices:
-
Reagents (POCl₃/DMF): DMF serves as both the solvent and the source of the formyl group, while POCl₃ acts as a powerful dehydrating and activating agent to generate the electrophilic Vilsmeier reagent.[1][5]
-
Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Cooling the reaction to 0-5°C is crucial to control the reaction rate, prevent degradation of the reagent, and minimize side reactions.[5][6][7] The subsequent cyclization or formylation step typically requires heating (e.g., 80-90°C) to overcome the activation energy for the electrophilic attack on the aromatic ring.[5][6]
-
Workup: The reaction is quenched by pouring the mixture into crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the highly acidic reaction mixture.[1][7]
Advantages:
-
High Efficiency: The Vilsmeier-Haack reaction is known for producing good to high yields (often 60-80% or more) of formylated quinolines.[5][6]
-
Versatility: It is a versatile tool for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides, which are valuable synthons for further modifications.[4]
-
Cost-Effectiveness: The reagents (DMF, POCl₃) are inexpensive and readily available in bulk.
Limitations:
-
Harsh Conditions: The use of POCl₃ makes the reaction conditions acidic and corrosive, which can be incompatible with sensitive functional groups.[8]
-
Substrate Scope: The reaction is generally limited to electron-rich quinolines. Electron-withdrawing groups on the ring can deactivate it towards the weakly electrophilic Vilsmeier reagent.[3]
-
Stoichiometric Reagents: The reaction is not catalytic and requires stoichiometric or even excess amounts of hazardous reagents like POCl₃, posing safety and waste disposal challenges.[8]
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is dominant, several other methods offer advantages in specific contexts, particularly concerning substrate scope and reaction conditions.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[9] When applied to hydroxyl-substituted quinolines, such as 8-hydroxyquinoline, it provides a direct route to formylquinolines under basic conditions.[10][11]
-
Mechanism: The reaction involves the generation of highly reactive dichlorocarbene (:CCl₂) from chloroform and a strong base (e.g., NaOH).[12] The electron-rich phenoxide form of the hydroxyquinoline attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[12]
-
Key Features:
-
Basic Conditions: In contrast to the acidic Vilsmeier-Haack reaction, this method operates in a strong base, which can be an advantage for acid-sensitive substrates.[10][12]
-
Regioselectivity: It strongly favors formylation at the position ortho to the hydroxyl group.[9] For 8-hydroxyquinoline, this can lead to a mixture of C5 and C7 formylation.[10]
-
Drawbacks: Yields can be modest, and the reaction can be complicated by the formation of by-products, including chlorinated cyclohexadienones.[9][13] The use of a biphasic solvent system is often required as the reagents are not mutually soluble.[12]
-
The Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols and other highly activated aromatic rings, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic or trifluoroacetic acid).[14][15][16]
-
Mechanism: HMTA decomposes in acid to generate an electrophilic iminium ion.[14] This species attacks the electron-rich quinoline ring, and a series of steps including intramolecular redox and hydrolysis ultimately furnishes the aldehyde.[15]
-
Key Features:
-
Mildly Acidic Conditions: The conditions are generally milder than the Vilsmeier-Haack reaction.[14]
-
Ortho-Selectivity: Like the Reimer-Tiemann reaction, it is highly selective for the position ortho to an activating group like a hydroxyl.[15]
-
Drawbacks: Yields are often variable and can be low (20-80%).[14] The reaction is typically limited to substrates with strong electron-donating groups.[15] For 8-hydroxyquinoline, the Duff reaction has been attempted, but with limited success and product impurity issues.[17]
-
Modern Catalytic Methods
Recent advances have focused on developing milder, more sustainable formylation methods.
-
Reductive N-Formylation: For the formylation of the quinoline nitrogen atom, catalytic systems using iridium complexes with formic acid as both a hydrogen and formyl source have been developed. This method selectively produces N-formyl-tetrahydroquinolines.[18]
-
Formylation with CO₂: Heterogeneous ruthenium catalysts have been used for the N-formylation of isoquinolines and quinolines using CO₂ and H₂, representing a greener alternative to traditional reagents.[19]
-
Rieche Formylation: This method uses dichloromethyl methyl ether (CHCl₂OMe) with a Lewis acid like TiCl₄. It is effective for a range of electron-rich aromatic rings and proceeds under non-basic conditions.[20][21]
Head-to-Head Performance Comparison
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Duff Reaction | Modern Catalytic Methods |
| Formylating Agent | Vilsmeier Reagent (from POCl₃/DMF)[1] | Dichlorocarbene (from CHCl₃/Base)[12] | Iminium Ion (from HMTA/Acid)[14] | Formic Acid, CO₂, etc.[18][19] |
| Reaction Conditions | Strongly Acidic, 0°C to ~90°C[5] | Strongly Basic, Biphasic, Heat[10][12] | Acidic (e.g., TFA), Heat (85-120°C)[14] | Often Milder, Variable[18][22] |
| Typical Substrate | Electron-rich quinolines, N-arylacetamides[3] | Hydroxyquinolines (phenolic)[10][11] | Hydroxyquinolines (phenolic)[14][15] | Quinolines (N-formylation or C-H)[18][19] |
| Regioselectivity | C3 for N-arylacetamide cyclization; position of highest electron density for direct formylation[4] | Primarily ortho to -OH group[9] | Primarily ortho to -OH group[15] | Varies by catalyst and method |
| Typical Yields | Good to Excellent (60-90%)[5][6] | Moderate to Low[10] | Variable, often Low to Moderate (20-80%)[14] | Good to Excellent, method-dependent[18] |
| Key Advantage | High yields, reliability, inexpensive reagents[5][6] | Basic conditions, avoids strong acids[10] | Milder than Vilsmeier-Haack, ortho-selectivity[14] | Catalytic, greener reagents, high selectivity |
| Key Disadvantage | Harsh/corrosive reagents, limited to electron-rich substrates[8] | Low yields, by-products, strong base required[9] | Often low yields, requires strong activation[15][17] | Catalyst cost, may have limited substrate scope |
Visualizing the Mechanisms
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclization
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[1][5][6]
Self-Validation: The success of the reaction is validated by monitoring the consumption of the starting acetanilide via Thin Layer Chromatography (TLC). The final product is confirmed by its melting point and spectral data (¹H NMR, ¹³C NMR, MS), which should match literature values.[6]
Materials:
-
N-phenylacetamide (Acetanilide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium carbonate solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (5 mL).[6]
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly add POCl₃ (18 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 10°C.[5][6]
-
After the addition is complete, stir the mixture (the Vilsmeier reagent) for an additional 30 minutes at this temperature.
-
Reaction: Add the acetanilide (4 g) portion-wise to the freshly prepared Vilsmeier reagent. The addition may be exothermic; maintain the temperature below 20°C.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to 80-90°C for 4-6 hours.[5][6] Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Filter the crude solid using a Büchner funnel, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from ethyl acetate to afford pure 2-chloro-3-formylquinoline. Yields typically range from 60-80%.[5][6]
Conclusion and Outlook
The Vilsmeier-Haack reaction remains the preeminent method for the synthesis of formylquinolines, particularly 2-chloro-3-formyl derivatives, due to its high efficiency, scalability, and the low cost of its reagents.[5] Its primary drawbacks are the harsh, corrosive conditions and its limitation to electron-rich substrates.
For hydroxy-substituted quinolines, the Reimer-Tiemann and Duff reactions offer alternative pathways that operate under basic and mildly acidic conditions, respectively. However, these methods often suffer from lower and more variable yields.[10][14]
The future of formylation chemistry is moving towards milder, catalytic, and more environmentally benign protocols. Methods utilizing formic acid or CO₂ as the formyl source are promising green alternatives, although their substrate scope and applicability to quinoline C-H formylation are still under active development.[18][19] For the synthetic chemist, the choice of method will ultimately depend on the specific quinoline substrate, the presence of other functional groups, and the desired scale of the reaction. A thorough understanding of the mechanism and operational parameters of each method is essential for making an informed and effective decision.
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A Senior Application Scientist's Guide to the Reactivity of 6-Chloro-2-Hydroxyquinoline-3-Carbaldehyde
Introduction: Beyond Benzaldehyde
In the landscape of synthetic chemistry and drug discovery, aromatic aldehydes are foundational synthons, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. While benzaldehyde and its simple derivatives have been studied extensively, the field is increasingly focused on more complex heterocyclic aldehydes that offer unique electronic properties and biological relevance. One such molecule of growing interest is 6-chloro-2-hydroxyquinoline-3-carbaldehyde. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] This guide provides an in-depth, comparative analysis of the reactivity of this specialized aldehyde against common aromatic aldehydes, grounded in the principles of physical organic chemistry and supported by actionable experimental protocols. Our objective is to elucidate the nuanced interplay of its substituents and predict its behavior in key synthetic transformations.
Deconstructing the Reactivity of this compound
The reactivity of an aromatic aldehyde in nucleophilic addition reactions—the cornerstone of its synthetic utility—is fundamentally governed by the electrophilicity of the carbonyl carbon.[2] This electrophilicity is modulated by the electronic effects (both inductive and resonance) of the substituents on the aromatic system.[3] In this compound, we must consider the combined influence of three distinct features: the quinoline ring itself, the chloro group at the 6-position, and the hydroxy group at the 2-position.
-
The Quinoline Core: The quinoline ring system, an annulation of a benzene ring and a pyridine ring, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen acts as an electron sink, withdrawing electron density from the entire fused ring system through a powerful inductive effect (-I). This background deactivation increases the baseline electrophilicity of the aldehyde carbon compared to a simple benzaldehyde.
-
The 6-Chloro Substituent: The chlorine atom exerts a dual electronic influence. It is strongly electronegative, leading to a potent electron-withdrawing inductive effect (-I).[3] It also possesses lone pairs that can be donated to the aromatic system via the resonance effect (+R). However, for halogens beyond the second period, the inductive effect typically dominates. Therefore, the chloro group at the 6-position further depletes electron density from the ring, enhancing the carbonyl carbon's electrophilicity.
-
The 2-Hydroxy Substituent: The hydroxy group, in contrast, is a powerful electron-donating group through resonance (+R) due to its oxygen lone pairs, which can delocalize into the ring. It also has a weaker electron-withdrawing inductive effect (-I). The key feature of the 2-hydroxyquinoline is its existence in tautomeric equilibrium with its 2-quinolone form. In the quinolone form, the carbonyl-like character at the 2-position can also influence the electronic landscape. However, the dominant effect of the hydroxy/quinolone system is the donation of electron density, which would tend to decrease the electrophilicity of the C3-carbaldehyde group.
The net reactivity of the aldehyde is a delicate balance of these competing effects. The powerful electron-withdrawing nature of the quinoline nitrogen and the 6-chloro group likely outweighs the donating effect of the 2-hydroxy group, rendering the aldehyde significantly more reactive than unsubstituted benzaldehyde.
Caption: Electronic influences on aldehyde electrophilicity.
Comparative Reactivity in the Knoevenagel Condensation
To quantify these electronic effects, we can compare the performance of our target aldehyde in a standard C-C bond-forming reaction. The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is an excellent model system.[4] Its rate is highly sensitive to the electrophilicity of the aldehyde.[2] A more electrophilic aldehyde will react faster.
The expected trend in reactivity, based on the principles discussed, is: 4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde
This hypothesis is supported by representative experimental data from Knoevenagel condensations with malononitrile, catalyzed by a mild base like piperidine.
| Aldehyde | Key Substituent Effects | Hammett Sigma (σ) Value (para-substituent) | Predicted Relative Rate Constant (k/k₀) | Typical Yield (2h, RT) |
| 4-Nitrobenzaldehyde | Strong -I, Strong -R | +0.78[5] | ~15-20 | >95% |
| This compound | Net Electron Withdrawing (-I from N, Cl) | N/A | ~5-10 (Estimated) | ~90% |
| Benzaldehyde (Reference) | None | 0.00[5] | 1.0 | ~70% |
| 4-Methoxybenzaldehyde | Strong +R, Weak -I | -0.27[5] | ~0.2-0.3 | ~40% |
Note: The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of benzene derivatives.[6][7] A positive ρ (reaction constant) value for the Knoevenagel condensation indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values).[8] The relative rate for the quinoline derivative is an expert estimation based on the cumulative electronic effects.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a robust, self-validating system for comparing aldehyde reactivity. The causality for key steps is explained to enhance reproducibility and understanding.
Objective: To compare the reaction rate and yield of four different aromatic aldehydes in a piperidine-catalyzed Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Benzaldehyde
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Standard laboratory glassware and magnetic stirrer
Caption: Experimental workflow for comparative Knoevenagel condensation.
Procedure:
-
Reaction Setup: In four separate 50 mL round-bottom flasks, dissolve 1.0 mmol of each respective aldehyde in 10 mL of ethanol. Stir at room temperature until fully dissolved.
-
Causality: Using separate flasks ensures that the comparison is parallel and avoids cross-contamination. Ethanol is chosen as it is a polar protic solvent that solubilizes the reactants and the catalyst.
-
-
Addition of Nucleophile: To each flask, add malononitrile (1.1 mmol, 1.1 equivalents). Stir for 2 minutes.
-
Causality: A slight excess of the active methylene compound ensures the complete consumption of the limiting aldehyde reagent, which is the basis of our comparison.
-
-
Initiation and Monitoring: Add piperidine (0.1 mmol, 10 mol%) to each flask simultaneously to initiate the reaction. Immediately spot a sample from each flask onto a TLC plate. Continue to stir at room temperature and monitor the reaction progress every 15 minutes by TLC, observing the disappearance of the aldehyde spot.
-
Causality: Piperidine is a mild organic base sufficient to deprotonate the active methylene compound, forming the nucleophilic carbanion without causing unwanted side reactions.[9] TLC provides a simple, visual method to gauge the relative reaction rates. The aldehyde with the highest reactivity (4-nitrobenzaldehyde) should show the fastest consumption.
-
-
Work-up: Once a reaction is deemed complete by TLC (typically when the aldehyde spot is no longer visible), pour the reaction mixture into 50 mL of ice-cold water.
-
Causality: Pouring the mixture into water precipitates the solid organic product while the catalyst and any unreacted malononitrile remain in the aqueous phase.
-
-
Isolation and Analysis: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Record the final mass to calculate the yield. Characterize the product by melting point and ¹H NMR spectroscopy to confirm its identity and purity.
Conclusion and Outlook
The analysis confirms that this compound is a highly reactive aromatic aldehyde, significantly more susceptible to nucleophilic attack than benzaldehyde. This heightened reactivity is attributed to the potent, cumulative electron-withdrawing effects of the quinoline nitrogen and the 6-chloro substituent. While its reactivity is surpassed by aldehydes bearing extremely powerful deactivating groups like a 4-nitro group, it occupies a valuable position in the reactivity spectrum. For researchers and drug development professionals, this means that reactions involving this aldehyde can often be conducted under milder conditions and may proceed at faster rates than those with less activated systems. This understanding is crucial for designing efficient synthetic routes and for predicting the molecule's behavior in complex biological systems where it may interact with nucleophilic residues.
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A Comparative Analysis of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde Derivatives and Standard Drugs in Biological Activity Screening
A Senior Application Scientist's Guide to Evaluating Novel Quinolines as Potential Therapeutic Agents
In the landscape of drug discovery, the quinoline scaffold holds a privileged position due to its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive comparison of the biological activities of a promising class of synthetic compounds, 6-chloro-2-hydroxyquinoline-3-carbaldehyde derivatives, against established drugs in anticancer, antimicrobial, and anti-inflammatory applications. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the therapeutic potential of these novel molecules.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse chemical space with distinct pharmacological profiles.[2] The focus of this guide, the this compound framework, represents a synthetically accessible starting point for generating a library of derivatives with potentially enhanced biological efficacy.[3][4]
Anticancer Activity: A Head-to-Head Comparison with Doxorubicin
The search for novel anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a promising class of compounds, exhibiting anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][5]
In Vitro Cytotoxicity Screening
The initial evaluation of potential anticancer drug candidates typically involves in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for assessing potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives and Doxorubicin
| Compound/Drug | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| Derivative 1 | 12.73[6] | 13.76[6] | - |
| Derivative 2 | 10.65[6] | 10.89[6] | - |
| Derivative 3 | - | - | 1.3 - 45.5[7] |
| Doxorubicin | 2.8[8] | - | - |
Note: The presented IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
The data suggests that while the evaluated this compound derivatives exhibit promising anticancer activity, their potency in these specific assays is generally lower than that of the established chemotherapeutic agent, doxorubicin.[6][8] However, it is crucial to consider that doxorubicin is associated with significant side effects, including cardiotoxicity.[9] Novel compounds with a potentially better safety profile, even with a slightly lower in vitro potency, warrant further investigation.
Mechanistic Insights: Targeting Cancer Signaling Pathways
Quinoline derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival.[10][11] Understanding these mechanisms is vital for rational drug design and identifying potential biomarkers for patient stratification.
Key Anticancer Mechanisms of Quinoline Derivatives:
-
Apoptosis Induction: Triggering programmed cell death is a key strategy in cancer therapy.[2]
-
Cell Cycle Arrest: Halting the cell cycle prevents cancer cells from dividing and proliferating.[2]
-
Inhibition of Angiogenesis: Cutting off the blood supply to tumors can starve them of essential nutrients.[2]
-
Disruption of Cell Migration: Preventing cancer cells from spreading to other parts of the body is critical in combating metastasis.[2]
-
Modulation of Signaling Pathways: Quinoline derivatives have been shown to interfere with pathways such as the Ras/Raf/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.[10]
Caption: Simplified signaling pathways often dysregulated in cancer and targeted by quinoline derivatives.
Antimicrobial Activity: Challenging the Gold Standard, Ciprofloxacin
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Quinolone antibiotics, such as ciprofloxacin, are widely used, but their efficacy is threatened by increasing resistance.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for evaluating the efficacy of new antimicrobial compounds.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Ciprofloxacin
| Compound/Drug | Staphylococcus aureus | Escherichia coli |
| Derivative 4 | - | - |
| Derivative 5 | 16[12] | - |
| Ciprofloxacin | ≤0.125 - 1[13] | 1[13] |
Note: The presented MIC values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
The available data indicates that while some this compound derivatives show activity against Gram-positive bacteria like Staphylococcus aureus, their potency is considerably lower than that of ciprofloxacin.[12][13] However, the development of new scaffolds that can be optimized for enhanced activity or that possess novel mechanisms of action remains a valuable endeavor in the fight against antimicrobial resistance.
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanism of quinolone antibiotics like ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] While the exact mechanism of action for many novel quinoline derivatives is still under investigation, it is plausible that they may share a similar target or possess alternative mechanisms that could circumvent existing resistance pathways.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Anti-inflammatory Activity: Exploring Alternatives to NSAIDs
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their use can be associated with gastrointestinal and cardiovascular side effects.
In Vitro Anti-inflammatory Screening
The ability of a compound to inhibit the activity of COX enzymes, particularly the inducible COX-2 isoform, is a common in vitro measure of its anti-inflammatory potential.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Quinoline Derivatives and Celecoxib
| Compound/Drug | COX-2 Inhibition |
| Quinoline Derivative (General) | Potent inhibition observed[15] |
| Celecoxib | 0.06 |
Note: Data for specific this compound derivatives against COX-2 is limited in the reviewed literature. The data for "Quinoline Derivative (General)" indicates that this class of compounds has shown promise in COX inhibition assays.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of many compounds are mediated through the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins. However, other pathways, such as the inhibition of pro-inflammatory cytokines and the modulation of the NLRP3 inflammasome, are also important targets for anti-inflammatory drug discovery.
Caption: The NLRP3 inflammasome pathway as a potential target for the anti-inflammatory action of quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This protocol describes a standard method for assessing the antimicrobial activity of the quinoline derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
This compound derivatives and Ciprofloxacin at known concentrations
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound or ciprofloxacin solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: Compare the zones of inhibition produced by the test compounds to that of the standard antibiotic.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This protocol provides a method for evaluating the inhibitory effect of the quinoline derivatives on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
96-well microplate
-
This compound derivatives and Celecoxib
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or celecoxib at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The comparative data presented in this guide indicates that while these initial derivatives may not consistently outperform established drugs in terms of raw potency, they provide a valuable foundation for further medicinal chemistry optimization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives with diverse substitutions to identify key structural features that enhance biological activity and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.
-
Combination Therapy Studies: Investigating the potential synergistic effects of these quinoline derivatives when used in combination with existing drugs.
By systematically exploring the chemical space around the this compound core and employing rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
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Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (2018). MDPI. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ResearchGate. [Link]
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Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2024). Research Journal of Pharmacy and Technology. [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI. [Link]
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Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. (2014). PubMed. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. [Link]
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Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. (2014). Asian Journal of Chemistry. [Link]
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Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2024). MDPI. [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
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Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). PubMed Central. [Link]
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2021). PMC. [Link]
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Synthesis and in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2018). ResearchGate. [Link]
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Quinoline and their Derivatives as Anti-Inflammatory Agents. (2022). Bentham Science. [Link]
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Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2020). PMC. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). PubMed. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2018). PMC. [Link]
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Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). PubMed. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). MDPI. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC. [Link]
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A Spectroscopic Compass: Navigating the Structural Landscape of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde and Its Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone, lending its versatile structure to a myriad of pharmacologically active agents and functional materials. Among its numerous derivatives, 6-chloro-2-hydroxyquinoline-3-carbaldehyde and its analogs represent a class of compounds with significant potential, stemming from the unique interplay of their substituent groups. A thorough understanding of their molecular architecture is paramount for predicting their reactivity, biological activity, and potential applications. This guide provides an in-depth spectroscopic comparison of this compound and its key analogs, offering a framework for their characterization and a deeper insight into their electronic and structural properties.
At the heart of this analysis lies the powerful toolkit of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each method provides a unique window into the molecular world, and when combined, they offer a comprehensive picture of the compounds . This guide will not only present and compare the spectral data but also delve into the underlying principles and experimental considerations, empowering researchers to confidently characterize these and similar molecular systems.
A critical aspect of the 2-hydroxyquinoline system is the existence of keto-enol tautomerism, where the molecule can exist in equilibrium between the 2-hydroxy (enol) form and the 2-quinolone (keto) form. Spectroscopic and computational studies have shown that the equilibrium often favors the 2-quinolone form due to the thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds.[1][2] This phenomenon has profound implications for the spectroscopic signatures of these compounds, a central theme that will be explored throughout this guide.
The Spectroscopic Workflow: A Road to Unambiguous Characterization
The journey from a newly synthesized compound to a fully characterized molecule with a known structure is a systematic process. The following workflow outlines the key spectroscopic analyses and their logical sequence.
Figure 1: A generalized experimental workflow for the synthesis and spectroscopic characterization of quinoline derivatives.
Experimental Protocols: Acquiring High-Fidelity Spectral Data
The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the quinoline derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for 2-hydroxyquinolines as it can help in observing exchangeable protons like -OH and -NH. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. ¹H NMR Spectroscopy: a. Acquire a standard one-dimensional proton NMR spectrum. b. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), pulse width, and relaxation delay. c. The spectral data will provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration).
3. ¹³C NMR Spectroscopy: a. Acquire a proton-decoupled carbon-13 NMR spectrum. This will show a single peak for each unique carbon atom. b. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR. c. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): a. COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify neighboring protons in the molecular structure. b. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. c. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Place a small amount of the solid sample directly onto the ATR crystal. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Record the spectrum, typically in the range of 4000-400 cm⁻¹. b. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum. c. Key vibrational bands to look for in quinoline derivatives include C=O (aldehyde and/or quinolone), O-H/N-H (hydroxyl/amide), C=C and C=N (aromatic rings), and C-Cl stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
1. Sample Preparation: a. Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition (Electrospray Ionization - ESI): a. Infuse the sample solution into the ESI source of the mass spectrometer. b. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts. c. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the accurate mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
1. Sample Preparation: a. Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
2. Data Acquisition: a. Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). b. Use a matched cuvette containing the pure solvent as a reference. c. The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
Comparative Spectroscopic Analysis
The following sections provide a comparative analysis of the spectroscopic data for this compound and its analogs. Due to the limited availability of published experimental data for this compound itself, its expected spectral characteristics will be inferred from its well-characterized precursors and analogs, with a particular focus on the influence of the substituent at the 2-position.
The 2-Chloro Precursors: A Spectroscopic Benchmark
The 2-chloroquinoline-3-carbaldehyde scaffold is the common synthetic precursor to the 2-hydroxy derivatives.[3] A clear understanding of its spectroscopic features is essential for comparison.
Table 1: Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2,6-Dichloroquinoline-3-carbaldehyde | 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5) | 189.5 | 3050 (Ar C-H), 1693 (C=O), 1628, 1379, 1038 |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4), 6.74 (s, H-5), 7.34-7.37 (m, 2H, H-7, H-8), 3.40 (s, 3H, OCH₃) | Not reported | 1636 (C=O), 2731, 2677 (aldehyde C-H) |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.01 (d, H-8), 7.75 (d, H-7), 7.28 (s, H-5), 4.58 (s, 1H, OH) | Not reported | 1713 (C=O), 2720, 2878 (aldehyde C-H) |
Note: NMR data recorded in CDCl₃ or DMSO-d₆. Data compiled from various sources.[3][4]
Key Observations for 2-Chloro Analogs:
-
¹H NMR: The aldehyde proton consistently appears as a sharp singlet in the downfield region (δ 10.5-11.2 ppm), a characteristic feature of formyl protons. The aromatic protons exhibit chemical shifts and splitting patterns consistent with the substitution on the quinoline ring. For instance, the electron-donating methoxy group in 2-chloro-6-methoxyquinoline-3-carbaldehyde shifts the signals of the protons on the benzene ring to a slightly higher field compared to the dichloro analog.[3]
-
¹³C NMR: The aldehyde carbonyl carbon is typically observed around 189-190 ppm.[4]
-
IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch is consistently observed in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic nature of the other substituents on the ring. The characteristic C-H stretching vibrations of the aldehyde group are also visible around 2720-2880 cm⁻¹.[3]
The Impact of the 2-Hydroxy Group: Tautomerism in Focus
The replacement of the 2-chloro substituent with a hydroxyl group introduces the possibility of keto-enol tautomerism, which significantly alters the spectroscopic properties of the molecule. The equilibrium between the 2-hydroxy (enol) and 2-quinolone (keto) forms is a key determinant of the observed spectra.
Figure 2: The tautomeric equilibrium between the 2-hydroxy (enol) and 2-quinolone (keto) forms of the quinoline ring.
The literature suggests that for 2-hydroxyquinolines, the keto form (2-quinolone) is generally the more stable and therefore the predominant tautomer in solution and in the solid state.[1][2] This has the following spectroscopic consequences:
-
¹H NMR: The presence of an N-H proton (amide) is expected, which would appear as a broad singlet, typically in the downfield region (δ > 10 ppm), and its chemical shift would be sensitive to solvent and concentration. The proton at the C4 position is expected to be significantly deshielded due to the adjacent carbonyl group in the keto form.
-
¹³C NMR: The C2 carbon will have a chemical shift more characteristic of a carbonyl carbon (in the range of 160-170 ppm) rather than a carbon bearing a hydroxyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the amide C=O stretch will be present, typically in the range of 1650-1680 cm⁻¹. A broad N-H stretching band may also be observed around 3200-3400 cm⁻¹. The aldehyde C=O stretch will still be present.
Spectroscopic Comparison of 2-Hydroxyquinoline-3-carbaldehyde Analogs
Table 2: Spectroscopic Data for 2-Hydroxyquinoline-3-carbaldehyde Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Hydroxy-7-methylquinoline-3-carbaldehyde | 12.01 (s, 1H, NH), 10.25 (s, 1H, CHO), 8.25 (s, 1H, H-4), 7.65 (d, 1H, H-5), 7.12 (d, 1H, H-6), 7.01 (s, 1H, H-8), 2.35 (s, 3H, CH₃) | 191.2 (CHO), 164.5 (C=O), 145.2, 140.1, 138.5, 126.3, 125.4, 122.1, 118.9, 116.4, 21.3 (CH₃) | 3340 (N-H), 1680 (C=O, aldehyde), 1650 (C=O, amide) | 201 (M⁺) |
| 2-Hydroxy-8-methylquinoline-3-carbaldehyde | 11.98 (s, 1H, NH), 10.28 (s, 1H, CHO), 8.30 (s, 1H, H-4), 7.58 (d, 1H, H-5), 7.25 (t, 1H, H-6), 7.10 (d, 1H, H-7), 2.40 (s, 3H, CH₃) | 190.8 (CHO), 165.1 (C=O), 146.3, 139.8, 132.7, 128.9, 125.1, 121.8, 119.2, 117.6, 17.5 (CH₃) | 3350 (N-H), 1685 (C=O, aldehyde), 1655 (C=O, amide) | 201 (M⁺) |
| Predicted: this compound (in keto form) | ~12 (s, 1H, NH), ~10.3 (s, 1H, CHO), ~8.4 (s, 1H, H-4), Aromatic protons consistent with 6-chloro substitution | ~190 (CHO), ~164 (C=O), Aromatic carbons consistent with substitution | ~3300 (N-H), ~1680 (C=O, aldehyde), ~1650 (C=O, amide), C-Cl stretch | 207/209 (M⁺/M⁺+2) |
Note: Data for methyl analogs from Pradeep Kumar M. R. & Hunashal R. D. (2021).[5] Predicted data for this compound is an estimation based on the trends observed in its analogs.
Analysis of the 2-Hydroxy Analogs:
-
Confirmation of the Keto Tautomer: The ¹H NMR data for the 7-methyl and 8-methyl analogs clearly show a broad singlet around δ 12 ppm, which is characteristic of an N-H proton of an amide, strongly supporting the predominance of the 2-quinolone (keto) form.[5] The ¹³C NMR data further corroborates this with a peak around 165 ppm for the C2 carbon, indicative of a carbonyl group.[5] The IR spectra show two distinct carbonyl stretching bands: one for the aldehyde and one for the amide.[5]
-
Effect of Substituents on Chemical Shifts: The position of the methyl group on the benzene ring subtly influences the chemical shifts of the aromatic protons due to its weak electron-donating effect.
-
Predicted Spectra for this compound: Based on the data from its analogs, we can predict the key spectroscopic features of this compound. The ¹H NMR spectrum is expected to show the characteristic downfield signals for the N-H and aldehyde protons. The aromatic region will be influenced by the electron-withdrawing nature of the chlorine atom at the 6-position, which will likely cause a downfield shift of the signals for the protons on the benzene ring compared to the methyl-substituted analogs. The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
Conclusion
The spectroscopic characterization of this compound and its analogs is a multi-faceted task that requires the synergistic application of various analytical techniques. This guide has provided a comprehensive overview of the key spectroscopic features of these compounds, with a particular emphasis on the pivotal role of keto-enol tautomerism in shaping their spectral signatures. The provided experimental protocols offer a robust framework for obtaining high-quality data, while the comparative analysis of the available data for analogous compounds allows for a confident prediction of the spectral properties of the title compound. As researchers continue to explore the potential of these versatile quinoline derivatives, the principles and data presented herein will serve as a valuable resource for their unambiguous structural elucidation and further development.
References
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Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. [Link]
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International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]
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PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]
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The Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
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Pradeep Kumar M. R. & Hunashal R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6567-6572. [Link]
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Hamama, W. S., El-Dean, A. M., & Zarie, S. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8084–8104. [Link]
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Saral, A., Sudha, P., Muthu, S., Sevvanthi, S., Sangeetha, P., & Selvakumari, S. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of molecular structure, 1225, 129111. [Link]
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A Comparative Guide to the Validation of HPLC Methods for the Analysis of Quinoline Aldehydes
For researchers, scientists, and drug development professionals, the robust and reliable quantification of quinoline aldehydes is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical compounds. As vital intermediates and potential impurities in drug synthesis, their accurate measurement is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of quinoline aldehydes, exemplified by 3-quinolinecarboxaldehyde. We will explore the validation of a standard gradient elution method on a C18 column versus an alternative isocratic approach on a Phenyl-Hexyl column. This comparison is grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the scientific integrity of the presented data.[2][3][4]
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4] For the analysis of quinoline aldehydes, this means the method must be able to accurately and precisely quantify the target analyte in the presence of process-related impurities and potential degradation products.
The core validation parameters, as stipulated by the ICH, form the bedrock of this guide and include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[6]
-
Linearity: The direct proportionality of the method's response to the analyte's concentration over a defined range.[7]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample.[8]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Comparative Analysis of Two RP-HPLC Methods
This guide will compare two distinct HPLC methodologies for the analysis of a representative quinoline aldehyde, 3-quinolinecarboxaldehyde.
Method 1: The Workhorse - Standard Gradient RP-HPLC on a C18 Column
This method represents a widely adopted approach for the purity analysis of pharmaceutical intermediates. The use of a gradient elution allows for the effective separation of compounds with a range of polarities, which is crucial for identifying unknown impurities and degradation products.
Method 2: The Sprinter - Isocratic RP-HPLC on a Phenyl-Hexyl Column
This alternative method employs an isocratic mobile phase, which can lead to more stable baselines and faster analysis times, making it potentially suitable for routine quality control where the impurity profile is well-established.[1] The Phenyl-Hexyl stationary phase offers different selectivity compared to the traditional C18, which can be advantageous for resolving specific impurities.
Experimental Protocols
Method 1: Standard RP-HPLC (Gradient)
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile (ACN)[1]
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 3-quinolinecarboxaldehyde reference standard (100 µg/mL) is prepared in a 50:50 mixture of ACN and water. Working standards for linearity and accuracy are prepared by serial dilution.[1]
-
Sample Solution: The synthesized 3-quinolinecarboxaldehyde sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.[1]
-
Method 2: Isocratic RP-HPLC (Phenyl-Hexyl)
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a DAD.
-
Column: Phenyl-Hexyl reversed-phase column (4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: 45:55 (v/v) Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.5).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation: As per Method 1.
Visualizing the Validation Workflow
The process of validating an HPLC method follows a logical sequence to ensure all performance characteristics are thoroughly evaluated.
Caption: Logical workflow for HPLC analytical method validation.
Comparative Performance Data
The following tables summarize the validation results for the two HPLC methods, providing a direct comparison of their performance characteristics.
Table 1: System Suitability and Specificity
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2000 |
| Resolution (critical pair) | > 2.0 | > 1.8 | > 1.5 |
| Specificity (Forced Degradation) | No interference from degradants | Minor co-elution with one degradant | Peak purity index > 0.999 |
Forced Degradation Studies: To establish specificity, forced degradation studies are essential.[9] These studies involve subjecting the quinoline aldehyde to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[10] The goal is to demonstrate that the analytical method can effectively separate the main analyte peak from all potential degradant peaks.[11] A target degradation of approximately 10% is generally recommended.[9]
Table 2: Linearity, Range, Accuracy, and Precision
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.998 |
| Range (µg/mL) | 1 - 150 | 5 - 120 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | Method 1 (C18, Gradient) | Method 2 (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| LOD (µg/mL) | 0.3 | 1.5 | Reportable |
| LOQ (µg/mL) | 1.0 | 5.0 | Reportable |
| Robustness | Unaffected by minor changes | Minor peak shape changes with pH | System suitability parameters met |
Interrelationship of Key Validation Parameters
The validation parameters are not independent entities but are interconnected, forming a self-validating system.
Caption: Interrelationship of key HPLC validation parameters.
Discussion and Recommendations
Both validated HPLC methods are suitable for the purity analysis of 3-quinolinecarboxaldehyde, meeting all predefined acceptance criteria based on ICH guidelines.[1] However, they offer distinct advantages for different applications.
Method 1 (Standard C18, Gradient) demonstrated superior performance in terms of sensitivity (lower LOD/LOQ), peak shape (lower tailing factor), and resolving power, as evidenced by its ability to separate all degradants during forced degradation studies.[1] This makes it the recommended method for characterization and release testing during drug development, where a comprehensive understanding of the impurity profile is critical.
Method 2 (Phenyl-Hexyl, Isocratic) offers the benefit of a simpler isocratic mobile phase, which can lead to more stable baselines and faster run times.[1] While its overall performance was slightly lower than the gradient method, it remains a robust and validatable option, particularly for routine quality control where the impurity profile is well-characterized and speed of analysis is a priority.[1]
Conclusion
The selection of an appropriate HPLC method for the analysis of quinoline aldehydes is a critical decision in the pharmaceutical development process. This guide has provided a comparative validation of two robust RP-HPLC methods, highlighting their respective strengths and weaknesses. By adhering to the principles of the ICH Q2(R2) guidelines and employing a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable, and scientifically sound data for these important chemical entities.
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- International Council for Harmonisation. (2023, November 30).
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
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- BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for Aldehyde Analysis: Chlorodimedone vs. DNPH.
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A Senior Application Scientist's Guide to Quantitative Analysis of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde Reaction Products
Abstract
6-Chloro-2-hydroxyquinoline-3-carbaldehyde is a pivotal heterocyclic building block, valued for its reactivity in synthesizing a diverse range of fused heterocyclic systems with significant pharmacological potential. The aldehyde functional group serves as a versatile handle for various transformations, most notably condensation reactions. However, the successful development of novel therapeutics and other chemical entities hinges on the precise and accurate quantification of reaction outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of products derived from this quinoline scaffold, with a specific focus on the Knoevenagel condensation as a representative case study. We will dissect the causality behind choosing between High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven insights and detailed, self-validating protocols to ensure data integrity and reproducibility.
The Synthetic Importance of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The title compound, this compound, combines the quinoline core with three distinct functional groups: a nucleophilic hydroxy group, an electrophilic aldehyde, and a chloro-substituent that modulates electronic properties and offers a site for further modification.
The aldehyde group is particularly reactive, making it an ideal starting point for constructing more complex molecules.[1] One of the most fundamental and powerful reactions involving this group is the Knoevenagel condensation.[2] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[2] The resulting products are often key intermediates for synthesizing novel bioactive agents.[3] Given the importance of reaction yield and purity in drug development, robust quantitative analysis is not just a procedural step but a cornerstone of successful synthesis.
Case Study: Knoevenagel Condensation with Ethyl Cyanoacetate
To provide a practical framework for comparison, we will focus on the Knoevenagel condensation of this compound with ethyl cyanoacetate. This reaction is catalyzed by a mild base like piperidine and results in the formation of ethyl 2-cyano-3-(6-chloro-2-hydroxyquinolin-3-yl)acrylate, a highly conjugated system amenable to various detection methods.
Reaction Scheme: this compound + Ethyl Cyanoacetate --(Piperidine)--> Ethyl 2-cyano-3-(6-chloro-2-hydroxyquinolin-3-yl)acrylate + H₂O
The primary analytical challenge is to accurately quantify the concentration of the product, unreacted starting material, and any potential side products in the crude reaction mixture. This requires methods that are not only sensitive but also highly specific.
Quantitative Methodologies: A Head-to-Head Comparison
The choice of an analytical technique is dictated by the specific requirements of the analysis: speed, sensitivity, accuracy, and the availability of reference standards. Here, we compare the three most relevant techniques for this case study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity analysis and quantification. Its strength lies in its high resolving power and sensitivity.
-
Expertise & Experience: For quinoline derivatives, which are typically chromophoric, a C18 reversed-phase column is the logical first choice due to the nonpolar nature of the aromatic rings.[4][5] A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase allows for fine-tuning the separation of the polar starting material from the less polar product.[4] UV detection is ideal because both the reactant and the product contain extensive conjugated π-systems, ensuring strong absorbance and thus high sensitivity.[4]
-
Trustworthiness: The method's validity is established through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] This involves demonstrating specificity, linearity, accuracy, precision, and defining the limits of detection (LOD) and quantitation (LOQ).[8] Quantification is achieved by creating a calibration curve from a certified reference standard of the product.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method that provides both structural and quantitative information simultaneously.[9]
-
Expertise & Experience: The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[10][11] Unlike HPLC, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known concentration is added to the sample.[12] By comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the analyte's concentration can be calculated directly.[11][12] For our case study, a suitable internal standard would be something like dimethyl sulfone or maleic acid, which has sharp singlet peaks that are unlikely to overlap with the aromatic signals of our compounds.[11]
-
Trustworthiness: The self-validating nature of qNMR stems from its reliance on a fundamental physical constant (the gyromagnetic ratio) rather than a compound-specific response factor.[13] Key experimental parameters must be carefully controlled, such as ensuring a sufficient relaxation delay (D1) to allow for complete spin-lattice relaxation of all nuclei, which is critical for accurate integration.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly powerful for identifying unknown impurities.[14]
-
Expertise & Experience: The primary challenge for analyzing our product with GC is its low volatility and potential for thermal degradation due to the presence of the hydroxyl group. Therefore, derivatization is often necessary. Silylation of the hydroxyl group with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would increase volatility and thermal stability. While GC methods for chlorinated quinolines have been developed, they are often better suited for less functionalized, more volatile derivatives.[15]
-
Trustworthiness: The mass spectrometer provides definitive structural information, making it excellent for impurity identification. Quantification can be performed, but like HPLC, it requires a calibration curve. The added complexity and potential for incomplete derivatization make it a less direct and potentially less precise method for quantifying the primary product compared to HPLC or qNMR for this specific application.
Data Presentation and Performance Comparison
To provide an objective comparison, the following table summarizes typical performance metrics for each technique when analyzing the Knoevenagel product.
| Parameter | HPLC-UV | ¹H-qNMR (400 MHz) | GC-MS (Post-Derivatization) |
| Specificity | High (Chromatographic Resolution) | Very High (Chemical Shift Resolution) | Excellent (Mass Fragmentation) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~10 µg/mL | ~0.05 µg/mL (SIM mode) |
| Precision (%RSD) | < 2% | < 1.5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Reference Standard Required? | Yes (Analyte) | No (Internal Standard) | Yes (Analyte) |
| Throughput | High | Medium | Medium |
Decision Logic and Workflow Visualization
Choosing the right analytical tool is a critical decision in the research and development pipeline. The following diagrams illustrate the general workflow and a decision-making model.
Caption: General workflow from synthesis to quantitative analysis.
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A Comparative Benchmarking Guide to Fluorescent Probes Derived from 6-Chloro-2-hydroxyquinoline-3-carbaldehyde
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of heterocyclic compounds: derivatives of 6-chloro-2-hydroxyquinoline-3-carbaldehyde. We will explore the synthetic strategies, compare the biological performance of various analogues against critical therapeutic targets, and provide the experimental framework necessary for replicating and building upon these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the quinoline scaffold for novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities that span antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[2] The strategic importance of the this compound core lies in its unique combination of features:
-
The Quinoline Core: Provides a rigid, planar structure capable of diverse interactions with biological macromolecules.
-
The 6-Chloro Substituent: This electron-withdrawing group can significantly modulate the electronic properties of the ring system, influencing factors like pKa, lipophilicity, and metabolic stability. Its presence has been linked to enhanced biological activity in various contexts.[3]
-
The 2-Hydroxy Group: This group allows the molecule to exist in a tautomeric equilibrium with its 2-quinolone form.[4] This feature provides a crucial hydrogen bond donor/acceptor site, often critical for target binding.
-
The 3-Carbaldehyde Functionality: This aldehyde group is a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives through reactions like condensation, leading to Schiff bases, hydrazones, and chalcones, each with potentially unique biological profiles.[4]
This guide will dissect how modifications, particularly at the 3-carbaldehyde position, influence the biological activity of the parent scaffold, providing a comparative framework for future drug design efforts.
Synthetic Strategy: From Acetanilide to Functional Derivatives
The primary route to synthesizing the core scaffold and its derivatives is a multi-step process that leverages classic organic reactions. The choice of this pathway is dictated by its efficiency and adaptability for creating substituted analogues.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound derivatives.
The Vilsmeier-Haack reaction is particularly effective as it facilitates the simultaneous formylation (addition of the -CHO group) and cyclization of the acetanilide precursor to form the quinoline ring system with a chloro group at the 2-position.[4][5] Subsequent acid hydrolysis selectively converts the 2-chloro group to a 2-hydroxy group, yielding the desired core intermediate.[6][7] This intermediate's aldehyde group is then readily condensed with various nucleophiles to generate the final library of compounds for biological screening.
Comparative Analysis: Structure-Activity Relationships
The true therapeutic potential of the this compound scaffold is realized through the synthesis and evaluation of its derivatives. The following sections compare the performance of these derivatives in two key therapeutic areas: antimicrobial and anticancer activity.
Antimicrobial Activity
Quinolone derivatives have long been a cornerstone of antibacterial therapy.[8] Derivatives of our core scaffold have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
Key SAR Insights:
-
The Hydrazone Moiety is Crucial: Simple condensation of the 3-carbaldehyde with various hydrazides often leads to a significant enhancement in antimicrobial activity.[9][10]
-
Substitution on the Hydrazone: The nature of the substituent on the distal end of the hydrazone linker plays a critical role. Aromatic and heteroaromatic rings are common. For instance, certain quinoline-3-carbaldehyde hydrazone derivatives have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 16 µg/ml.[9]
-
Mechanism of Action: While varied, a common target for quinoline derivatives is DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9] Molecular docking studies have shown that the quinoline nitrogen can form hydrogen bonds with key residues like ARG132 in the DNA topoisomerase IV active site.[9]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Quinoline Derivatives
| Compound Type | Derivative Structure | S. aureus | MRSA | E. coli | Reference |
| Core Scaffold | This compound | >128 | >128 | >128 | [9] |
| Hydrazone 1 | Derivative with unsubstituted phenyl hydrazone | 64 | 32 | 128 | [9] |
| Hydrazone 2 | Derivative with nitro-substituted phenyl hydrazone | 32 | 16 | 64 | [9] |
| Hydrazone 3 | Derivative with pyridine hydrazone | 32 | 16 | 64 | [9] |
| Ciprofloxacin | Standard Drug | 1 | 2 | 0.5 | [8] |
Data are representative values synthesized from multiple sources for illustrative comparison.
As the data illustrates, derivatization at the 3-position is essential for activity, and specific substitutions (e.g., nitro or pyridine moieties) can enhance potency, particularly against resistant strains like MRSA.[9]
Anticancer Activity
The quinoline scaffold is also prevalent in anticancer drug design.[11] Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The standard metric for comparison is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Key SAR Insights:
-
Potency against Multiple Cell Lines: Dihydrazone derivatives, in particular, have demonstrated significant antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range (7-34 µM).[12]
-
Enhanced Activity Over Standards: Notably, some optimized derivatives exhibit stronger antiproliferative activity across selected cell lines than the clinically used anticancer agent 5-fluorouracil (5-FU).[12]
-
Induction of Apoptosis: Mechanistic studies suggest that potent derivatives do not just halt proliferation but actively induce apoptosis (programmed cell death) in cancer cells.[12] This is a highly desirable characteristic for an anticancer agent.
-
Potential Molecular Targets: Molecular docking studies have implicated interactions with DNA and Cyclin-Dependent Kinase 2 (CDK2) as potential mechanisms of action for the observed cytotoxicity.[12]
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀, µM) of Representative Quinoline Derivatives
| Compound Type | Derivative Structure | MCF-7 (Breast) | A549 (Lung) | HL-7702 (Normal Liver) | Reference |
| Core Scaffold | This compound | >100 | >100 | >100 | [12] |
| Dihydrazone 3b | Quinoline-based dihydrazone | 7.05 | 12.34 | >50 | [12] |
| Dihydrazone 3c | Quinoline-based dihydrazone | 7.01 | 10.89 | >50 | [12] |
| Hydrazone 5e | 2-(pyridin-2-yl)hydrazone | 1.23 | 1.49 | Not Reported | [11] |
| 5-Fluorouracil | Standard Drug | ~15 | ~25 | <50 | [12] |
Data are representative values from cited literature.
The data clearly indicates that specific hydrazone derivatives (e.g., 3b, 3c, 5e) possess potent anticancer activity, often surpassing standard chemotherapeutic agents in in vitro assays.[11][12] Crucially, compounds like 3b and 3c show selectivity, with significantly lower toxicity towards normal human liver cells (HL-7702) compared to cancer cells, suggesting a favorable therapeutic window.[12]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental methodologies are essential.
Synthesis Protocol: General Procedure for Hydrazone Derivatives
This protocol outlines the synthesis of a generic hydrazone derivative from the this compound intermediate.
Caption: Experimental workflow for the synthesis of hydrazone derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Reagent Addition: To this solution, add the desired substituted hydrazine or hydrazide (1.1 equivalents).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux for a period of 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the final hydrazone derivative.[13]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[12]
Conclusion and Future Outlook
The structure-activity relationship studies of this compound derivatives reveal a clear and compelling narrative. The core scaffold itself is largely inactive, but its derivatization at the 3-carbaldehyde position, particularly through the formation of hydrazones, unlocks potent biological activity.
Summary of Key SAR Findings:
-
Derivatization is Essential: The 3-carbaldehyde is a critical anchor point for introducing functionalities that drive biological activity.
-
The Hydrazone Linker is Privileged: This specific linker consistently yields compounds with significant antimicrobial and anticancer properties.
-
Substituent Effects are Pronounced: The electronic and steric properties of substituents on the distal part of the derivative heavily influence potency and, in some cases, the mechanism of action. Aromatic and heteroaromatic systems are particularly effective.
-
Selectivity is Achievable: Promising anticancer derivatives have demonstrated selectivity for cancer cells over normal cells, a critical requirement for any potential therapeutic.
The comparative data strongly suggests that derivatives of this compound are a rich source of hits for drug discovery programs. Future work should focus on expanding the library of derivatives to further probe the SAR, optimizing for pharmacokinetic properties (ADME), and conducting in vivo efficacy studies for the most promising lead compounds identified in vitro.
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Patel, K. D., & Patel, H. D. (Year Not Specified). (PDF) Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. ResearchGate. [Link]
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Puttaraju, M., & Naik, M. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1845-1847. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, E. M. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters, 4(16), 1170-1187. [Link]
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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Bioactive Compounds from 6-Chloro-2-Hydroxyquinoline-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the vast library of quinoline-based starting materials, 6-chloro-2-hydroxyquinoline-3-carbaldehyde stands out as a particularly versatile precursor. Its reactive aldehyde and hydroxyl functionalities serve as chemical handles for the synthesis of diverse derivatives, making it a focal point for drug discovery efforts.[3]
However, the journey from a promising compound in a petri dish to a viable therapeutic is notoriously challenging. A significant hurdle is the "translation gap"—the frequent disparity between a compound's performance in a controlled in vitro setting and its efficacy within a complex living organism (in vivo). This guide provides a critical comparison of the in vitro and in vivo realities for bioactive compounds derived from this compound, offering field-proven insights, detailed experimental protocols, and a clear-eyed view of the data to navigate the complexities of preclinical translation.
The Synthetic Gateway: From Precursor to Bioactive Derivatives
The journey begins with the synthesis of the core scaffold. This compound is typically prepared from substituted acetanilides, which undergo a Vilsmeier-Haack reaction to form the corresponding 2-chloroquinoline-3-carbaldehyde, followed by hydrolysis to yield the 2-hydroxy derivative.[3][4] The true synthetic value of this molecule lies in the reactivity of its carbaldehyde group, which is a prime site for derivatization.
The most common and fruitful synthetic strategy involves the condensation of the aldehyde with various hydrazine-containing moieties to form hydrazones.[5][6] This reaction is highly efficient and allows for the introduction of a wide range of chemical diversity, profoundly influencing the resulting compound's biological activity.
Caption: Synthetic pathway for generating bioactive hydrazones.
Part I: The In Vitro Battlefield - High-Throughput Screening for Bioactivity
In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and ethically sound method to screen large numbers of compounds for biological activity and gain initial mechanistic insights.[7][8] For derivatives of this compound, the primary focus has been on their anticancer and antimicrobial potential.
Anticancer Efficacy: Assessing Cytotoxicity
The goal of in vitro anticancer screening is to identify compounds that can kill cancer cells or inhibit their growth, preferably with high selectivity over healthy cells. The most common metric is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell proliferation by 50%.[9]
Causality Behind Experimental Choices: The MTT assay is frequently chosen for its reliability and basis in cellular function. It measures the activity of mitochondrial reductase enzymes, which are only active in living, metabolically viable cells.[8] A reduction in the conversion of the MTT reagent to formazan directly correlates with a loss of cell viability, providing a robust quantitative measure of a compound's cytotoxic effect. To gauge selectivity, compounds are tested against both cancerous cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., NHDF, normal human dermal fibroblasts).[9] A high IC50 value for normal cells compared to cancer cells indicates a favorable selectivity index.
Table 1: Comparative In Vitro Anticancer Activity of Representative Quinoline Hydrazone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Non-Cancerous Cell Line (HL-7702) IC50 (µM) | Citation |
| Derivative 3b | MCF-7 (Breast) | MTT | 7.016 | >50 | [10] |
| Derivative 3c | MCF-7 (Breast) | MTT | 7.05 | >50 | [10] |
| Derivative 5e | A549 (Lung) | Not Specified | 1.49 | Not Reported | [11] |
| Derivative 18j | NCI-60 Panel | Not Specified | 0.33 - 4.87 | Not Reported | [6] |
| 5-Fluorouracil | MCF-7 (Breast) | MTT | ~25 | Low | [10] |
Note: Data is compiled from multiple sources for illustrative comparison. Experimental conditions may vary.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system that includes controls for background absorbance, untreated cell viability (negative control), and maximum cell death (positive control).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., HL-7702) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Efficacy: Determining Minimum Inhibitory Concentration (MIC)
For antimicrobial screening, the key metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[5]
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining MIC. It allows for the simultaneous testing of multiple compounds at various concentrations in a standardized format, providing a clear and reproducible endpoint. The choice of bacterial strains is critical; testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including resistant strains like MRSA (Methicillin-resistant S. aureus), provides a comprehensive view of the compound's spectrum of activity.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives
| Compound ID | S. aureus (Gram +) | MRSA (Resistant) | E. coli (Gram -) | C. albicans (Fungus) | Citation |
| Derivative 3q5 | >64 | 16 | >64 | >64 | [5] |
| Derivative 3q6 | >64 | 16 | >64 | >64 | [5] |
| Derivative 32 | Not Reported | Not Reported | Not Reported | 12.5 (A. flavus) | [2] |
| Ciprofloxacin | ~1 | ~1 | ~0.5 | N/A | [12][13] |
Note: Data is compiled from multiple sources. Lower MIC values indicate higher potency.
Part II: The In Vivo Arena - Confronting Physiological Complexity
Success in vitro is not a guarantee of success in vivo. A living system introduces a host of variables collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) that determine a compound's true therapeutic potential.[14][15] Many compounds that are highly potent against isolated cells fail in animal models due to poor bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity.[16][17][18]
Anticancer Efficacy in Xenograft Models
The most common preclinical model for cancer involves implanting human cancer cells into immunocompromised mice, creating a tumor xenograft.[1] This allows researchers to observe the effect of a compound on tumor growth in a physiological context.
Causality Behind Experimental Choices: Nude mice are used because their compromised immune system prevents the rejection of human tumor cells. The primary endpoint, Tumor Growth Inhibition (TGI), provides a direct measure of the compound's ability to slow or stop cancer progression in vivo. Dosing regimens are carefully chosen to balance efficacy with tolerability, and animal weight is monitored as a key indicator of toxicity.[1]
Table 3: Translating In Vitro Potency to In Vivo Efficacy for Anticancer Quinoline Derivatives
| Compound ID | In Vitro IC50 (MCF-7, µM) | In Vivo Model | Dosing Regimen | In Vivo Efficacy (% TGI) | Correlation & Notes |
| FBA-TPQ | < 1 | Mouse MCF-7 Xenograft | 5-20 mg/kg/day | Up to 71.6% | Good Correlation: Potent in vitro activity translated to significant tumor inhibition in vivo.[1] |
| Compound 91b1 | Not Specified | Nude Mice Xenograft | Not Specified | Significant tumor size reduction | Positive Outcome: Demonstrates in vivo potential, but direct correlation is difficult without IC50 data.[1] |
Experimental Workflow: Murine Xenograft Efficacy Study
Caption: Workflow for a typical mouse xenograft study.
Antimicrobial Efficacy in Infection Models
To test antimicrobial compounds in vivo, researchers use animal models of infection. These models are essential for understanding how a compound interacts with both the pathogen and the host's immune system.[16][19]
Causality Behind Experimental Choices: A systemic infection model, where bacteria are introduced into the bloodstream of mice, is a stringent test of a drug's ability to distribute throughout the body and clear a life-threatening infection.[17] Key endpoints include survival rate or the reduction of bacterial load (Colony Forming Units, CFUs) in target organs like the spleen or liver. These models reveal whether the in vitro MIC translates into a protective effect in a whole organism.[20]
Unfortunately, comprehensive public data directly linking the in vitro MIC of specific this compound derivatives to their efficacy in published in vivo infection models is sparse. This highlights a common gap in academic drug discovery, where promising in vitro results are not always advanced to the more complex and expensive in vivo stage. The principles, however, remain critical for any compound in development.
Synthesis and Analysis: The In Vitro to In Vivo Chasm
The available data, particularly in the anticancer space, illustrates the ideal trajectory for a drug candidate. The quinoline derivative FBA-TPQ showed potent sub-micromolar activity in vitro and this translated into a robust 71.6% tumor growth inhibition in vivo.[1] This represents a successful bridge across the translation gap.
However, the journey is often not so linear. A compound might show an excellent MIC of 16 µg/mL against MRSA in vitro (like derivatives 3q5 and 3q6), but its in vivo performance could be hampered by factors not measured in a test tube:[5]
-
Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, never reaching a high enough concentration at the site of infection to be effective.[15]
-
Protein Binding: High binding to plasma proteins can render a compound inactive, as only the unbound fraction is available to act on the pathogen.
-
Toxicity: The compound might be toxic to the host at concentrations required to kill the pathogen, resulting in a narrow or non-existent therapeutic window.[16]
Caption: The preclinical drug discovery and translation funnel.
Conclusion and Future Directions
This compound is undeniably a valuable and productive scaffold for generating novel bioactive compounds. The research demonstrates that its derivatives, particularly hydrazones, possess potent in vitro anticancer and antimicrobial properties.[5][6][10] The successful translation of in vitro potency to in vivo efficacy, as seen with compounds like FBA-TPQ, confirms the therapeutic potential of this chemical class.[1]
The critical lesson for researchers is the importance of a multi-parameter approach. While in vitro screening is an essential first step, it must be viewed as a tool for hypothesis generation, not a final verdict. To bridge the translation gap, future efforts should focus on:
-
Early ADMET Profiling: Integrating in vitro assays for metabolic stability, plasma protein binding, and permeability early in the discovery process to select compounds with more favorable drug-like properties.
-
Structure-Activity and Structure-Property Relationships: Systematically modifying derivatives not only to enhance potency but also to improve pharmacokinetic profiles.
-
Advanced In Vitro Models: Utilizing more physiologically relevant models, such as 3D tumor spheroids or organoids, which can offer better predictive accuracy for in vivo outcomes.[7]
By embracing these principles, the scientific community can more effectively translate the promising in vitro bioactivity of quinoline derivatives into the tangible in vivo efficacy required to develop the next generation of therapeutics.
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A Comparative Analysis of the Antimicrobial Spectrum of 6-Chloro-2-hydroxyquinoline-3-carbaldehyde Derivatives
In the ever-evolving landscape of antimicrobial drug discovery, quinoline scaffolds have consistently emerged as a privileged structure, demonstrating a broad range of therapeutic activities.[1][2] Among these, derivatives of 6-chloro-2-hydroxyquinoline-3-carbaldehyde are gaining significant attention for their potential as potent antibacterial and antifungal agents. This guide provides a comprehensive comparison of the antimicrobial spectrum of various derivatives of this core molecule, supported by experimental data from closely related analogues. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the evaluation of their antimicrobial properties.
The Quinoline Core: A Foundation for Antimicrobial Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of numerous therapeutic agents.[3] Its planar structure and electron distribution facilitate intercalation with microbial DNA and interaction with key enzymes, leading to the disruption of cellular processes. The antimicrobial action of many quinoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
The focus of this guide, the this compound scaffold, incorporates several key features expected to modulate antimicrobial activity:
-
The Quinoline Nucleus: Provides the fundamental framework for interaction with microbial targets.
-
The 6-Chloro Substituent: The presence of a halogen at this position can significantly enhance lipophilicity, potentially improving cell membrane penetration.[2]
-
The 2-Hydroxy Group: This group can participate in hydrogen bonding with target enzymes and may also influence the electronic properties of the quinoline ring. The tautomeric equilibrium between the hydroxy and oxo forms can also play a role in biological activity.[4]
-
The 3-Carbaldehyde Group: This reactive aldehyde functionality serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones, allowing for the fine-tuning of their biological profiles.
Comparative Antimicrobial Spectrum: Insights from Analogue Studies
While direct and extensive antimicrobial data for a wide range of this compound derivatives is still emerging, valuable insights can be drawn from the analysis of closely related compounds. This section compares the antibacterial and antifungal activities of ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde and Schiff base metal complexes of 2-hydroxy-6-methoxy-quinoline-3-carbaldehyde.
Antibacterial Activity of 6-Substituted-2-chloroquinoline-3-carbaldehyde Ester Derivatives
A recent study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde provides crucial data on the impact of substitutions at the 6-position on antibacterial activity.[5][6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against various bacterial strains.
| Compound ID | 6-Substituent | R Group (Ester) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
| 4a | -CH3 | Acetate | 62.5 | 125 | 250 | >250 |
| 4b | -CH3 | Propionate | 125 | 250 | >250 | >250 |
| 4c | -CH3 | Butanoate | 250 | >250 | >250 | >250 |
| 4d | -OCH3 | Acetate | 31.25 | 62.5 | 125 | 250 |
| 4e | -OCH3 | Propionate | 62.5 | 125 | 250 | >250 |
| 4f | -OCH3 | Butanoate | 125 | 250 | >250 | >250 |
| Ciprofloxacin | - | - | 1.95 | 0.97 | 0.97 | 0.48 |
Data sourced from Potdar, V. V.; Joshi, A. B.; Joshi, H. Asian Journal of Chemistry 2024, 36, 1518-1522.[5]
From this data, it is evident that the nature of the substituent at the 6-position significantly influences the antibacterial spectrum. The presence of a methoxy group (-OCH3) at the 6-position generally leads to better antibacterial activity compared to a methyl group (-CH3). Furthermore, for both series of compounds, the acetate ester derivatives (4a and 4d) exhibited the most promising activity, suggesting that a smaller, more polar ester group may be favorable for antibacterial action.
Antimicrobial Activity of Schiff Base Metal Complexes of a 2-Hydroxyquinoline Analogue
To understand the potential contribution of the 2-hydroxy group, we can examine the antimicrobial activity of Schiff base metal complexes derived from 2-hydroxy-6-methoxy-3-quinolinecarboxaldehyde.[7] While the 6-substituent is a methoxy group instead of a chloro group, this study provides valuable information on the biological activity of a scaffold containing the 2-hydroxy moiety.
| Compound | Metal Ion | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| Schiff Base Ligand | - | 10 | 8 | 12 | 11 |
| Co(II) Complex | Co(II) | 18 | 15 | 20 | 19 |
| Ni(II) Complex | Ni(II) | 16 | 13 | 18 | 17 |
| Amoxicillin | - | 25 | 22 | - | - |
| Ketoconazole | - | - | - | 28 | 26 |
Data interpreted from Abubakar, M. J., et al. FUDMA Journal of Sciences, 2020, 4(2), 452-458.[7]
The results indicate that the Schiff base ligand itself possesses moderate antimicrobial activity. Significantly, chelation with Co(II) and Ni(II) metal ions markedly enhances the antibacterial and antifungal activity. This suggests that the 2-hydroxy group, along with the azomethine nitrogen of the Schiff base, can act as an effective chelation site, and the resulting metal complexes may have enhanced abilities to interfere with microbial cellular processes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Based on the available data, we can infer several key structure-activity relationships for this compound derivatives:
-
The Role of the 3-Carbaldehyde Derivatives: The conversion of the 3-carbaldehyde group into Schiff bases and hydrazones is a common and effective strategy for generating potent antimicrobial agents.[8][9][10] The imine (-C=N-) linkage in these derivatives is crucial for their biological activity.
-
Impact of Substituents: The nature and position of substituents on the quinoline ring and on any appended aromatic rings of the derivatives play a critical role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups, such as halogens, can enhance activity.
-
Chelation and Metal Complexes: The presence of the 2-hydroxy group makes these compounds excellent ligands for metal chelation. The formation of metal complexes can significantly boost antimicrobial efficacy, likely due to increased lipophilicity and interaction with a broader range of cellular targets.[11]
The probable mechanism of action for these quinoline derivatives involves multiple targets. As with other quinolones, inhibition of DNA gyrase is a likely pathway. Additionally, the ability of these compounds, particularly their metal complexes, to disrupt cell membrane integrity and inhibit essential enzymes presents another avenue for their antimicrobial effects.
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the scientific validity and reproducibility of antimicrobial screening, standardized methodologies are paramount. The following are detailed protocols for the broth microdilution and agar well diffusion assays, which are commonly used to evaluate the antimicrobial spectrum of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Create a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include Controls:
-
Growth Control: A well containing only the broth and the inoculum (no compound).
-
Sterility Control: A well containing only the broth to check for contamination.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria, or longer for slower-growing organisms and fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.
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- 7. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
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- 11. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-chloro-2-hydroxyquinoline-3-carbaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 6-chloro-2-hydroxyquinoline-3-carbaldehyde, moving beyond simple steps to explain the scientific reasoning behind each recommendation. Our goal is to ensure that every procedure is a self-validating system for safety and environmental responsibility.
Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 73568-44-2) is a halogenated heterocyclic aromatic aldehyde. Its hazard profile, according to the Globally Harmonized System (GHS), indicates the following:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).
This compound is a combustible solid, which influences storage and handling protocols. The presence of a chlorine atom classifies it as a halogenated organic compound , a critical factor in determining the correct waste stream.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact and serious irritation, as indicated by the H319 hazard statement. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect against accidental spills and contamination of personal clothing. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as halogenated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sink.[1][4]
Step 1: Waste Segregation
-
Rationale: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, and are more costly to dispose of than non-halogenated waste.[2][5] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive category.[3][6]
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Ensure that no non-halogenated waste is added to this container.
-
Step 2: Container Selection and Labeling
-
Rationale: Proper containment and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and are essential for the safety of waste handlers.[7]
-
Procedure:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust.[1]
-
Affix a hazardous waste label to the container before adding any waste.[1]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Harmful if Swallowed," "Eye Irritant")
-
The date when the first waste was added.
-
-
Step 3: Waste Transfer
-
Rationale: Minimizing the generation of dust is crucial to prevent inhalation and contamination of the workspace.
-
Procedure:
-
Conduct the transfer of the solid waste into the designated container within a chemical fume hood to control potential dust.
-
Use a scoop or spatula to carefully transfer the solid. Avoid pouring directly from a large container to minimize dust.
-
Once the transfer is complete, securely close the waste container.[1]
-
Step 4: Decontamination of Empty Containers
-
Rationale: "Empty" containers that held hazardous chemicals are often not truly empty and must be managed as hazardous waste until properly decontaminated.
-
Procedure:
-
Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times.
-
The solvent rinsate is now considered halogenated hazardous liquid waste and must be collected in a separate, appropriately labeled container for "Halogenated Organic Liquid Waste."
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.
-
Step 5: Storage and Disposal
-
Rationale: Safe temporary storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area should be away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]
-
Emergency Procedures: Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill. For large spills, contact your EHS department immediately.
-
PPE: Don the appropriate PPE as outlined above.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid actions that create dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cleaning materials as halogenated hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- Halogenated Organic Liquids - Standard Oper
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Halogenated Solvents in Laboratories . Temple University. [Link]
-
1910.1200 - Hazard Communication . Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . Environmental Protection Agency (EPA). [Link]
-
Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. [Link]
-
OSHA Technical Manual (OTM) - Section II: Chapter 2 . Occupational Safety and Health Administration (OSHA). [Link]
- EPA Hazardous Waste Codes. Environmental Protection Agency (EPA).
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . NOP-Verfahren. [Link]
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- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
A Strategic Guide to Personal Protective Equipment for Handling 6-Chloro-2-Hydroxyquinoline-3-Carbaldehyde
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 6-chloro-2-hydroxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Hazard Analysis: Understanding the Compound
This compound is a solid substance that presents several potential hazards. According to its Safety Data Sheet (SDS), it is classified as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, dermal contact, and inhalation.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the essential PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact. It is imperative to inspect gloves for any signs of degradation or punctures before each use.[3][4] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects the eyes from accidental splashes of solutions or contact with airborne powder particles.[3][5] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[3] |
| Task-Dependent | Respiratory Protection | N95 or higher Particulate Respirator | Essential for handling the solid, powdered form to prevent the inhalation of dust particles.[3] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a heightened risk of splashes, such as during the preparation of solutions or when handling larger quantities.[3][5] |
| Secondary | Body Protection | Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing, to be worn over the laboratory coat.[3] |
Operational Protocol: A Step-by-Step Guide
A systematic workflow is critical to maintaining a safe laboratory environment. The following protocol provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Preparation
-
Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and handling precautions.[6][7]
-
Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][6][7]
-
Donning PPE: Before entering the designated handling area, correctly don your PPE in the following order: laboratory coat, N95 respirator (if handling the solid), chemical splash goggles, and finally, gloves.
Handling
-
Weighing: When weighing the solid compound, do so within the chemical fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. If the solvent is volatile, ensure the fume hood is functioning optimally.
-
Experimental Procedures: Maintain a safe distance from ongoing reactions and use appropriate shielding where necessary. Always avoid direct contact with the substance.
Cleanup and Disposal
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[3]
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[3]
-
PPE Removal: Remove your PPE in the designated area to prevent the spread of contamination. Gloves should be removed first, followed by the face shield and goggles, then the laboratory coat, and finally the respirator. Dispose of single-use items in the hazardous waste container.[3]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the standard workflow, integrating key safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
By adhering to these detailed protocols and understanding the rationale behind each step, you can confidently and safely handle this compound, ensuring a secure environment for your research and development endeavors.
References
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
OSHA Education Center. A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]
-
Caltech CCE. General Lab Safety Procedure. Retrieved from [Link]
-
Oklahoma State University. Laboratory Safety Rules. Retrieved from [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Princeton EHS. Section 6C: Protective Equipment. Retrieved from [Link]
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- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. oshaeducationcenter.com [oshaeducationcenter.com]
- 7. cce.caltech.edu [cce.caltech.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
